2-Chlorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIKNECPXCLUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060572 | |
| Record name | Benzoyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | 2-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
609-65-4, 1321-03-5 | |
| Record name | 2-Chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoyl chloride, a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The document details the prevalent and efficient conversion of 2-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The content is structured to provide a deep understanding of the reaction mechanism, experimental workflow, safety considerations, and purification techniques, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound (C₇H₄Cl₂O) is a highly reactive organic compound that serves as a pivotal building block in the synthesis of a wide array of commercially significant molecules.[1][3][4] Its utility is most pronounced in the pharmaceutical sector, where it is a key precursor for the synthesis of antifungal agents such as Clotrimazole.[1][4] Furthermore, its applications extend to the agrochemical industry for the production of insecticides, herbicides, and fungicides, and in the manufacturing of various dyes.[1] The inherent reactivity of the acyl chloride functional group makes it a versatile reagent for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other carboxylic acid derivatives.[5]
This guide focuses on the most common and reliable laboratory-scale synthesis of this compound: the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂).[1] This method is favored for its high efficiency and the convenient removal of byproducts.
Mechanistic Insights: The Conversion Pathway
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-understood transformation in organic chemistry.[5][6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The key to this reaction's success lies in the conversion of the poor leaving group (-OH) into a much better leaving group.
The mechanism can be elucidated in the following steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 2-chlorobenzoic acid attacking the electrophilic sulfur atom of thionyl chloride.[6][8]
-
Formation of a Chlorosulfite Intermediate: This attack leads to the formation of a protonated intermediate. A chloride ion is then expelled from the thionyl chloride moiety.
-
Proton Transfer and Intermediate Formation: A proton is transferred from the carboxylic acid oxygen to the chloride ion, generating HCl. This results in the formation of a key intermediate, an acyl chlorosulfite. This step is crucial as it transforms the hydroxyl group into a much better leaving group.[7]
-
Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[5][8]
-
Elimination of Byproducts: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired this compound and the release of sulfur dioxide (SO₂) gas and a chloride ion.[5][6][8] The liberated chloride ion can then react with the protonated species to form another molecule of HCl.
The gaseous nature of the byproducts, SO₂ and HCl, is a significant advantage of this method as they can be easily removed from the reaction mixture, driving the equilibrium towards the product side.[6]
Reaction Mechanism Diagram
Caption: Mechanism of this compound synthesis.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust and validated method for the synthesis of this compound from 2-chlorobenzoic acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 20 g | 127.80 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 16 g (9.7 mL) | 134.45 | 1.05 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - | - |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel (optional, for larger scale)
-
Gas trap (for HCl and SO₂)
-
Rotary evaporator
Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[4]
-
Charging the Flask: To the flask, add 2-chlorobenzoic acid (20 g, 127.80 mmol) and toluene (150 mL).[9]
-
Addition of Thionyl Chloride: While stirring the mixture, carefully add thionyl chloride (16 g, 134.45 mmol) to the flask.[9] The addition can be done at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 75 °C using a heating mantle and maintain this temperature with continuous stirring.[9] The reaction is typically allowed to proceed overnight to ensure complete conversion.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution. For more precise monitoring, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. A small aliquot of the reaction mixture can be carefully quenched with methanol to form the methyl ester, which is more amenable to TLC analysis than the reactive acyl chloride.[10]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The toluene and any excess thionyl chloride are removed by evaporation under reduced pressure using a rotary evaporator.[9] This typically yields the crude this compound as a yellow oil.[9] For most applications, the crude product is of sufficient purity.[10] However, if higher purity is required, the product can be purified by vacuum distillation.[1][9] The boiling point of this compound is reported to be 135-140 °C at 16 mmHg.[9][11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling: A Self-Validating System
Ensuring a safe laboratory environment is paramount when working with the corrosive and reactive chemicals involved in this synthesis.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[3][12][13] It is also a lachrymator. It reacts violently with water.[3]
-
Thionyl Chloride: Thionyl chloride is a toxic and corrosive substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[14][15][16]
-
Hydrogen Chloride and Sulfur Dioxide: Both byproducts are toxic and corrosive gases.[4][15]
Mandatory Safety Precautions:
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[4][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][17]
-
Moisture Control: The reaction apparatus must be thoroughly dried before use, and exposure of the reagents and product to moisture should be strictly avoided.[1]
-
Gas Neutralization: A gas trap containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the toxic and corrosive gases produced during the reaction.[4]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[14] In case of skin contact, immediately wash the affected area with copious amounts of water.[13]
Characterization and Quality Control
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any residual starting material or byproducts.
Conclusion
The synthesis of this compound from 2-chlorobenzoic acid using thionyl chloride is a highly effective and widely used method. This guide has provided a detailed and practical framework for conducting this synthesis, from the underlying chemical principles to a step-by-step experimental protocol and essential safety measures. By adhering to the procedures and precautions outlined herein, researchers and professionals can confidently and safely produce this valuable chemical intermediate for a multitude of applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
- 15. bionium.miami.edu [bionium.miami.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Applications of 2-Chlorobenzoyl Chloride (CAS Number 609-65-4)
Abstract
2-Chlorobenzoyl chloride (2-CBC), bearing the CAS number 609-65-4, is a highly reactive and versatile acyl chloride that serves as a critical intermediate in the synthesis of a diverse array of fine chemicals. This technical guide provides an in-depth exploration of the core applications of 2-CBC, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for key transformations, and offer insights into the practical considerations that govern its use in a laboratory and industrial setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical building block.
Introduction: Chemical Profile and Reactivity of this compound
This compound is a colorless to light yellow liquid with a pungent odor, characterized by the molecular formula C₇H₄Cl₂O.[1][2] Its structure, featuring a benzoyl chloride moiety with a chlorine atom at the ortho position, dictates its chemical behavior. The electron-withdrawing nature of both the carbonyl group and the ortho-chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its widespread use in organic synthesis.[1][3]
The primary mode of reaction for this compound is nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles, including alcohols, amines, and arenes.[1][2] This reactivity allows for the facile introduction of the 2-chlorobenzoyl group into a wide range of molecular scaffolds.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 609-65-4 | [2] |
| Molecular Formula | C₇H₄Cl₂O | [1][2] |
| Molecular Weight | 175.01 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 238 °C (lit.) | [4] |
| Melting Point | -4 to -3 °C (lit.) | [4] |
| Density | 1.382 g/mL at 25 °C (lit.) | [4] |
| Solubility | Soluble in common organic solvents like ether, acetone, and alcohol; decomposes in water. | [1] |
Synthesis of this compound
From an industrial and laboratory perspective, the most prevalent method for the synthesis of this compound is the chlorination of 2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]
The reaction between a carboxylic acid and thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which is a significantly better leaving group than the hydroxyl group of the parent carboxylic acid.[6] This activation facilitates the subsequent nucleophilic attack by the chloride ion to yield the acyl chloride with high efficiency.[7]
This protocol details a standard laboratory procedure for the preparation of this compound.
Materials:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask, a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in anhydrous toluene (150 mL) is prepared.[8][9]
-
Thionyl chloride (16 g, 134.45 mmol) is carefully added to the mixture.[8][9]
-
The flask is equipped with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
The reaction mixture is heated to 75°C in an oil bath and stirred overnight.[8][9]
-
After the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.[8][9] This yields crude this compound as a yellow oil.[8][9]
-
The crude product is purified by vacuum distillation to obtain high-purity this compound.[1]
Causality of Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is critical as this compound and thionyl chloride are both moisture-sensitive and will readily hydrolyze.
-
Overnight Reaction at 75°C: These conditions ensure the complete conversion of the carboxylic acid to the acid chloride.
-
Vacuum Distillation: this compound has a high boiling point at atmospheric pressure. Vacuum distillation allows for the purification of the compound at a lower temperature, preventing thermal decomposition.[10]
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its ability to readily form new carbon-carbon and carbon-nitrogen bonds makes it an invaluable tool for medicinal chemists.
Synthesis of Clotrimazole: An Antifungal Agent
Clotrimazole is a widely used antifungal medication.[11] this compound is a precursor to a key intermediate, 2-chlorotrityl chloride, in one of its common synthetic routes.[2][11]
The synthesis of 2-chlorotrityl chloride from this compound proceeds via a Friedel-Crafts acylation followed by further reaction. A more direct route to a similar intermediate starts from o-chlorobenzotrichloride. The following workflow illustrates the synthesis of clotrimazole from an o-chloro-trityl chloride intermediate.
Diagram: Synthesis of Clotrimazole Intermediate
Caption: Workflow for the synthesis of Clotrimazole.
This protocol details the condensation of 2-chlorotrityl chloride with imidazole to form clotrimazole.
Materials:
-
2-Chlorotrityl chloride (prepared from a suitable precursor)
-
Imidazole
-
Triethylamine
-
Acetonitrile
-
Round-bottom flask
-
Stirrer
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve imidazole (11.5 g) and triethylamine (24 mL) in acetonitrile (250 L).[12]
-
To this solution, add 2-chlorotrityl chloride (50 g).[12]
-
Heat the mixture to 50-60°C and stir for 4 hours.[12]
-
After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to induce crystallization.[12]
-
Filter the solid product, wash with cold acetonitrile (below 0°C), and then with purified water.[12]
-
Dry the product to obtain clotrimazole.[12]
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.
-
Acetonitrile: A polar aprotic solvent that facilitates the dissolution of the reactants and the reaction.
-
Cooling for Crystallization: Lowering the temperature reduces the solubility of clotrimazole, leading to its precipitation and allowing for isolation by filtration.
Role in the Synthesis of Ketamine: An Anesthetic
While various synthetic routes to the anesthetic ketamine exist, some pathways utilize intermediates derived from this compound.[7][13] For instance, 2-chlorobenzonitrile, which can be synthesized from this compound, is a common precursor.[7]
Applications in Agrochemical Synthesis
This compound is a vital intermediate in the production of a range of agrochemicals, including insecticides and acaricides.[1][2]
Synthesis of Clofentezine: An Acaricide
Clofentezine is an acaricide used to control mites on various crops. Its synthesis involves a multi-step process where 2-chlorobenzaldehyde, a derivative of this compound, is a key starting material.[3] The process typically involves condensation, chlorination, cyclization, and oxidation steps.[3]
Synthesis of Chlorbenzuron: An Insecticide
Chlorbenzuron is an insecticide whose synthesis can involve the use of this compound. A common synthetic strategy is the Schotten-Baumann reaction between this compound and a substituted aniline.
Core Synthetic Transformations Involving this compound
The high reactivity of this compound allows it to participate in a variety of fundamental organic reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[14] this compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-chlorobenzophenones.[14][15]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (anhydrous)
-
Round-bottom flask with an addition funnel and gas outlet
-
Ice bath
-
Stirrer
Procedure:
-
In a round-bottom flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
A solution of this compound and anhydrous benzene in anhydrous dichloromethane is added dropwise from the addition funnel.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by recrystallization or column chromatography.
Schotten-Baumann Reaction: Amide Synthesis
The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides under basic conditions.[16] This reaction is particularly useful for preparing N-substituted amides.
Materials:
-
This compound
-
Aniline
-
10% Sodium hydroxide (NaOH) solution
-
Chloroform
-
Erlenmeyer flask
-
Stirrer
Procedure:
-
In an Erlenmeyer flask, a mixture of aniline and 10% aqueous NaOH solution is prepared.[4][5]
-
A solution of this compound in chloroform is added dropwise with vigorous stirring.[17]
-
An exothermic reaction occurs, and after the addition is complete, the mixture is refluxed for 30 minutes.[17]
-
Upon cooling, the product solidifies and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[5][17]
Causality of Experimental Choices:
-
Aqueous NaOH: The base neutralizes the HCl generated, preventing the protonation of the aniline and driving the reaction to completion.
-
Vigorous Stirring: Ensures efficient mixing of the immiscible organic and aqueous phases, facilitating the reaction at the interface.
-
Reflux: Provides the necessary activation energy to complete the reaction.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11] It reacts with water to produce corrosive hydrogen chloride gas.[2]
Conclusion
This compound (CAS 609-65-4) is a cornerstone intermediate in modern organic synthesis. Its high reactivity, driven by the electrophilic nature of its carbonyl carbon, allows for its versatile application in the construction of complex molecules. This guide has provided a detailed overview of its use in the synthesis of important pharmaceuticals and agrochemicals, complete with mechanistic insights and practical experimental protocols. A thorough understanding of the principles governing its reactivity and handling is essential for any scientist or researcher working in the field of synthetic chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN103012302A - Production process of clofentezine - Google Patents [patents.google.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. prepchem.com [prepchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 17. 2-CHLOROBENZANILIDE synthesis - chemicalbook [chemicalbook.com]
Physical properties of 2-Chlorobenzoyl chloride (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 2-Chlorobenzoyl Chloride
Abstract: This technical guide provides a comprehensive overview of the critical physical properties of this compound (CAS No: 609-65-4), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data with practical, field-proven methodologies for their determination. We will delve into the theoretical underpinnings of these properties and provide detailed, self-validating experimental protocols to ensure accuracy and reproducibility in a laboratory setting.
Introduction: The Role and Relevance of this compound
This compound, an acyl chloride derived from 2-chlorobenzoic acid, is a pivotal intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive acyl chloride group and a chlorinated benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries.[3] It is instrumental in forming N-aryl-N′(2-chlorobenzoyl) thioureas and in the acylation of polymers like polystyrene.[1][4][5] A thorough understanding of its physical properties is paramount for its safe handling, purification, and effective use in complex synthetic pathways. This guide focuses on its thermal transition points—melting and boiling—which are fundamental criteria for both identification and purity assessment.
Core Physical and Chemical Properties
The fundamental physical characteristics of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies (such as distillation), and safe storage protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄Cl₂O | [4][6] |
| Molecular Weight | 175.01 g/mol | [4][5][6] |
| Appearance | Clear, colorless to very slightly yellow liquid | [1][2] |
| Melting Point | -4 to -3 °C | [1][2][4][5] |
| Boiling Point | 238 °C @ 760 mmHg (1013 hPa) | [4][5][6][7] |
| 225 °C @ 1013 hPa | [8] | |
| 135-140 °C @ 16 mmHg | [1][4] | |
| Density | 1.382 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.572 | [1][4][5] |
| Solubility | Decomposes in water; Soluble in acetone, ether, alcohol | [1][2][4] |
In-Depth Analysis of Thermal Properties
Melting Point
The melting point of this compound is reported in the narrow range of -4 to -3 °C.[1][4][5] This low melting point signifies that it exists as a liquid under most standard laboratory conditions. The sharpness of a melting point range is a key indicator of purity; a pure, crystalline compound will have a sharp melting point range of 0.5-1.0°C. The presence of miscible impurities typically causes a depression of the melting point and a broadening of the melting range.[9] Therefore, observing a melting point below -4 °C or a range wider than 1-2 °C could suggest contamination.
Boiling Point
This compound has a normal boiling point of 238 °C.[4][6][7] As an acyl chloride, its boiling point is significantly lower than its corresponding carboxylic acid, 2-chlorobenzoic acid (boiling point ~285 °C), because it lacks the ability to form intermolecular hydrogen bonds.[10][11] Its volatility is primarily governed by strong dipole-dipole interactions and van der Waals dispersion forces arising from its polar nature.[11][12]
The significant reduction in boiling point under vacuum (135-140 °C at 16 mmHg) is a crucial piece of data for professionals.[1][4] High temperatures can often lead to decomposition or unwanted side reactions. Vacuum distillation allows for purification at substantially lower temperatures, preserving the integrity of the molecule.
Experimental Determination Protocols
The following protocols describe standard, reliable methods for verifying the melting and boiling points of this compound in a research setting.
Protocol for Melting Point Determination
This procedure utilizes the capillary method, a standard for obtaining accurate melting points for crystalline solids. Since this compound is a liquid at room temperature, this protocol would be performed on a sample that has been frozen.
Causality: The principle is to heat a small, frozen sample slowly and uniformly, observing the precise temperature range over which the phase transition from solid to liquid occurs. A slow heating rate (1-2 °C/min) is critical near the melting point to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]
Methodology:
-
Sample Preparation: Place a small amount of this compound in a sample vial and cool it in an ice-salt bath or freezer until completely solidified.
-
Packing the Capillary: On a cold surface, crush a small amount of the frozen solid into a fine powder. Jab the open end of a capillary tube into the powder to collect a small plug of the sample.[13]
-
Compacting the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[13]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Initial Heating: If the approximate melting point is known, heat rapidly to about 15-20 °C below the expected temperature.[13] For this compound, heat rapidly to approximately -20 °C.
-
Careful Determination: Reduce the heating rate to 1-2 °C per minute.
-
Record the Range:
-
Record the temperature (T₁) at which the first drop of liquid appears.[13]
-
Record the temperature (T₂) at which the last crystal of solid melts.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this should be within the -4 to -3 °C range.[1][4][5]
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination
This microscale method is suitable for determining the boiling point of small liquid samples.
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol identifies this temperature by trapping the liquid's vapor in an inverted capillary and observing the point at which this vapor pressure is in equilibrium with the atmospheric pressure.
Methodology:
-
Sample Preparation: Add 0.5-1.0 mL of this compound to a small test tube or ignition tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with its open end down.[14]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., mineral oil) and begin heating gently with constant stirring.
-
Observe Bubbles: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the inverted capillary. This indicates the vapor pressure of the liquid is overcoming the atmospheric pressure.[14]
-
Equilibrium Point: Remove the heat source and allow the apparatus to cool slowly.
-
Record the Temperature: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the equilibrium boiling point.
-
Verification: For accuracy, the heating and cooling cycle can be repeated.
Caption: Workflow for Boiling Point Determination.
Safety, Handling, and Reactivity Insights
As a Senior Application Scientist, it is imperative to underscore the hazards associated with this compound. This compound is classified as corrosive.[6]
-
Hazard Statement H314: Causes severe skin burns and eye damage.[6][8][15][16]
-
Reactivity with Water: It reacts with water, including moisture in the air, to liberate toxic and irritating gases such as hydrogen chloride (HCl).[7] This reaction is also the source of its characteristic acrid smell and fuming appearance.[11][17]
-
Handling: Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][15] Store in a cool, dry, well-ventilated area away from moisture, strong bases, alcohols, and metals.[7]
Conclusion
The physical properties of this compound, particularly its melting point of -4 to -3 °C and boiling point of 238 °C, are defining characteristics that inform its application and handling. These values serve as critical benchmarks for purity assessment and the design of purification processes like vacuum distillation. The experimental protocols detailed in this guide provide a framework for the accurate and safe determination of these properties, empowering researchers to utilize this important chemical intermediate with confidence and precision.
References
- 1. This compound | 609-65-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. bromchemlaboratories.in [bromchemlaboratories.in]
- 4. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 5. 2-クロロベンゾイルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. davjalandhar.com [davjalandhar.com]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility of 2-Chlorobenzoyl Chloride in Organic Solvents
This guide provides a comprehensive analysis of the solubility and reactivity profile of 2-chlorobenzoyl chloride. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple solubility data to explore the critical interplay between solvation and chemical stability. Understanding these characteristics is paramount for safe handling, effective reaction design, and process optimization.
Physicochemical Profile of this compound
This compound (C₇H₄Cl₂O) is an aromatic acyl chloride featuring a chlorine substituent at the ortho-position of the benzene ring.[1][2] This structure dictates its physical properties and, most importantly, its chemical reactivity. The highly electrophilic carbonyl carbon, influenced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, renders the molecule susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the defining factor in its interaction with various solvents.
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O | [1][5] |
| Molecular Weight | 175.01 g/mol | [5][6] |
| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |
| Odor | Pungent, irritating | [9] |
| Density | ~1.382 g/mL at 25 °C | [6][7] |
| Melting Point | -4 to -3 °C | [5][7] |
| Boiling Point | 238 °C (at 760 mmHg) | [5][7] |
| Flash Point | >110 °C (>230 °F) | [6][7] |
Solubility and Reactivity in Organic Solvents
The solubility of this compound is best understood as a spectrum of interactions ranging from stable dissolution to rapid, exothermic reaction. The guiding principle of "like dissolves like" suggests good solubility in nonpolar and polar aprotic solvents.[10][11] However, its high reactivity as an acyl chloride means it will decompose in the presence of protic solvents.[4][12]
The following table summarizes its behavior in common organic solvents. It is crucial to note that for protic solvents, the interaction is a chemical reaction, not simple dissolution.
| Solvent | Solvent Class | Qualitative Solubility / Interaction | Remarks & Causality |
| Water | Protic | Violent Reaction | Immediate hydrolysis to 2-chlorobenzoic acid and corrosive HCl gas.[7][12] The highly polar water molecule acts as a nucleophile. |
| Alcohols (e.g., Methanol, Ethanol) | Protic | Reaction | Undergoes alcoholysis to form the corresponding ester (e.g., methyl 2-chlorobenzoate) and HCl.[4][13] |
| Amines (e.g., Primary, Secondary) | Protic / Nucleophilic | Vigorous Reaction | Undergoes aminolysis to form the corresponding amide.[13] Often used as a reactant, not a solvent. |
| Acetone | Ketone (Polar Aprotic) | Soluble | Good solubility due to polarity match.[7][9][14] Generally stable, but must be anhydrous as residual water will cause decomposition. |
| Diethyl Ether | Ether (Nonpolar) | Soluble | Good solubility.[7][9][14] Solvent must be anhydrous. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Soluble | Commonly used as a reaction solvent. Must be anhydrous. |
| Toluene | Aromatic Hydrocarbon | Soluble | Good solubility due to the aromatic ring. A common inert solvent for reactions. |
| Benzene | Aromatic Hydrocarbon | Soluble | Good solubility.[9][15] |
| Chloroform | Halogenated Hydrocarbon | Soluble | Good solubility.[9][13] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Excellent solubility and generally inert, making it a preferred solvent for reactions.[16][17] |
| Ethyl Acetate | Ester (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |
| Acetonitrile | Nitrile (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |
| Hexane / Heptane | Aliphatic Hydrocarbon | Limited to Miscible | Expected to be soluble due to non-polar nature, though less effective than aromatic or chlorinated solvents for some applications. |
Logical Framework for Solvent Selection
The primary consideration when selecting a solvent for this compound is preventing unintended reactions. The workflow below provides a decision-making framework based on solvent properties. The ideal solvent is aprotic, non-nucleophilic, and capable of dissolving reactants and intermediates.
Caption: Decision workflow for selecting a suitable solvent for this compound.
Experimental Protocol: Quantitative Solubility Determination
Quantitative solubility data for reactive compounds is often scarce. The following protocol outlines a self-validating method to determine the solubility of this compound in a non-reactive, aprotic solvent at a specific temperature. This method relies on derivatization for stable quantification.
Safety Precedence: This protocol must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[18][19] this compound is corrosive and moisture-sensitive.[14][20]
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., Dichloromethane)
-
High-purity quenching agent (e.g., anhydrous benzylamine)
-
Internal standard for chromatography (e.g., dodecane)
-
Temperature-controlled shaker or water bath
-
Oven-dried glassware (vials, flasks, syringes)
-
Inert gas supply (Nitrogen or Argon)
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC
Step-by-Step Methodology:
-
Preparation:
-
Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere.[4]
-
Set the temperature-controlled bath to the desired experimental temperature (e.g., 25°C).
-
-
Creating a Saturated Solution:
-
In a dried, sealed vial, add a known volume of the anhydrous solvent (e.g., 5.0 mL).
-
Add this compound dropwise until a small amount of undissolved liquid persists at the bottom, ensuring the solution is saturated.
-
Seal the vial under an inert atmosphere and place it in the temperature-controlled bath.
-
Agitate the mixture for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.
-
-
Sampling and Derivatization:
-
Allow the vial to sit undisturbed in the bath for 30 minutes for the undissolved solute to settle.
-
Carefully withdraw a precise volume of the clear, supernatant solution using a gas-tight syringe (e.g., 100 µL).
-
Immediately dispense this aliquot into a second vial containing a prepared excess of the quenching agent (e.g., 1.0 mL of a 1M benzylamine solution in the same solvent) and a known concentration of the internal standard. This rapidly converts the reactive acyl chloride into a stable amide derivative (N-benzyl-2-chlorobenzamide).
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of the pure amide derivative and the same concentration of the internal standard.
-
Analyze the derivatized sample and the calibration standards by GC-FID or HPLC.
-
Construct a calibration curve and determine the concentration of the amide in the derivatized sample.
-
-
Calculation:
-
Using the determined concentration, the volume of the aliquot, and the molecular weights of the acyl chloride and its derivative, back-calculate the original concentration of this compound in the saturated solution.
-
Express solubility in g/100 mL or mol/L.
-
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Conclusion: Field-Proven Insights for Application
For the practicing scientist, the key takeaway is that this compound's utility is intrinsically linked to its reactivity.
-
Reaction Design: Its high solubility in common aprotic solvents like DCM, THF, and toluene makes it highly versatile for organic synthesis. These solvents facilitate homogenous reaction conditions for acylation reactions.[7]
-
Handling and Storage: The compound is moisture-sensitive and corrosive.[7][14] It must be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) in tightly sealed containers.[14] All transfers and reactions should be conducted under anhydrous conditions to prevent decomposition and loss of material.[4]
-
Safety: Due to its corrosive nature and the release of HCl upon contact with moisture, handling requires stringent safety protocols, including the use of a fume hood, chemical-resistant gloves, and eye protection.[18][20] It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[18]
By understanding that this compound's interaction with solvents is a matter of both physical dissolution and chemical reactivity, researchers can better design robust synthetic protocols, ensure safety, and achieve higher yields and purity in their work.
References
- 1. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS#:609-65-4 | Chemsrc [chemsrc.com]
- 6. This compound 95 609-65-4 [sigmaaldrich.com]
- 7. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 8. This compound | 609-65-4 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. education.com [education.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
- 14. Page loading... [guidechem.com]
- 15. Page loading... [guidechem.com]
- 16. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 2-Chlorobenzoyl chloride
An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzoyl Chloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 609-65-4, Molecular Formula: C₇H₄Cl₂O) is a pivotal intermediate in organic synthesis, widely employed in the manufacturing of pharmaceuticals, dyes, and pesticides.[1] Its utility stems from the dual reactivity of the acyl chloride and the specific substitution pattern on the aromatic ring. As an acyl chloride, it readily undergoes nucleophilic acyl substitution, while the ortho-chloro substituent influences the electronic properties and steric environment of the benzene ring.
Given its role in complex molecular construction, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, quality control analysts, and drug development professionals.
Molecular Structure and Key Properties
-
IUPAC Name: this compound[2]
-
Molecular Weight: 175.01 g/mol [2]
-
Appearance: Colorless to slightly yellow liquid with a pungent odor.[2][3]
-
Key Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator and reacts with water and moisture, liberating toxic hydrogen chloride gas.[4][6] Proper handling in a fume hood with personal protective equipment is mandatory.
Below is the chemical structure of this compound, with atoms numbered for spectroscopic assignment purposes.
Caption: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The 'Why' Behind the Experiment
¹H NMR spectroscopy is the definitive method for determining the substitution pattern of the aromatic ring. For this compound, we expect four distinct signals in the aromatic region (typically 7.0-8.5 ppm). The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is aprotic, preventing reaction with the highly reactive acyl chloride, and its deuterium signal is not observed in the ¹H spectrum.[7] A high-field instrument (e.g., 400 MHz) is preferred to resolve the complex splitting patterns of the coupled aromatic protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: A small quantity of this compound (approx. 5-10 mg) is carefully dissolved in ~0.5 mL of CDCl₃ in an NMR tube.
-
Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Standard parameters for ¹H NMR are used, including a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration if needed.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CHCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.
Data Interpretation and Summary
The aromatic protons of this compound exhibit a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing carbonyl group (H6) is expected to be the most deshielded and appear furthest downfield.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H6 | ~8.08 | Multiplet (dd) |
| H3, H4, H5 | 7.41 - 7.53 | Multiplet |
| Data sourced from a 400 MHz spectrum in CDCl₃.[7] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The 'Why' Behind the Experiment
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals: one for the carbonyl carbon, two for the carbons bearing chlorine atoms (ipso-carbons), and four for the aromatic CH carbons. The carbonyl carbon signal is characteristically found far downfield (>160 ppm) due to the strong deshielding effect of the attached oxygen and chlorine atoms.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (approx. 20-50 mg in ~0.5 mL CDCl₃) is prepared to compensate for the low natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on a ¹³C-equipped NMR spectrometer (e.g., 100 MHz).
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation.
-
Processing: Similar to ¹H NMR, the data is processed and referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Data Interpretation and Summary
The chemical shifts provide clear evidence for the key functional groups and the overall carbon skeleton.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C7 (C=O) | ~167 |
| C1, C2 (C-Cl, C-C=O) | ~130 - 135 |
| C3, C4, C5, C6 (Ar-CH) | ~127 - 133 |
| Note: Specific assignments for the aromatic carbons are based on typical chemical shift ranges and may require advanced 2D NMR techniques for definitive confirmation. Data is available from sources such as ChemicalBook and PubChem.[2][8] |
Infrared (IR) Spectroscopy
Expertise & Experience: The 'Why' Behind the Experiment
IR spectroscopy is an exceptionally rapid and effective tool for identifying key functional groups. The most diagnostic feature for this compound is the carbonyl (C=O) stretching vibration of the acyl chloride. This band is intensely absorbing and appears at a characteristically high frequency (wavenumber) compared to other carbonyl compounds due to the electron-withdrawing inductive effect of the chlorine atom. Attenuated Total Reflectance (ATR) is a common modern technique that allows for the analysis of neat liquids without sample preparation.
Experimental Protocol: ATR-IR Acquisition
-
Instrument Preparation: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.
-
Sample Application: A single drop of this compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Data Interpretation and Summary
The IR spectrum provides a distinct fingerprint for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1780 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| ~1590, ~1470 | Medium | C=C Aromatic Ring Stretch |
| ~1200 | Strong | C-C-O Stretch |
| ~850 | Strong | C-Cl Stretch (Acyl Chloride) |
| ~750 | Strong | C-Cl Stretch (Aromatic) & C-H Out-of-Plane Bend |
| Representative data compiled from various spectral databases.[2][9][10] |
Mass Spectrometry (MS)
Expertise & Experience: The 'Why' Behind the Experiment
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the molecular weight and crucial structural information through fragmentation analysis. For this compound, the key feature to observe is the isotopic pattern caused by the two chlorine atoms. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC-MS system.
-
Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Summary
The mass spectrum is characterized by a molecular ion cluster and a dominant fragment corresponding to the loss of the acyl chlorine.
| m/z | Proposed Fragment | Notes |
| 174, 176, 178 | [C₇H₄Cl₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 139, 141 | [C₇H₄ClO]⁺ | Base Peak. Loss of •Cl from the acyl group. [M-35]⁺, [M-37]⁺ |
| 111, 113 | [C₆H₄Cl]⁺ | Loss of CO from the base peak. [M-Cl-CO]⁺ |
| 75 | [C₆H₃]⁺ | Loss of Cl from the [C₆H₄Cl]⁺ fragment. |
| Fragmentation data sourced from NIST and other spectral databases.[7][11] |
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The collective spectroscopic data provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The high-frequency C=O stretch in the IR spectrum is a definitive marker for the acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, further corroborating the structure. This comprehensive dataset serves as a reliable benchmark for the identification and quality assessment of this important chemical intermediate.
References
- 1. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 2. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(609-65-4) 1H NMR [m.chemicalbook.com]
- 8. This compound(609-65-4) 13C NMR [m.chemicalbook.com]
- 9. This compound(609-65-4) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzoyl chloride, 2-chloro- [webbook.nist.gov]
Key intermediate applications of 2-Chlorobenzoyl chloride in pharmaceuticals
An In-Depth Technical Guide to the Role of 2-Chlorobenzoyl Chloride in Pharmaceutical Synthesis
Introduction to this compound: A Versatile Acylating Agent
This compound, with the chemical formula C₇H₄Cl₂O, is an acyl chloride compound featuring a benzoyl chloride structure with a chlorine atom at the ortho-position.[1] This seemingly simple molecule is a cornerstone intermediate in organic synthesis, prized for its high reactivity which allows for the efficient introduction of the 2-chlorobenzoyl group into a wide range of molecules.[2] Its utility in the pharmaceutical industry stems from its role as a powerful acylating agent, primarily used in the formation of esters and amides, which are fundamental linkages in many active pharmaceutical ingredients (APIs).[2]
The reactivity of this compound is centered on the electrophilic carbonyl carbon. Nucleophiles, such as amines or alcohols, readily attack this carbon, leading to a substitution of the chloride and the formation of a new bond. This reaction is typically rapid and efficient, making it a favored strategy in multi-step synthetic pathways where high yields are critical.[3]
The synthesis of this compound itself is well-established, commonly involving the chlorination of 2-chlorobenzoic acid with reagents like thionyl chloride or the reaction of 2-chlorobenzaldehyde with chlorine, sometimes in the presence of a catalyst like phosphorus pentachloride to improve reaction time and yield.[4][5][6]
Key Application I: Synthesis of Benzodiazepine Precursors
A major application of this compound in pharmaceuticals is in the synthesis of 2-aminobenzophenones. These compounds are critical precursors for a large class of drugs known as benzodiazepines, which are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The 2-aminobenzophenone scaffold forms the core structure that is later cyclized to create the characteristic diazepine ring.[8]
Synthetic Strategy: The Friedel-Crafts Acylation
The most direct method to create the 2-aminobenzophenone skeleton is through a Friedel-Crafts acylation reaction. In this approach, this compound acts as the acylating agent, reacting with a substituted aniline. The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. This method allows for the direct formation of the carbon-carbon bond between the two aromatic rings, establishing the fundamental benzophenone structure.
Reaction Mechanism Explained
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final 2-aminobenzophenone product. The catalyst is regenerated in this step.
Experimental Protocol: Synthesis of a 2-Acylamino-Benzophenone Derivative
The following is a generalized protocol for the Friedel-Crafts acylation using this compound. Note: This protocol is illustrative. Specific conditions may vary based on the substrates used.
-
Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the HCl gas byproduct. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: An inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid catalyst (e.g., aluminum trichloride) are added to the reaction flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: The substituted aniline is dissolved in the same solvent and added to the flask. The mixture is cooled in an ice bath.
-
Acylation: this compound is dissolved in the solvent and added dropwise via the dropping funnel to the cooled reaction mixture, maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Reaction Type | Friedel-Crafts Acylation | Efficient C-C bond formation to create the benzophenone core. |
| Key Reagents | This compound, Substituted Aniline | Building blocks for the target 2-aminobenzophenone. |
| Catalyst | Aluminum Trichloride (AlCl₃) | Lewis acid to activate the acyl chloride for electrophilic attack. |
| Solvent | Dichloromethane (DCM) or similar | Inert solvent that solubilizes reagents and does not react with the catalyst. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermicity; reaction proceeds at RT. |
| Typical Yield | 60-85% | Varies based on aniline substituents and reaction scale. |
Workflow Diagram: Benzodiazepine Precursor Synthesis
Caption: Synthetic workflow from this compound to Benzodiazepines.
Key Application II: The Synthetic Pathway to Clotrimazole
Clotrimazole is a widely used broad-spectrum antifungal medication belonging to the imidazole class.[9][10] It is effective against a variety of fungal infections, including yeast infections and ringworm.[11] The synthesis of Clotrimazole provides another excellent example of the utility of chlorinated benzoyl derivatives, where a related compound, o-chlorobenzotrichloride, serves as the key starting material. While not a direct use of this compound, this pathway is often discussed in the same context as it starts from the same chlorinated toluene precursors. For the purpose of this guide, we will detail a more direct, patented synthesis starting from a derivative of this compound.
A common and industrially viable synthesis involves the reaction of (2-chlorophenyl)diphenylchloromethane with imidazole. The (2-chlorophenyl)diphenylchloromethane intermediate is synthesized from (2-chlorophenyl)diphenylmethanol, which itself can be prepared via a Grignard reaction involving a derivative of 2-chlorobenzoic acid.[12]
Synthetic Strategy: Nucleophilic Substitution
The final key step in the synthesis of Clotrimazole is the condensation of the trityl chloride intermediate, (2-chlorophenyl)diphenylchloromethane, with imidazole.[11][12] This reaction is a classic nucleophilic substitution where the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the trityl chloride and displacing the chloride leaving group.
Reaction Mechanism: Sₙ1 Nucleophilic Substitution
The reaction typically proceeds through an Sₙ1-like mechanism due to the stability of the carbocation intermediate.
-
Formation of a Stable Carbocation: The C-Cl bond in (2-chlorophenyl)diphenylchloromethane is polarized and can break to form a chloride ion and a highly stable triphenylmethyl (trityl) carbocation. This carbocation is stabilized by resonance across the three phenyl rings.
-
Nucleophilic Attack: The imidazole molecule, with its lone pair of electrons on one of the nitrogen atoms, acts as a nucleophile and attacks the positively charged carbon of the trityl carbocation.
-
Deprotonation: A base, often an excess of imidazole or an added base like triethylamine, removes the proton from the nitrogen atom that formed the new bond, resulting in the final neutral Clotrimazole molecule.
Experimental Protocol: Two-Step Synthesis of Clotrimazole
The following protocol is based on established patented methods.[12]
Step 1: Synthesis of (2-chlorophenyl)diphenylchloromethane
-
Setup: In a reaction vessel, dissolve (2-chlorophenyl)diphenylmethanol in a suitable solvent such as acetonitrile.
-
Chlorination: Cool the solution and slowly add a chlorinating agent (e.g., thionyl chloride).
-
Reaction: Stir the mixture at room temperature until the conversion to the chlorinated intermediate is complete (monitored by TLC). This intermediate is often used directly in the next step without purification.[12]
Step 2: Synthesis of Clotrimazole
-
Setup: In a separate reaction vessel, dissolve imidazole and a base (e.g., triethylamine) in acetonitrile.
-
Condensation: Add the solution of (2-chlorophenyl)diphenylchloromethane from Step 1 to the imidazole solution.
-
Reaction: Heat the mixture to approximately 50-60°C and maintain for several hours.[12]
-
Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.
-
Purification: Filter the crude product, wash with cold acetonitrile and then water to remove unreacted starting materials and salts, and dry under vacuum to obtain pure Clotrimazole.[12]
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Reaction Type | Nucleophilic Substitution | Forms the key C-N bond between the trityl group and imidazole. |
| Key Reagents | (2-chlorophenyl)diphenylchloromethane, Imidazole | The two main fragments that combine to form Clotrimazole. |
| Base | Triethylamine | Neutralizes the HCl formed during the reaction. |
| Solvent | Acetonitrile | Polar aprotic solvent suitable for the reaction conditions. |
| Temperature | 50-60°C | Provides sufficient energy for the reaction to proceed efficiently. |
| Typical Yield | >90% | High-yielding reaction suitable for industrial production. |
Workflow Diagram: Clotrimazole Synthesis
Caption: Synthetic workflow for the preparation of Clotrimazole.
Safety Considerations
As an acyl chloride, this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, releasing corrosive hydrochloric acid gas. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all operations should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in the pharmaceutical industry. Its utility is most prominently demonstrated in its role as a potent acylating agent for constructing the core structures of important drug classes. Through reactions like the Friedel-Crafts acylation, it enables the efficient synthesis of 2-aminobenzophenone precursors for benzodiazepines. Furthermore, its derivatives are instrumental in the high-yield synthesis of antifungal agents like Clotrimazole. The well-understood reactivity and established protocols associated with this compound ensure its continued importance in both laboratory-scale research and large-scale industrial drug manufacturing.
References
- 1. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalwjbphs.com [journalwjbphs.com]
- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
2-Chlorobenzoyl Chloride: A Cornerstone Precursor in Modern Dye Manufacturing
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 2-chlorobenzoyl chloride (2-CBC), a pivotal reagent in the synthesis of various classes of dyes. We will move beyond simple procedural outlines to dissect the causality behind its utility, focusing on its reactivity, synthesis protocols, and its specific role in the creation of high-performance dyestuffs. This document is intended for researchers, chemists, and professionals in drug development who leverage synthetic organic chemistry to create novel functional molecules.
Foundational Understanding of this compound
This compound, with CAS Number 609-65-4, is an aromatic acyl chloride that serves as a highly versatile intermediate in organic synthesis.[1][2] While its applications are broad, spanning pharmaceuticals and agrochemicals, its role in the dye industry is particularly significant due to its ability to introduce the 2-chlorobenzoyl moiety into larger molecular scaffolds.[3][4] This functionalization is critical for tuning the chromophoric and material properties of dyes.
The reactivity of 2-CBC is dominated by the electrophilic carbonyl carbon, making it an excellent acylating agent.[5] The presence of the ortho-chloro substituent subtly modulates the electronic properties of the benzoyl group, influencing reaction kinetics and the properties of the final dye molecule.
Physicochemical and Safety Data
Handling 2-CBC requires a thorough understanding of its properties and adherence to strict safety protocols. It is a corrosive, lachrymatory liquid that reacts vigorously with water and other nucleophiles.[2][6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O | [1] |
| Molecular Weight | 175.01 g/mol | [1] |
| Appearance | Colorless to light yellow liquid with a pungent odor | [1][8] |
| Melting Point | -4 to -3 °C | [8][9] |
| Boiling Point | 238 °C | [8][9] |
| Density | 1.382 g/mL at 25 °C | [8][9] |
| Solubility | Soluble in acetone, ether, alcohol; decomposes in water | [3][8][9] |
| Flash Point | 124 °C (closed cup) |
Trustworthiness Through Safety: A self-validating protocol begins with safety. All manipulations must be conducted in a well-ventilated chemical fume hood.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10] Due to its reactivity with moisture, 2-CBC should be stored in a cool, dry place in a tightly sealed, corrosion-resistant container, away from incompatible materials like strong bases, alcohols, and metals.[6]
Synthesis of the Precursor: Preparing this compound
A comprehensive understanding of a precursor necessitates knowledge of its own synthesis. 2-CBC is typically produced via two primary industrial routes, both of which are reliable and high-yielding.
Synthetic Pathways
The choice of method often depends on the availability and cost of the starting materials. The chlorination of 2-chlorobenzoic acid is a common laboratory and industrial method, while the chlorination of 2-chlorobenzaldehyde offers an alternative high-yield route.[3][11][12]
Caption: Primary industrial synthesis routes to this compound.
Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid
This protocol describes a robust method for synthesizing 2-CBC. The causality for using thionyl chloride is its effectiveness in converting carboxylic acids to acyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Materials:
-
2-Chlorobenzoic acid (1 mole equivalent)
-
Thionyl chloride (SOCl₂) (1.1 mole equivalents)
-
Toluene (as solvent)
-
Apparatus: Round-bottom flask, condenser with a gas outlet to a scrubber (containing NaOH solution), heating mantle, and a rotary evaporator.
Procedure:
-
Reaction Setup: In a fume hood, charge a dry 500 mL round-bottom flask with 2-chlorobenzoic acid (e.g., 20 g, 127.8 mmol) and toluene (150 mL).[13]
-
Reagent Addition: Slowly add thionyl chloride (e.g., 16 g, 134.5 mmol) to the stirred mixture at room temperature.[13] An exothermic reaction may occur.
-
Reaction Execution: Fit the flask with a condenser connected to a gas scrubber. Heat the reaction mixture to 75 °C using an oil bath and maintain it under reflux with stirring overnight.[13] The elevated temperature ensures the reaction goes to completion.
-
Workup and Purification: After cooling to room temperature, concentrate the mixture by removing the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.[13]
-
Product Isolation: The residue is high-purity this compound, which appears as a yellow oil.[11] Yields are typically quantitative.[13] Distillation under reduced pressure (b.p. 135-140 °C at 16 mmHg) can be performed for further purification if required.[9][12]
Core Application: 2-CBC in the Synthesis of Dye Scaffolds
The primary function of 2-CBC in dye synthesis is to act as an electrophile in Friedel-Crafts acylation or related nucleophilic acyl substitution reactions. This allows for the covalent attachment of the 2-chlorobenzoyl group to a nucleophilic aromatic ring system, which is often the core of the dye's chromophore.
Caption: Generalized workflow for Friedel-Crafts acylation using 2-CBC.
Case Study 1: Precursor for Triphenylmethane & Phthalein-type Dyes
Triphenylmethane and phthalein dyes are classic structures known for their vibrant colors.[14] Their synthesis typically involves the condensation of an anhydride (like phthalic anhydride) with two equivalents of a phenol or aniline derivative.[15][16]
While not a direct replacement for phthalic anhydride, 2-CBC can be used to synthesize analogues of these dyes. The core reaction involves an electrophilic attack on electron-rich aromatic compounds. For instance, reacting 2-CBC with an appropriate aromatic substrate under Friedel-Crafts conditions can form a benzophenone derivative. This ketone can then undergo further reactions with other aromatic nucleophiles to build the central carbon of a triphenylmethane scaffold. This approach provides a pathway to novel dye structures with tailored properties imparted by the ortho-chloro substituent.
Conceptual Protocol for a Benzophenone Intermediate:
-
Setup: A dry, three-necked flask is equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap.
-
Charge: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in an inert solvent like dichloromethane.
-
Acylation: A solution of this compound (1.0 eq.) in the same solvent is added dropwise at 0 °C.
-
Nucleophile Addition: The aromatic substrate (e.g., N,N-dimethylaniline, 1.0 eq.) is added slowly, keeping the temperature controlled.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Quenching & Workup: The reaction is carefully quenched by pouring it onto ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield the benzophenone intermediate, which can be purified by chromatography or crystallization.
Case Study 2: Modification of Azo Dyes
Azo dyes represent the largest class of synthetic colorants.[1] 2-CBC is frequently used not to build the core azo chromophore (–N=N–), but to modify the final dye molecule by introducing a benzoyl group.[1][3] This is typically achieved by reacting 2-CBC with a nucleophilic functional group, such as an amine (–NH₂) or hydroxyl (–OH), already present on the azo dye.
This acylation step is a powerful tool for dye chemists. It can:
-
Improve lightfastness: By adding a bulky, UV-absorbing benzoyl group.
-
Modify solubility: Affecting how the dye interacts with fibers or solvents.
-
Tune the color: By altering the electronic properties of the dye molecule.
Caption: Workflow for the modification of an Azo Dye via acylation.
Conclusion
This compound is more than a simple intermediate; it is a strategic building block that provides chemists with a reliable method for introducing the 2-chlorobenzoyl functional group. Its well-understood reactivity, straightforward synthesis, and proven utility in acylating aromatic systems make it an indispensable tool in the design and manufacture of a wide range of dyes, from modified azo compounds to novel triphenylmethane analogues. The protocols and principles outlined in this guide serve as a foundation for leveraging this powerful precursor in advanced research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. bromchemlaboratories.in [bromchemlaboratories.in]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 609-65-4 [chemicalbook.com]
- 9. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]
- 15. researchgate.net [researchgate.net]
- 16. sprinpub.com [sprinpub.com]
A Guide to the Safe Handling and Application of 2-Chlorobenzoyl Chloride in Research and Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and emergency management of 2-Chlorobenzoyl chloride. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety in advanced research settings.
Understanding this compound: A Profile for the R&D Professional
This compound (CAS No. 609-65-4) is an aromatic acyl chloride that serves as a versatile intermediate in organic synthesis.[1] Its utility in the pharmaceutical, agrochemical, and specialty chemical sectors stems from its high reactivity, which allows for the facile introduction of the 2-chlorobenzoyl moiety into a wide range of molecules.[2][3] This reactivity, however, necessitates a thorough understanding of its hazardous properties to ensure safe handling in the laboratory. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Key Physicochemical and Reactivity Data
A foundational understanding of this compound's properties is crucial for its safe manipulation. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O | |
| Molecular Weight | 175.01 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][3][5] |
| Boiling Point | 238 °C (lit.) | [5][6] |
| Melting Point | -4 to -3 °C (lit.) | [5][6] |
| Density | 1.382 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 124 °C (lit.) | [7] |
| Solubility | Soluble in acetone, ether, and alcohol; decomposes in water | [5][6] |
The presence of the acyl chloride functional group makes this compound highly susceptible to nucleophilic attack. It reacts vigorously with water, releasing corrosive hydrogen chloride (HCl) gas.[1][8] This reactivity extends to other protic solvents and nucleophiles, such as alcohols and amines.[1] It is also incompatible with strong bases and oxidizing agents.[4]
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7][9][10] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[4] Inhalation of its vapors can lead to corrosive injuries to the respiratory tract.[10][11]
Risk Assessment and Control Hierarchy
A systematic approach to risk assessment is paramount when working with this compound. The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented to mitigate the risks associated with its use.
Caption: Hierarchy of controls for managing risks associated with this compound.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to well-defined experimental protocols is critical for minimizing exposure and preventing accidents. The following sections provide detailed methodologies for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[4][7]
-
Skin Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[7] Handle the substance with impervious gloves (e.g., nitrile or neoprene) that are inspected for integrity before each use.[4][7]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12] If the exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used by trained personnel.[7]
Handling and Storage Protocols
Handling:
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Ventilation: Conduct all manipulations of this compound inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[12]
-
Dispensing: When transferring the liquid, use a syringe or a cannula to avoid pouring, which can lead to splashes.
-
Incompatible Materials: Keep this compound away from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][13]
-
Segregation: Store away from incompatible materials.
-
Moisture Control: Protect from moisture to prevent decomposition and the release of HCl gas.[12]
-
Security: Store in a locked cabinet or a designated corrosives storage area.[7][13]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to minimize harm.
Spill Response
For a Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
For a Major Spill (outside of the fume hood):
-
Evacuate the laboratory immediately and alert others in the vicinity.[14][15]
-
If the spill is volatile or flammable, eliminate all ignition sources.[14]
-
From a safe location, contact your institution's emergency response team or the local fire department.[14][16]
-
Provide them with the identity of the spilled chemical (this compound) and a copy of the Safety Data Sheet (SDS).[16]
First Aid Measures
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration, but do not use the mouth-to-mouth method.[4][13]
In Case of Skin Contact:
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[4][17]
-
Seek immediate medical attention.[4]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7]
-
Remove contact lenses if present and easy to do so.[7]
-
Seek immediate medical attention.[4]
In Case of Ingestion:
-
Never give anything by mouth to an unconscious person.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a designated, labeled, and sealed container.[4]
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]
Conclusion
This compound is a valuable reagent in the synthesis of novel compounds for drug discovery and other applications.[2][3][8][18] Its inherent reactivity and hazardous nature demand a high level of respect and caution. By understanding its properties, conducting thorough risk assessments, and adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 2. bromchemlaboratories.in [bromchemlaboratories.in]
- 3. nbinno.com [nbinno.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | 609-65-4 [chemicalbook.com]
- 6. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 2-Chlorobenzoyl Chloride as a Pre-Column Derivatizing Agent for the Sensitive and Robust GC-MS Analysis of Amine-Containing Analytes
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the use of 2-Chlorobenzoyl chloride as a derivatizing agent for the analysis of polar, amine-containing compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the underlying chemical principles, provide a validated, step-by-step protocol for the derivatization of amphetamine-type substances, and discuss the significant advantages this method offers in terms of chromatographic performance and mass spectral characterization. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and sensitive methods for challenging analytes.
Introduction: The Rationale for Derivatization in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of pharmaceutical and forensic interest, such as primary and secondary amines (e.g., amphetamines, neurotransmitters), contain polar functional groups (-NH₂, -NHR). These groups present significant analytical challenges:
-
Poor Volatility: The hydrogen-bonding capability of amines reduces their volatility, making them unsuitable for direct GC analysis without high temperatures that can cause degradation.[1]
-
Peak Tailing: Polar amine groups can interact with active sites (silanol groups) on the GC inlet liner and column, leading to asymmetric, tailing peaks and poor resolution.[1]
-
Thermal Instability: Many polar compounds can degrade at the high temperatures of the GC injector port.[2]
Chemical derivatization addresses these issues by chemically modifying the analyte to create a new compound with more favorable properties.[1] The primary goal is to replace the active, polar hydrogens on the amine group with a less polar, more stable functional group.[1] Acylation, the reaction with an acyl chloride like this compound, is a highly effective strategy to produce stable, volatile amide derivatives suitable for GC-MS analysis.[3]
Chemical Principles and Mechanism
This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions.[4] The reaction with primary and secondary amines typically proceeds via a Schotten-Baumann-type mechanism, which is often base-catalyzed.[5]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[6]
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then removes the proton from the nitrogen atom, yielding the stable N-substituted 2-chlorobenzamide derivative and a salt (e.g., HCl).[6]
The resulting amide derivative is significantly less polar and more volatile, leading to improved chromatographic behavior. Furthermore, the 2-chlorobenzoyl moiety adds a substantial mass to the analyte and introduces a characteristic chlorine isotope pattern (³⁵Cl and ³⁷Cl), which aids in mass spectral identification and confirmation.
Caption: Nucleophilic acyl substitution mechanism for amine derivatization.
Application Protocol: Analysis of Amphetamines in a Biological Matrix
This section provides a detailed, step-by-step protocol for the extraction and derivatization of amphetamine (AMP) and methamphetamine (MAMP) from a urine sample, followed by GC-MS analysis.
Materials and Reagents
-
Analytes & Standards: Amphetamine, Methamphetamine, and corresponding deuterated internal standards (e.g., AMP-d8, MAMP-d8).
-
Derivatizing Agent: this compound (≥99% purity).
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC or GC grade.
-
Base/Catalyst: Anhydrous Pyridine or 1 M Sodium Hydroxide (NaOH).
-
Buffers: Phosphate buffer (pH 6.0).
-
Extraction Columns: Solid Phase Extraction (SPE) C18 cartridges.
-
Apparatus: Reaction vials (2 mL) with PTFE-lined caps, heating block, nitrogen evaporator, vortex mixer, centrifuge.
Experimental Workflow
Caption: Step-by-step workflow for amphetamine analysis.
Detailed Procedure
-
Sample Preparation & Extraction:
-
To a 5 mL glass tube, add 1 mL of urine sample, 1 mL of phosphate buffer (pH 6.0), and 50 µL of the internal standard (IS) working solution. Vortex briefly.
-
Condition an SPE cartridge by washing sequentially with 2 mL of MeOH and 2 mL of water.[7]
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% MeOH in water solution.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of DCM:Isopropanol (80:20) containing 2% ammonium hydroxide.
-
-
Evaporation:
-
Transfer the eluate to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.[8] A completely dry residue is critical to prevent hydrolysis of the derivatizing agent.
-
-
Derivatization:
-
To the dried extract, add 100 µL of anhydrous Ethyl Acetate and 10 µL of anhydrous Pyridine (as a catalyst and HCl scavenger).
-
Add 20 µL of a 10% (v/v) solution of this compound in Ethyl Acetate.
-
Cap the vial tightly, vortex for 30 seconds, and heat the mixture at 70°C for 30 minutes in a heating block.[3][7]
-
-
Work-up and Reconstitution:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of 1 M NaOH to stop the reaction and neutralize excess reagent. Vortex.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of Ethyl Acetate for GC-MS analysis.[8]
-
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977 MSD or equivalent | Provides sensitive detection and spectral confirmation. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column offering excellent separation for a wide range of derivatives.[2] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250°C | Ensures efficient volatilization of the derivatives without thermal breakdown. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; Ramp 20°C/min to 280°C, hold 5 min | Provides good separation between analytes and from matrix components. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Scan (50-550 amu) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used for initial method development and library matching. SIM mode provides superior sensitivity and selectivity for target analytes.[3] |
| Key SIM Ions | To be determined empirically from the mass spectra of the derivatized standards. | Monitoring characteristic fragment ions increases signal-to-noise and reduces interferences. |
Method Performance and Validation
A properly optimized method using this compound derivatization should demonstrate excellent performance. The following table summarizes typical validation parameters achievable with similar acylation-based GC-MS methods for amphetamines.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.995 over the calibration range | [8][9] |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | [7][8][10] |
| Limit of Quantification (LOQ) | 0.1 - 25 ng/mL | [8][10] |
| Intra-day Precision (%RSD) | < 10% | [8][9] |
| Inter-day Precision (%RSD) | < 15% | [8][9] |
| Recovery | 75 - 110% | [8] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Presence of moisture (hydrolysis of reagent). Incomplete evaporation of sample. | Ensure all glassware is dry. Evaporate sample to complete dryness. Use anhydrous solvents. |
| Reagent degradation. | Use fresh this compound. Store reagent under inert gas and protect from moisture. | |
| Broad or tailing peaks | Active sites in the GC inlet or column. | Deactivate the inlet liner or use a fresh one. Condition the column. |
| Extraneous peaks in chromatogram | Reagent artifacts or sample matrix interference. | Analyze a reagent blank to identify artifacts. Optimize the sample clean-up (SPE) step. |
Conclusion
Derivatization with this compound is a powerful, reliable, and effective strategy for the GC-MS analysis of primary and secondary amines. This technique transforms polar, non-volatile analytes into stable, volatile derivatives with excellent chromatographic properties. The resulting N-2-chlorobenzamides exhibit improved peak shape, enhanced thermal stability, and characteristic mass spectra that facilitate sensitive and selective quantification. The protocol detailed herein provides a validated framework that can be adapted for a wide range of amine-containing compounds in diverse and complex matrices, making it an invaluable tool for analytical laboratories in the pharmaceutical, clinical, and forensic sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journal-imab-bg.org [journal-imab-bg.org]
- 8. jfda-online.com [jfda-online.com]
- 9. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Alcohols using 2-Chlorobenzoyl Chloride and Pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the esterification of alcohols utilizing 2-chlorobenzoyl chloride in the presence of pyridine. The content herein is curated for professionals in research and development, offering in-depth mechanistic insights, detailed experimental protocols, safety precautions, and purification strategies.
Theoretical Framework and Mechanistic Insights
The reaction between an alcohol and an acyl chloride, such as this compound, is a classic and highly efficient method for ester synthesis. This transformation is a nucleophilic acyl substitution reaction.[1][2] The process is significantly enhanced by the use of a base, typically pyridine, which serves multiple critical roles.
The Multifaceted Role of Pyridine
Pyridine is not merely a simple acid scavenger in this reaction; it actively participates in and catalyzes the esterification. Its functions include:
-
Acid Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct. Pyridine, a mild base, neutralizes the HCl, forming pyridinium chloride.[1] This is crucial because the accumulation of acid would protonate the alcohol, diminishing its nucleophilicity and thereby stalling the reaction.
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by first reacting with the highly electrophilic this compound. This initial reaction forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, thus accelerating the rate of esterification.[1]
-
Solvent: In many instances, pyridine can also serve as the solvent for the reaction, ensuring the reactants are effectively dissolved.[3]
Reaction Mechanism
The esterification can proceed through two primary pathways, both of which are often operative concurrently.
Pathway A: Direct Nucleophilic Attack
-
The lone pair of electrons on the oxygen atom of the alcohol directly attacks the electrophilic carbonyl carbon of this compound.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Pyridine then deprotonates the resulting oxonium ion to yield the final ester product and pyridinium chloride.
Pathway B: Catalysis via N-Acylpyridinium Intermediate
-
The nitrogen atom of pyridine attacks the carbonyl carbon of this compound.
-
A highly reactive N-(2-chlorobenzoyl)pyridinium chloride intermediate is formed.
-
The alcohol then attacks the carbonyl carbon of this activated intermediate.
-
A tetrahedral intermediate is formed, which subsequently collapses to release the ester and regenerate the pyridine catalyst. The regenerated pyridine is then available to neutralize the HCl produced.
Diagram: Generalized Reaction Workflow
Caption: A generalized workflow for the esterification of alcohols using this compound and pyridine.
Safety and Handling of this compound
Hazard Identification and Precautionary Measures
This compound is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive compound. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[4][5][6]
| Hazard Statement | Precautionary Measures |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Reacts with water to liberate toxic gas (HCl). | Keep away from water or moist air. Use anhydrous solvents and glassware.[1] |
| Lachrymator. | Handle in a well-ventilated fume hood to avoid inhalation of vapors.[4] |
First Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]
Detailed Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol. The molar equivalents and reaction time may need to be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Alcohol | Anhydrous | Substrate |
| This compound | Reagent Grade (≥98%) | Acylating Agent |
| Pyridine | Anhydrous | Base and Catalyst |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Work-up (to remove excess pyridine) |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Work-up (to neutralize excess acid) |
| Brine (Saturated NaCl) | Aqueous | Work-up (to remove water) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying Agent |
Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of this compound:
-
Slowly add this compound (1.2 equivalents) dropwise to the stirred solution over 10-15 minutes. A precipitate of pyridinium chloride will likely form.
-
It is critical to add the acyl chloride slowly to control the exothermic reaction.[1]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification of the Ester Product
The crude product can be purified by one of the following methods, depending on its physical properties:
-
Column Chromatography: This is a versatile method for purifying a wide range of esters. A silica gel stationary phase is typically used with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Distillation: For volatile liquid esters, fractional distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide a highly pure product.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and anhydrous solvents are used. This compound readily hydrolyzes in the presence of water.[1]
-
Insufficient Pyridine: At least one equivalent of pyridine is required to neutralize the HCl produced. Using a slight excess can be beneficial.[1]
-
Steric Hindrance: Tertiary alcohols and sterically hindered secondary alcohols may react slowly. The addition of a more potent nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts (0.05-0.1 equivalents) can significantly accelerate the reaction for these challenging substrates.
-
-
Incomplete Reaction:
-
Increase the reaction time or consider gentle heating (e.g., to 40 °C) if the starting material persists.
-
Ensure efficient stirring, especially if a significant amount of pyridinium chloride has precipitated.
-
-
Comparison to Other Methods:
-
Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is reversible and often requires forcing conditions (e.g., high temperatures and removal of water).[8] The use of this compound is generally faster, milder, and irreversible.[1]
-
Yamaguchi Esterification: This method, which uses 2,4,6-trichlorobenzoyl chloride, is particularly effective for the synthesis of sterically hindered esters and macrolactones. While mechanistically related, the Yamaguchi protocol often involves the pre-formation of a mixed anhydride.
-
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic C-C Bond Formation via Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is of paramount importance in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1][4] The reaction typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5] A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone product is deactivated, which prevents subsequent acylations on the same ring.[6][7]
This guide provides an in-depth examination of the Friedel-Crafts acylation using 2-chlorobenzoyl chloride. The presence of the ortho-chloro substituent on the benzoyl chloride introduces electronic and steric factors that influence the reaction's progression and outcome. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the acylium ion, potentially increasing the reaction rate compared to unsubstituted benzoyl chloride.[8]
Reaction Mechanism: The Generation and Attack of the Acylium Ion
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[9]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride, reacts with this compound to form a highly electrophilic acylium ion.[2][5][10] The AlCl₃ coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion.[2][11]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[9][11]
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.[9][11] This step also regenerates the Lewis acid catalyst and produces hydrochloric acid (HCl) as a byproduct.[10]
-
Product-Catalyst Complex Formation: The ketone product, being a Lewis base, can form a complex with the strong Lewis acid catalyst.[12] This necessitates the use of stoichiometric or slightly excess amounts of the catalyst. An aqueous workup is required to decompose this complex and isolate the final ketone product.[12][13]
Visualizing the Mechanism
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Detailed Experimental Protocol: Synthesis of (2-Chlorophenyl)(phenyl)methanone
This protocol details the acylation of benzene with this compound to synthesize (2-chlorophenyl)(phenyl)methanone.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| This compound | 175.02 | 8.75 g (6.3 mL) | 0.050 | 1.0 |
| Benzene (anhydrous) | 78.11 | 39.0 g (44.5 mL) | 0.500 | 10.0 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - |
| Brine (saturated NaCl solution) | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][14]
-
This compound is a corrosive lachrymator. Use in a well-ventilated fume hood and avoid inhalation or contact with skin.[14]
-
Benzene is a known carcinogen and is flammable. Handle with extreme care in a fume hood.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate PPE in a fume hood.[14]
-
The reaction is exothermic and generates HCl gas. Ensure the setup is properly vented to a scrubber or trap.
Experimental Procedure
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (e.g., containing mineral oil or a dilute NaOH solution), and an addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.[10]
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (7.33 g, 0.055 mol).
-
Add anhydrous dichloromethane (25 mL) to the flask to create a suspension of AlCl₃.
-
In a separate dry flask, prepare a solution of this compound (8.75 g, 0.050 mol) in anhydrous benzene (44.5 mL, 0.500 mol). Using a large excess of the aromatic substrate helps to drive the reaction to completion and can serve as a solvent.
-
Transfer this solution to the addition funnel.
Reaction Execution:
-
Cool the AlCl₃ suspension in an ice/water bath to 0-5 °C.[7][15]
-
Begin dropwise addition of the this compound/benzene solution from the addition funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.[7][15] The reaction is exothermic, and controlling the addition rate is crucial to prevent side reactions.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 150 g) and concentrated HCl (approx. 25 mL) in a beaker with vigorous stirring.[10][14] This step quenches the reaction and decomposes the aluminum chloride complex.[13][14]
-
Transfer the mixture to a separatory funnel. Add more dichloromethane (25 mL) to ensure complete dissolution of the product.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).[7][15]
-
Combine the organic layers and wash sequentially with 6M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[7][14] The bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[10][14]
-
The crude product, (2-chlorophenyl)(phenyl)methanone, can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether, or by column chromatography on silica gel.[16]
Troubleshooting and Key Considerations
-
Low Yield: Low yields can often be attributed to moisture in the reagents or glassware, which deactivates the AlCl₃ catalyst.[14] Ensure all components are scrupulously dry. Sub-optimal reaction temperature or insufficient reaction time can also lead to incomplete conversion.[14]
-
Substrate Reactivity: The Friedel-Crafts acylation is generally not successful with strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing basic amino groups that react with the Lewis acid catalyst.[17][18]
-
Catalyst Stoichiometry: As the ketone product forms a complex with AlCl₃, a stoichiometric amount of the catalyst is required.[6][12] Using slightly more than one equivalent of AlCl₃ relative to the acylating agent is common practice.
Conclusion
The Friedel-Crafts acylation with this compound is a robust and reliable method for the synthesis of 2-chlorobenzophenones, which are valuable precursors in medicinal chemistry and materials science. By carefully controlling the reaction conditions, particularly ensuring anhydrous settings and managing the reaction temperature, high yields of the desired product can be achieved. The protocol and insights provided herein offer a comprehensive guide for researchers to successfully implement this important transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. learnbin.net [learnbin.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. byjus.com [byjus.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols: The Role of 2-Chlorobenzoyl Chloride in the Synthesis of the Antifungal Agent Clotrimazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Clotrimazole is a synthetically-derived, broad-spectrum antifungal agent belonging to the imidazole class, widely utilized in the treatment of various mycotic infections.[1] Its therapeutic efficacy stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a critical component in the biosynthetic pathway of ergosterol, which is an essential structural element of the fungal cell membrane.[2] This disruption leads to compromised membrane integrity and ultimately, fungal cell death.[1] While several synthetic pathways to Clotrimazole exist, this document details a robust method commencing from 2-Chlorobenzoyl chloride. This route proceeds through key intermediates including 2-chlorobenzophenone and (2-chlorophenyl)diphenylmethanol, culminating in the N-alkylation of imidazole.[3] This application note provides a comprehensive guide, elucidating the underlying chemical principles, detailed step-by-step protocols, and critical process parameters for researchers and drug development professionals engaged in pharmaceutical synthesis.
Introduction
Clotrimazole: A Broad-Spectrum Antimycotic Agent
Clotrimazole, chemically known as 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole, is a cornerstone in the treatment of fungal infections.[4] It is effective against a wide range of pathogenic fungi, including dermatophytes (causing infections like ringworm and athlete's foot), yeasts such as Candida albicans (responsible for oral thrush and vaginal yeast infections), and various molds.[1][5] Its utility in both topical and oral formulations underscores its importance in modern medicine.[6] The synthesis of high-purity Clotrimazole is therefore a critical process for the pharmaceutical industry, demanding well-understood and reproducible methodologies.[4][5]
Mechanism of Action
The primary mode of action for Clotrimazole involves the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is pivotal in the conversion of lanosterol to ergosterol. Ergosterol fulfills a role in fungal cell membranes analogous to that of cholesterol in mammalian cells, providing structural integrity and regulating fluidity.[1][2] By impeding ergosterol synthesis, Clotrimazole causes a depletion of this vital component and a simultaneous accumulation of toxic methylated sterol precursors.[2] This dual effect disrupts the membrane structure, increases its permeability, and interferes with the function of membrane-bound enzymes, leading to the inhibition of fungal growth and cell death.[1]
Overview of Synthetic Strategies
The industrial synthesis of Clotrimazole can be achieved through several routes. A prominent method involves a Friedel-Crafts reaction between o-chlorobenzotrichloride and benzene to form an electrophilic trityl chloride intermediate, which then reacts with imidazole.[7][8] Another established pathway, and the focus of this guide, utilizes this compound as the foundational starting material. This route involves a multi-step synthesis that offers distinct advantages in precursor sourcing and process control, proceeding through a Grignard reaction to construct the core triphenylmethyl scaffold.[3] Understanding the nuances of this pathway is essential for process optimization and impurity profiling.
The this compound Pathway to Clotrimazole
This synthetic approach is a classic demonstration of building molecular complexity through sequential, well-understood organic transformations. The logic of this pathway lies in the strategic formation of carbon-carbon and carbon-nitrogen bonds to assemble the final active pharmaceutical ingredient (API).
Synthesis Workflow Diagram
The overall process can be visualized as a four-stage sequence, starting from commercially available precursors and culminating in the final purification of Clotrimazole.
Caption: High-level workflow for the synthesis of Clotrimazole from this compound.
Step-wise Mechanism and Rationale
The chemical transformations in this pathway are designed to build the triphenylmethyl (trityl) core and subsequently attach the imidazole moiety.
Caption: Key chemical transformations in the Clotrimazole synthesis pathway.
-
Step A: Friedel-Crafts Acylation: The synthesis begins with the reaction of this compound with benzene. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form 2-chlorobenzophenone. This step establishes the foundational diaryl ketone structure.
-
Step B: Grignard Reaction: 2-chlorobenzophenone is reacted with a Grignard reagent, phenylmagnesium bromide (PhMgBr). The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, (2-chlorophenyl)diphenylmethanol. This is the crucial C-C bond-forming step that creates the triphenylmethyl scaffold.
-
Step C: Chlorination: The hydroxyl group of the tertiary alcohol is a poor leaving group. To create a highly reactive electrophile for the final step, the alcohol is converted to an alkyl halide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, replacing the -OH group with a -Cl atom to form 2-chlorotrityl chloride (1-[(2-chlorophenyl)diphenylmethyl] chloride).[3] This intermediate is highly reactive due to the stability of the resulting trityl carbocation.
-
Step D: N-Alkylation of Imidazole: The final key step is the condensation of 2-chlorotrityl chloride with imidazole.[3] The reaction proceeds via an SN1-like mechanism where one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the trityl chloride and displacing the chloride ion. A base, such as triethylamine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[3][8]
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Grade |
| This compound | 609-65-4 | ≥99% |
| Benzene | 71-43-2 | Anhydrous |
| Aluminum chloride (AlCl₃) | 7446-70-0 | Anhydrous |
| Phenylmagnesium bromide | 100-58-3 | 3M solution in Ether |
| Diethyl Ether | 60-29-7 | Anhydrous |
| Thionyl chloride (SOCl₂) | 7719-09-7 | ≥99% |
| Imidazole | 288-32-4 | ≥99% |
| Triethylamine | 121-44-8 | ≥99% |
| Toluene | 108-88-3 | Anhydrous |
| Ethyl Acetate | 141-78-6 | Reagent Grade |
| Acetone | 67-64-1 | Reagent Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | Concentrated |
| Sodium Bicarbonate | 144-55-8 | Saturated Solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | Granular |
Protocol: Synthesis of Clotrimazole
This integrated protocol outlines the synthesis from the key intermediate, (2-chlorophenyl)diphenylmethanol, which is prepared from this compound as described in the mechanism section. An alternative, widely cited industrial process starts from o-Chlorobenzotrichloride and is presented here for its practical relevance and high yields.[7][8]
Step 1: Synthesis of 2-Chlorotrityl Chloride (Key Intermediate) [7][8]
-
To a 2 L reaction flask equipped with a reflux condenser, mechanical stirrer, and drying tube, add 900 g of benzene and 117.5 g of anhydrous aluminum chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 150 g of o-Chlorobenzotrichloride dissolved in 150 g of benzene, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, carefully heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. HCl gas will evolve and should be scrubbed.
-
Cool the reaction mixture and quench by slowly pouring it onto a mixture of 500 g of ice and 100 g of concentrated HCl.
-
Separate the organic (benzene) layer. Wash the aqueous layer with 100 g of benzene.
-
Combine the organic layers and wash with a solution of 230 g of sodium chloride in 800 g of water.
-
Separate the benzene phase and dry over anhydrous sodium sulfate for 1 hour, then filter. The resulting filtrate contains the 2-chlorotrityl chloride intermediate and is used directly in the next step.
Step 2: Synthesis and Purification of Clotrimazole [7][8]
-
To the filtrate from Step 1, add a pre-mixed solution of 45 g of imidazole and 70 g of triethylamine.
-
Heat the mixture to 45-50°C and maintain this temperature with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and add 500 g of water with vigorous stirring.
-
Separate and discard the aqueous layer. Wash the remaining benzene phase with 200 g of water.
-
Evaporate the benzene layer to dryness under reduced pressure to obtain the crude Clotrimazole residue.
-
For purification, dissolve the residue in 900 g of acetone and heat to 50°C to ensure complete dissolution.
-
Add a small amount of decolorizing carbon and triethylamine, filter the hot solution, and wash the filter cake with fresh acetone.
-
Reduce the volume of the acetone solution to approximately 500 mL by distillation.
-
Cool the solution to 0°C and allow the product to crystallize over 5 hours.
-
Collect the crystalline product by centrifugation or vacuum filtration, wash with 100 g of cold acetone, and dry at 60°C to yield the final, high-purity Clotrimazole product.
Process Data and Characterization
The following table summarizes typical quantitative data for the o-Chlorobenzotrichloride synthesis route.[3][7]
| Parameter | Value | Reference |
| Friedel-Crafts Reaction | ||
| Temperature | Reflux (~80°C) | [7] |
| Reaction Time | 4 hours | [7] |
| Condensation Reaction | ||
| Temperature | 45-50°C | [7][8] |
| Reaction Time | 3 hours | [7][8] |
| Final Product | ||
| Final Yield | ~150 g (from 150 g starting material) | [8] |
| Melting Point | 142-143°C (recrystallized) | [3] |
| Purity | High Purity (after crystallization) | [7] |
| Alternative One-Step Yield | Up to 92% | [9][10] |
Characterization: The final product should be characterized to confirm its identity and purity. Techniques include:
-
Melting Point: Compare with the literature value (142-144°C).
-
TLC (Thin-Layer Chromatography): To assess purity against starting materials and by-products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthesis of Clotrimazole via a pathway originating from this compound is a robust and versatile method grounded in fundamental organic chemistry principles. While industrial-scale production often favors the more direct route from o-Chlorobenzotrichloride due to atom economy and fewer steps, the this compound pathway offers valuable flexibility in precursor selection and is an excellent case study in multi-step API synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers, enabling the reliable laboratory-scale production of this vital antifungal agent. Adherence to the detailed procedures and careful control of reaction parameters are paramount to achieving high yields and the purity required for pharmaceutical applications.
References
- 1. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 3. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 4. solisom.com [solisom.com]
- 5. snjlabs.com [snjlabs.com]
- 6. Clotrimazole API Manufacturer | Skanttr Lifescience LLP [skanttr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 9. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 10. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
Application Note: Strategic Use of 2-Chlorobenzoyl Chloride for the Protection of Alcohols and Amines in Complex Synthesis
Abstract: This technical guide provides an in-depth exploration of 2-chlorobenzoyl chloride as a robust protecting group for hydroxyl and amino functionalities in multi-step organic synthesis. We delve into the mechanistic underpinnings, provide field-proven protocols for both protection and deprotection, and analyze the group's stability and orthogonality. This document is intended for researchers, chemists, and process development professionals seeking to leverage the unique properties of the 2-chlorobenzoyl group for enhanced synthetic efficiency and yield.
Introduction: The Role of the 2-Chlorobenzoyl Group in Modern Synthesis
In the intricate landscape of multi-step synthesis, the judicious selection of protecting groups is paramount to success. A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under mild conditions.[1][2] The 2-chlorobenzoyl (2-ClBz) group, introduced via its highly reactive acyl chloride, offers a compelling option for the protection of alcohols and amines.[3][4]
The presence of the ortho-chloro substituent provides distinct electronic and steric properties compared to the standard benzoyl group. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, often facilitating rapid and clean protection reactions. Furthermore, this substituent subtly modulates the stability of the resulting ester or amide, influencing the conditions required for its cleavage. This guide will serve as a comprehensive resource on its application.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 609-65-4 | [5][6] |
| Molecular Formula | C₇H₄Cl₂O | [5][6] |
| Molecular Weight | 175.01 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 238 °C (lit.) | |
| Density | 1.382 g/mL at 25 °C (lit.) | |
| Reactivity | Reacts violently with water, alcohols, and amines.[7][8] |
Safety and Handling: A Critical Prerequisite
This compound is a corrosive, moisture-sensitive, and lachrymatory substance.[5][9] Strict adherence to safety protocols is essential.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[8][9]
-
Moisture Sensitivity: It reacts exothermically with moisture to produce corrosive HCl gas.[7][10] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[8]
-
Spill & First Aid: In case of a spill, absorb with an inert material like sand or vermiculite. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
Protection of Alcohols as 2-Chlorobenzoate Esters
The protection of alcohols as 2-chlorobenzoate esters is a straightforward and high-yielding transformation. The resulting esters exhibit significant stability across a range of reaction conditions, making them suitable for complex synthetic routes.
Mechanism of Protection
The reaction proceeds via a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct, driving the reaction to completion.
Caption: Mechanism of alcohol protection using this compound.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Pyridine (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Under a positive nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add this compound (1.1 eq.) dropwise via syringe over 10-15 minutes. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl solution to dissolve the pyridinium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any unreacted 2-chlorobenzoic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chlorobenzoate ester.
Deprotection: Regenerating the Alcohol
The 2-chlorobenzoate ester is most commonly cleaved under basic hydrolytic (saponification) conditions.
Mechanism: The reaction is a base-catalyzed hydrolysis. A hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to regenerate the alcohol and form the 2-chlorobenzoate salt. An acidic workup is required to protonate the resulting alkoxide and neutralize the carboxylate.
Caption: Mechanism of 2-chlorobenzoate ester deprotection via saponification.
Experimental Protocol: Deprotection of a 2-Chlorobenzoate Ester
Materials:
-
2-Chlorobenzoate ester (1.0 eq.)
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH) (3-5 eq.)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M HCl solution
-
Ethyl acetate or DCM
-
Anhydrous MgSO₄
Procedure:
-
Setup: Dissolve the 2-chlorobenzoate ester (1.0 eq.) in a mixture of MeOH and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Base Addition: Add K₂CO₃ or LiOH (3-5 eq.). The choice of base and solvent can influence the reaction rate; LiOH in THF/water is often more effective for sterically hindered esters.[11]
-
Reaction: Stir the mixture at room temperature or gently heat (40-50 °C) to accelerate the hydrolysis. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent.
-
Dilute the residue with water and acidify to pH ~2-3 with 1 M HCl.
-
Extract the regenerated alcohol with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The crude alcohol can be purified by flash chromatography if necessary.
Protection of Amines as 2-Chlorobenzamides
This compound readily reacts with primary and secondary amines to form highly stable 2-chlorobenzamides.[12] These amides are significantly more robust than esters and require more forcing conditions for cleavage, a feature that can be exploited in orthogonal protection schemes.
Mechanism and Protocol: Amide Formation
The mechanism is analogous to ester formation. The amine's lone pair is the nucleophile. The reaction is typically performed under Schotten-Baumann conditions (an amine in an inert organic solvent with an aqueous base) or in an aprotic solvent with a tertiary amine base.[13]
Caption: A typical experimental workflow for the protection of an amine.
Protocol: A general procedure involves dissolving the amine (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous DCM at 0 °C, followed by the slow addition of this compound (1.1 eq).[13][14] The reaction is stirred until completion, followed by a standard aqueous workup.
Deprotection: Cleavage of the Robust Amide Bond
The high stability of the amide bond necessitates more vigorous deprotection conditions than for esters.
-
Acid Hydrolysis: Refluxing in strong aqueous acid (e.g., 6 M HCl or concentrated H₂SO₄) for an extended period is often effective.
-
Basic Hydrolysis: Saponification with a strong base (e.g., 6 M NaOH or KOH) at elevated temperatures can also cleave the amide bond.[15]
The choice of method depends on the stability of other functional groups in the molecule. The hydrolysis of 2-chlorobenzamide itself is influenced by pH and temperature, being more rapid in strongly acidic or alkaline conditions.[15]
Orthogonality and Stability
A key advantage of the 2-chlorobenzoyl group is its distinct stability profile, which allows for its use in orthogonal protection strategies.[16][17][18]
Stability Profile of 2-Chlorobenzoyl (2-ClBz) Protected Alcohols/Amines:
| Protecting Group to Remove | Reagent/Condition | Stability of 2-ClBz Group |
| Silyl Ethers (TMS, TES, TBS) | TBAF, HF•Pyridine | Stable |
| Silyl Ethers (TMS, TES) | Mild Acid (e.g., AcOH, PPTS) | Stable |
| Boc (amines) | Strong Acid (TFA, HCl in Dioxane) | Labile (Amide may cleave) |
| Cbz (amines) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable |
| Fmoc (amines) | Base (e.g., Piperidine in DMF) | Stable (Ester may cleave) |
| Trityl (Trt), MMT | Very Mild Acid (e.g., 1% TFA) | Stable |
| PMB Ethers | Oxidative Cleavage (DDQ, CAN) | Stable |
Causality:
-
The 2-ClBz group's stability to fluoride ions makes it fully orthogonal to silyl ether deprotection.
-
Its stability under catalytic hydrogenation conditions allows for the selective removal of Cbz or benzyl ether groups in its presence.
-
Care must be taken when removing acid-labile groups like Boc, as the conditions may be harsh enough to initiate cleavage of the 2-chlorobenzoyl group, particularly for esters. The 2-chlorobenzamide is generally more resistant to acidic cleavage than the corresponding ester.
Conclusion
This compound is a highly effective reagent for the protection of alcohols and amines. The resulting 2-chlorobenzoyl esters and amides offer a valuable stability profile that is orthogonal to many common protecting groups, particularly silyl ethers and those removed by hydrogenation. While the deprotection of the amide requires forcing conditions, this robustness can be a strategic advantage in lengthy synthetic campaigns. By understanding the principles of its reactivity, stability, and handling requirements, researchers can confidently integrate the 2-chlorobenzoyl group into their synthetic toolbox to navigate complex molecular architectures.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride, 2-chloro- [webbook.nist.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Semantic Scholar [semanticscholar.org]
- 15. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. people.uniurb.it [people.uniurb.it]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocol: A One-Pot Synthesis Strategy for 4(3H)-Quinazolinones Utilizing 2-Chlorobenzoyl Chloride
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for a robust one-pot synthesis of 2-aryl-4(3H)-quinazolinones. Quinazolinones are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This application note details a highly efficient, solvent-free condensation reaction between 2-aminobenzamide and 2-chlorobenzoyl chloride. By leveraging a reusable, solid acid catalyst, this strategy enhances operational simplicity, minimizes waste, and provides excellent product yields, aligning with the principles of green chemistry. The causality behind experimental choices, a validated step-by-step protocol, and mechanistic insights are presented for researchers, chemists, and professionals in drug development.
The Strategic Advantage of One-Pot Synthesis
In multistep organic synthesis, the isolation and purification of intermediates often lead to significant reductions in overall yield, increased consumption of solvents, and extended timelines. One-pot synthesis strategies circumvent these issues by conducting multiple reaction steps in a single reactor without isolating intermediates. This approach offers profound benefits:
-
Enhanced Efficiency: Reduces reaction time and manual handling.
-
Improved Atom and Step Economy: Maximizes the incorporation of starting materials into the final product.
-
Reduced Waste: Minimizes the use of solvents for reaction, workup, and purification.
-
Cost-Effectiveness: Decreases expenditure on reagents, solvents, and energy.
The synthesis of complex heterocyclic structures, such as quinazolinones, is particularly amenable to one-pot strategies, which can streamline access to these valuable pharmacophores.[3][4][5]
This compound: A Versatile Acylating Agent
This compound (C₇H₄Cl₂O) is a highly reactive acyl halide used as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[6][7] Its utility stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, making it an excellent agent for introducing the 2-chlorobenzoyl group.[8]
Key Properties:
-
CAS Number: 609-65-4[9]
-
Molecular Weight: 175.01 g/mol [9]
-
Appearance: Colorless to yellow liquid[7]
-
Reactivity: The presence of the chlorine atom on the benzoyl group can modulate the electronic properties and reactivity of the resulting molecule, often serving as a handle for further functionalization in medicinal chemistry.
In the context of this protocol, this compound serves as the electrophilic partner, reacting with the nucleophilic amine of 2-aminobenzamide to initiate the cyclization cascade.
Core Application: One-Pot Synthesis of 2-(2-Chlorophenyl)-4(3H)-quinazolinone
This protocol focuses on a well-documented, acid-catalyzed, one-pot reaction between 2-aminobenzamide and this compound. The use of a solid, reusable acid catalyst like sulfonic acid-functionalized silica (SBA-Pr-SO₃H) provides a green and efficient alternative to traditional homogeneous catalysts.[1][2]
Proposed Reaction Mechanism
The reaction proceeds through a logical, stepwise mechanism involving initial acylation followed by an intramolecular cyclization and dehydration.
-
Catalyst Activation: The sulfonic acid catalyst (H⁺) protonates the carbonyl oxygen of this compound, increasing its electrophilicity.
-
Nucleophilic Attack: The primary amino group of 2-aminobenzamide acts as a nucleophile, attacking the activated carbonyl carbon.
-
Intermediate Formation: This attack forms a tetrahedral intermediate which, upon rearrangement and loss of HCl, yields an N-acylated benzamide intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the 2-aminobenzamide moiety then attacks the carbonyl carbon of the primary amide.
-
Dehydration & Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic quinazolinone ring system.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final quinazolinone product.
Caption: Workflow for the one-pot synthesis of 4(3H)-quinazolinone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of quinazolinone derivatives from aromatic benzoyl chlorides and 2-aminobenzamide.[1][2]
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
This compound is corrosive and lachrymatory.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
The reaction may generate HCl gas; ensure proper ventilation.
Materials and Equipment
-
Chemicals: 2-aminobenzamide, this compound, Sulfonic acid-functionalized silica (SBA-Pr-SO₃H), Ethyl acetate (EtOAc), n-Hexane, Ethanol (for crystallization).
-
Equipment: Round-bottom flask (25 or 50 mL), magnetic stirrer hotplate, magnetic stir bar, condenser, thermometer, filtration apparatus (Büchner funnel), TLC plates.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Mole Ratio | Amount (for 3 mmol scale) |
| 2-Aminobenzamide | 136.15 | 1.0 | 0.41 g (3.0 mmol) |
| This compound | 175.01 | 1.0 | 0.525 g (3.0 mmol) |
| SBA-Pr-SO₃H | N/A | Catalytic | ~0.01 g |
Step-by-Step Procedure
-
Catalyst Activation (Optional but Recommended): Activate the SBA-Pr-SO₃H catalyst by heating it in a vacuum oven at 100 °C for 1-2 hours. Allow it to cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzamide (0.41 g, 3.0 mmol) and the activated SBA-Pr-SO₃H catalyst (0.01 g).
-
Reagent Addition: Add this compound (0.525 g, 3.0 mmol) to the flask.
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 130 °C and stir the mixture vigorously under solvent-free conditions.[2]
-
Monitoring the Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/Ethyl Acetate (1:1 v/v). The reaction is typically complete within 1-2 hours.
-
Workup and Isolation:
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the crude product in hot ethanol.
-
Remove the heterogeneous solid catalyst by simple filtration while the solution is hot.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
-
Purification:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the pure 2-(2-chlorophenyl)-4(3H)-quinazolinone.
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the catalyst was properly activated and that the reagents were dry. The reaction temperature is critical; temperatures below 120 °C may result in slow or incomplete conversion.
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended time, the reaction time can be extended. Ensure efficient stirring to maximize contact between the reactants in the solvent-free medium.
-
Purification Issues: If the product does not crystallize easily, a solvent/anti-solvent system (e.g., dissolving in minimal hot ethyl acetate and adding hexane) can be employed. Column chromatography is an alternative for difficult-to-purify products.
Conclusion
This application note demonstrates a highly efficient, one-pot, and solvent-free strategy for synthesizing 2-aryl-4(3H)-quinazolinones using this compound. The protocol is robust, scalable, and employs an environmentally benign, reusable catalyst.[1][2] By explaining the causality behind the reaction mechanism and providing a detailed, validated protocol, this guide serves as a valuable resource for scientists engaged in the synthesis of pharmacologically relevant heterocyclic compounds.
References
- 1. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2-Chlorobenzoyl Chloride and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the scale-up synthesis of 2-chlorobenzoyl chloride, a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2][3] We will delve into the prevalent synthetic methodologies, focusing on the robust and widely adopted process of converting 2-chlorobenzoic acid using thionyl chloride. The causality behind experimental choices, detailed protocols, and critical safety considerations are elucidated to ensure a self-validating and reproducible scale-up process.
Strategic Overview of Synthetic Pathways
The industrial production of this compound can be approached through several established routes. The choice is often dictated by factors such as raw material availability, cost, desired purity, and process safety.
-
Chlorination of 2-Chlorobenzoic Acid: This is the most common and versatile method, particularly favored for its high yields and operational simplicity.[4] It involves the reaction of 2-chlorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[5][6] Other agents like phosphorus pentachloride (PCl₅) and oxalyl chloride are also effective but may present different challenges in work-up and cost.[1][7]
-
Chlorination of 2-Chlorobenzaldehyde: An alternative pathway involves the direct chlorination of 2-chlorobenzaldehyde.[8][9][10][11] This method can be efficient but may require more stringent control of reaction conditions to prevent side reactions on the aromatic ring.
-
Hydrolysis of o-Chlorobenzotrichloride: This route is also used in industrial settings and involves the catalyzed hydrolysis of o-chlorobenzotrichloride to yield the desired acid chloride.[12]
For the purpose of this guide, we will concentrate on the thionyl chloride-mediated conversion of 2-chlorobenzoic acid, a process that balances efficiency, reliability, and scalability.
Reaction Mechanism: 2-Chlorobenzoic Acid to this compound
Understanding the reaction mechanism is fundamental to process optimization and troubleshooting. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution pathway.[5][13]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[14][15]
-
Intermediate Formation: This initial attack leads to the formation of a highly reactive chlorosulfite intermediate, transforming the hydroxyl group into a much better leaving group.[13][14]
-
Chloride Attack: A chloride ion, generated in the process, then performs a nucleophilic attack on the carbonyl carbon.[13][15]
-
Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling the chlorosulfite group, which readily decomposes into the stable gaseous byproducts sulfur dioxide (SO₂) and a chloride ion, which propagates the reaction with HCl being the final gaseous byproduct.[5][14]
This sequence is illustrated in the diagram below.
Caption: Reaction mechanism for the synthesis of this compound.
Scaled Synthesis: Workflow and Protocol
The following section outlines the complete workflow for the scaled synthesis, from pre-reaction setup to final product purification.
Caption: Overall workflow for the scale-up synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for a nominal 10 L scale synthesis. Adjustments will be necessary for different scales, but the principles remain constant.
Materials and Equipment:
-
Chemicals:
-
2-Chlorobenzoic Acid (C₇H₅ClO₂): 2.0 kg (12.78 mol), >99% purity
-
Thionyl Chloride (SOCl₂): 1.67 kg (1.02 L, 14.05 mol, 1.1 eq), >99% purity
-
Toluene (optional solvent): 3-4 L, anhydrous grade
-
Nitrogen (N₂): Inert gas for blanketing
-
-
Equipment:
-
20 L glass-lined or borosilicate glass reactor with a jacket for heating/cooling
-
Mechanical stirrer with a high-torque motor
-
Reflux condenser
-
Calibrated addition funnel or dosing pump
-
Thermocouple for temperature monitoring
-
Gas outlet connected to a caustic scrubber (e.g., packed with NaOH solution) to neutralize HCl and SO₂ off-gases.[12]
-
Vacuum distillation apparatus suitable for the required scale.
-
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dry to prevent hydrolysis of the reagents and product.[16] Assemble the apparatus and purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with 2.0 kg of 2-chlorobenzoic acid. If using a solvent, add 3 L of anhydrous toluene. Begin agitation to ensure good mixing.
-
Thionyl Chloride Addition: Slowly add 1.02 L of thionyl chloride to the reactor via the addition funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain the internal temperature below 40°C during this phase.
-
Reaction Phase: Once the addition is complete, slowly heat the reactor jacket to bring the reaction mixture to a gentle reflux (approximately 75-80°C).[2][8] Maintain this temperature with continuous stirring. Vigorous gas evolution (HCl and SO₂) will be observed and should be safely vented to the scrubber.
-
Reaction Monitoring: The reaction typically takes 3-6 hours. Monitor its completion by observing the cessation of gas evolution. For a more precise determination, a small, carefully quenched sample can be analyzed by Gas Chromatography (GC) to check for the disappearance of the starting 2-chlorobenzoic acid.[9]
-
Work-up: Reagent Removal: After the reaction is complete, configure the reactor for distillation. If toluene was used, distill it off at atmospheric pressure. Any excess thionyl chloride (B.P. 79°C) will co-distill.
-
Purification: Vacuum Distillation: Cool the crude product in the reactor. Apply vacuum and carefully distill the this compound.[1][8] Collect the fraction boiling at the appropriate temperature for the applied pressure (e.g., 135-140°C at 16 mmHg).[8][9] This step is crucial for achieving high purity.[17][18]
-
Product Handling: The final product is a clear, colorless to light yellow liquid that is highly sensitive to moisture.[1][4] Collect the purified product in a dry, nitrogen-flushed container. The expected yield is approximately 2.0-2.1 kg (90-95%).
Critical Process Parameters
Successful and safe scale-up requires strict control over several key parameters. Deviations can lead to incomplete reactions, impurity formation, or hazardous situations.
| Parameter | Recommended Range | Consequence of Deviation |
| Moisture Content | As low as possible | High: Hydrolysis of thionyl chloride and this compound, reducing yield and purity. |
| Thionyl Chloride Stoichiometry | 1.05 - 1.2 equivalents | Low: Incomplete conversion of the carboxylic acid. High: Increased cost and more excess reagent to remove during work-up. |
| Reagent Addition Temperature | < 40°C | High: Uncontrolled exotherm, potential for rapid gas evolution leading to over-pressurization. |
| Reaction Temperature | 70 - 85°C (Reflux) | Low: Sluggish or incomplete reaction. High: Potential for side reactions or decomposition, leading to color formation. |
| Vacuum Distillation Pressure | 10 - 20 mmHg | High: Requires excessively high temperatures, risking thermal degradation of the product. Low: May be difficult to achieve and maintain on a large scale. |
Application: Synthesis of this compound Derivatives
The synthesized this compound is a highly reactive acylating agent, primarily used in nucleophilic acyl substitution reactions to produce a wide range of derivatives, such as esters and amides.[1]
General Protocol for Amide Synthesis (Example):
-
In a separate, suitable reactor, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an inert solvent (e.g., dichloromethane or toluene).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC or LC-MS).
-
Work-up typically involves washing the reaction mixture with dilute acid, water, and brine, followed by drying the organic layer, removing the solvent, and purifying the resulting amide by recrystallization or chromatography.
Safety and Hazard Analysis
A thorough understanding and mitigation of hazards are non-negotiable for this synthesis.
-
Chemical Hazards:
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas.[19][20] Causes severe burns to skin, eyes, and the respiratory tract.[20]
-
This compound (Product): Corrosive, lachrymatory (causes tearing), and causes severe skin burns and eye damage.[19][21] It will also react with moisture.
-
HCl and SO₂ (Byproducts): Highly corrosive and toxic gases. Inhalation can cause severe respiratory damage.[12]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Spill & Waste Management:
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. bromchemlaboratories.in [bromchemlaboratories.in]
- 4. Page loading... [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. GB2061257A - Method for the preparation of this compound, and its uses - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 17. echemi.com [echemi.com]
- 18. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 19. fishersci.com [fishersci.com]
- 20. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Use of 2-Chlorobenzoyl Chloride in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-chlorobenzoyl chloride in solid-phase peptide synthesis (SPPS). While not a conventional reagent in standard SPPS protocols, its inherent reactivity as an acyl chloride suggests utility, primarily as an N-terminal capping agent to prevent the formation of deletion sequences. This document outlines the chemical principles behind its reactivity, provides a detailed protocol for its use in N-terminal capping, and discusses the theoretical potential for side-chain modifications. All procedures are presented with a focus on safety, efficiency, and the underlying chemical rationale to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Challenge of Incomplete Reactions in SPPS
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and peptidomimetic preparation due to its efficiency and amenability to automation.[1] The methodology relies on the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] A critical challenge in SPPS is ensuring that each coupling step proceeds to completion. Incomplete acylation reactions result in the persistence of unreacted free amino groups on the resin-bound peptide. If these are not addressed, they can react in subsequent coupling cycles, leading to the formation of "deletion sequences"—peptides missing one or more amino acid residues. These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.
To mitigate this, a "capping" step is often employed after the coupling reaction to permanently block any unreacted N-terminal amines.[3] Acetic anhydride is the most commonly used capping agent.[3] This guide explores the use of this compound as an alternative capping agent, leveraging its high reactivity to efficiently and irreversibly acylate unreacted amino groups.
Chemical Profile and Reactivity of this compound
This compound (C₇H₄Cl₂O) is an acyl chloride characterized by a benzoyl chloride core with a chlorine substituent at the ortho-position.[4] The primary reactive center is the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with primary and secondary amines, such as the N-terminal amine of a peptide, to form a stable amide bond.
The reaction is typically rapid and proceeds under mild, basic conditions. The presence of a base, such as diisopropylethylamine (DIEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation and deactivation of the target amine nucleophile.
Primary Application: N-Terminal Capping
The most direct and logical application of this compound in SPPS is for the N-terminal capping of unreacted peptide chains. The 2-chlorobenzoyl group provides a bulky, aromatic cap that is chemically distinct from the peptide backbone, which can aid in the chromatographic purification of the final product.
Rationale for Use
-
High Reactivity: As an acyl chloride, it reacts swiftly and irreversibly with free amines.
-
Distinctive Cap: The resulting 2-chlorobenzoyl group alters the retention time of the capped, truncated peptide during RP-HPLC, facilitating its separation from the desired full-length peptide.
-
Orthogonality: The resulting amide bond is stable to the conditions of both Fmoc- and Boc-strategy SPPS, including repeated cycles of deprotection and coupling.
Experimental Workflow for N-Terminal Capping
The following diagram illustrates the workflow for incorporating a capping step with this compound into a standard Fmoc-SPPS cycle.
Caption: Workflow for N-Terminal Capping in SPPS.
Detailed Protocol for N-Terminal Capping
This protocol assumes a 0.1 mmol scale synthesis using a standard solid-phase peptide synthesis vessel. Adjust volumes accordingly based on resin quantity and vessel size.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
This compound
-
Diisopropylethylamine (DIEA)
-
Nitrogen gas for agitation/mixing
Protocol Steps:
-
Post-Coupling Wash: Following the amino acid coupling step, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 10 mL) to remove residual coupling reagents and byproducts.
-
Coupling Efficiency Check (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of unreacted primary amines. If the test is negative, capping is unnecessary, and you may proceed to the next deprotection step.[2]
-
Prepare Capping Solution: In a separate, dry glass vial under a fume hood, prepare the capping solution. For a 0.1 mmol scale synthesis, a significant excess of the capping agent is used to ensure the reaction goes to completion.
-
Add 8 mL of DMF.
-
Add 0.5 mL of DIEA (approx. 2.9 mmol, 29 equivalents).
-
Add 0.2 mL of this compound (approx. 1.4 mmol, 14 equivalents).
-
Mix gently. Prepare this solution immediately before use due to the reactivity of the acyl chloride.
-
-
Capping Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the freshly prepared capping solution to the resin.
-
Agitate the mixture with nitrogen bubbling for 15-30 minutes at room temperature.
-
-
Post-Capping Wash:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL) to remove any remaining reagents and prepare for the next cycle.
-
-
Confirmation of Capping (Optional): A repeat of the Kaiser test should yield a negative result (colorless or yellow beads), confirming the successful acylation of all free amines.
-
Proceed to Next Synthesis Step: The capped peptide-resin is now ready for the N-terminal deprotection step of the next cycle.
Reaction Mechanism
The capping reaction proceeds via a standard nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-terminal capping with this compound.
Note: A placeholder is used for the capped peptide image in the DOT script. In a real scenario, this would be a chemical structure drawing.
Theoretical Application: Side-Chain Modification
In theory, this compound could be used to acylate nucleophilic side chains of certain amino acids, such as the ε-amino group of lysine or ornithine. However, this application is fraught with challenges and is not a standard procedure.
-
Lack of Selectivity: It would be difficult to achieve selective acylation of a side-chain amine in the presence of the N-terminal α-amino group without the use of orthogonal protecting groups.
-
Potential for Multiple Acylations: Amino acids with multiple nucleophilic sites could undergo multiple, uncontrolled modifications.
-
Steric Hindrance: The bulky nature of the 2-chlorobenzoyl group might hinder reactions within the folded structure of a longer peptide on the resin.
Due to these significant challenges, the use of this compound for side-chain modification is not recommended without extensive preliminary investigation and the development of a highly specific orthogonal protection strategy.
Quantitative Data and Protocol Summary
The following table summarizes the key quantitative parameters for the proposed N-terminal capping protocol.
| Parameter | Value/Recommendation | Rationale |
| Reagent | This compound | Highly reactive acylating agent. |
| Base | Diisopropylethylamine (DIEA) | Non-nucleophilic base to neutralize HCl. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard polar aprotic solvent for SPPS. |
| Equivalents of Capping Agent | 10-20 eq. (relative to resin loading) | Large excess drives the reaction to completion. |
| Equivalents of Base | 20-40 eq. (relative to resin loading) | Ensures neutralization of generated HCl. |
| Reaction Time | 15-30 minutes | Sufficient for rapid acylation. |
| Temperature | Room Temperature | Reaction is facile and does not require heating. |
Safety and Handling Precautions
This compound is a corrosive and lachrymatory substance that reacts with water.[5][6] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[7]
-
Handling: Handle only in a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. Keep away from water and moisture, as it reacts to release toxic hydrogen chloride gas.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong bases, alcohols, and metals.[2]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Conclusion
While not a standard reagent in the peptide chemist's toolbox, this compound presents a viable, albeit specialized, option for N-terminal capping in solid-phase peptide synthesis. Its high reactivity offers a rapid and efficient method to terminate failed sequences, thereby simplifying the purification of the final peptide product. Its use for targeted side-chain modification remains a theoretical possibility requiring significant further research. The protocols and safety guidelines presented herein provide a foundation for researchers to explore the utility of this reagent in their specific synthetic contexts.
References
Application Note: Advanced Analytical Strategies for Monitoring 2-Chlorobenzoyl Chloride Reactions
Introduction: The Analytical Imperative in Acylation Chemistry
2-Chlorobenzoyl chloride (2-CBC) is a highly reactive acylating agent and a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. However, this high reactivity also presents significant analytical challenges. 2-CBC is corrosive, lachrymatory, and reacts violently with water and other nucleophiles, releasing hydrochloric acid.[2][3][4][5]
Effective reaction monitoring is therefore not merely a procedural step but a cornerstone of process safety, yield optimization, and impurity profiling. The ability to accurately track the consumption of 2-CBC and the formation of the desired product in real-time or near real-time allows chemists to determine reaction endpoints, understand kinetics, and minimize the formation of undesirable byproducts. This guide provides a detailed overview of robust analytical methods tailored for the unique challenges of monitoring 2-CBC reactions, designed for researchers and drug development professionals.
Core Analytical Challenge: Taming a Reactive Intermediate
The primary difficulty in analyzing 2-CBC is its inherent instability.[6] Direct injection into chromatographic systems or exposure to ambient moisture during sample preparation can lead to rapid degradation, forming 2-chlorobenzoic acid. This compromises data integrity and can even damage analytical instrumentation.[6] Consequently, analytical strategies must be designed to either:
-
Stabilize the Analyte: Convert 2-CBC into a stable, less reactive derivative immediately upon sampling.
-
Analyze In-Situ: Employ non-invasive spectroscopic techniques that monitor the reaction mixture directly without sample extraction or workup.
This note will detail protocols for both approaches, leveraging chromatographic and spectroscopic techniques.
Chromatographic Methods: Separation and Quantification via Derivatization
Chromatographic techniques are the gold standard for separating and quantifying components in a complex reaction mixture. For 2-CBC, a derivatization step is essential for reliable and reproducible results.[6]
Gas Chromatography (GC)
Expertise & Rationale: Gas chromatography is ideal for analyzing volatile and thermally stable compounds.[6] Direct injection of 2-CBC is ill-advised due to its thermal lability and reactivity, which can cause degradation in the hot injector and column, leading to poor peak shape and non-reproducible results.[6] The proven strategy is to convert the acyl chloride into a more stable and volatile ester (e.g., methyl 2-chlorobenzoate) immediately after sampling. This derivative is thermally stable and chromatographs well, allowing for accurate quantification.
Protocol 3.1: GC Analysis via Methyl Ester Derivatization
Objective: To quantify the concentration of this compound in a reaction mixture by converting it to methyl 2-chlorobenzoate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a "Quench/Derivatization Solution" consisting of anhydrous methanol (10% v/v) and pyridine (2% v/v) in a suitable aprotic solvent like toluene or hexane. Pyridine acts as a scavenger for the HCl byproduct.
-
Sampling: At a specified time point, withdraw a precise aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediate Quenching: Immediately inject the aliquot into a sealed vial containing an excess (e.g., 2 mL) of the Quench/Derivatization Solution. Vortex vigorously for 30 seconds. The reaction is instantaneous.
-
Sample Preparation: Add an internal standard (e.g., dodecane) and dilute with the solvent as needed to fall within the calibrated concentration range.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
Data Presentation: Typical GC Parameters
| Parameter | Value | Rationale |
| Column | DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar column provides good separation for aromatic esters. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the stable derivative. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A standard temperature ramp to separate starting materials, product, and byproducts. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides definitive identification and quantification[6]; FID offers robust quantification. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
Visualization: GC Derivatization Workflow
Caption: Workflow for GC analysis of 2-CBC via derivatization.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is exceptionally versatile for monitoring reactions that involve a mix of polar and non-polar compounds.[6] As with GC, direct analysis of 2-CBC is problematic. Derivatization to a stable ester or amide is the most robust approach.[6] This method allows for the simultaneous monitoring of the disappearance of starting materials and the appearance of a wide array of products and impurities.
Protocol 3.2: HPLC Analysis via Amine Derivatization
Objective: To monitor the concentration of 2-CBC by converting it to a stable, UV-active N-benzyl-2-chlorobenzamide derivative.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a "Quench/Derivatization Solution" of benzylamine (5% v/v) in acetonitrile.
-
Sampling: At specified time intervals, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediate Quenching: Immediately inject the aliquot into a vial containing an excess (e.g., 1 mL) of the Quench/Derivatization Solution and vortex.
-
Sample Preparation: Dilute the sample with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter if necessary.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
Data Presentation: Typical HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of aromatic, moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Isocratic or gradient elution can be used to optimize separation. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV/Diode Array Detector (DAD) at 254 nm | Aromatic rings of the derivative provide strong UV absorbance.[6] |
Visualization: HPLC Derivatization Workflow
Caption: Workflow for HPLC analysis of 2-CBC via derivatization.
Spectroscopic Methods: Real-Time, In-Situ Monitoring
Spectroscopic methods offer the significant advantage of monitoring a reaction directly within the vessel, providing real-time kinetic data without the need for sampling and quenching.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool. The principle is based on the fact that the carbonyl (C=O) stretching frequency is highly sensitive to its chemical environment. Acyl chlorides have a characteristically high C=O stretching frequency.[7][8] By monitoring the decrease in the absorbance of the 2-CBC carbonyl band and the simultaneous increase in the product's carbonyl band (e.g., ester or amide), a real-time reaction profile can be generated.
Protocol 4.1: In-Situ FTIR Reaction Monitoring
Objective: To monitor the reaction kinetics by tracking the characteristic carbonyl stretching frequencies of the reactant and product.
Step-by-Step Methodology:
-
System Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure it is chemically compatible with the reaction mixture.
-
Background Collection: Before adding 2-CBC, collect a background spectrum of the solvent and all other reagents at the reaction temperature. This spectrum will be automatically subtracted from subsequent scans.
-
Reaction Initiation: Add the this compound to the reactor to start the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Identify the key absorbance peaks for the reactant and product. Plot the peak height or area versus time to generate kinetic profiles.
Data Presentation: Key FTIR Absorbance Bands
| Functional Group | C=O Stretching Frequency (cm⁻¹) | Observation |
| Acyl Chloride (2-CBC) | 1800 - 1775 cm⁻¹ [7][8] | Decreases over time |
| Ester (Product) | 1750 - 1735 cm⁻¹ | Increases over time |
| Amide (Product) | 1680 - 1630 cm⁻¹ | Increases over time |
Visualization: FTIR Monitoring Principle
Caption: Principle of real-time FTIR reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is an inherently quantitative technique that provides rich structural information, making it ideal for reaction monitoring.[9][10] It allows for the simultaneous tracking of reactants, intermediates, products, and byproducts without derivatization. By adding a stable internal standard, the concentration of each species can be accurately determined over time.[11]
Protocol 4.2: Offline NMR Reaction Monitoring
Objective: To determine reaction kinetics and identify all species in the reaction mixture by ¹H NMR.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare NMR tubes each containing a deuterated solvent (e.g., CDCl₃) and a precise amount of an unreactive internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a clean, singlet peak in a region that does not overlap with reactant or product signals.[11]
-
Sampling: At timed intervals, withdraw an aliquot (e.g., 100 µL) from the reaction.
-
Quenching & Preparation: Immediately add the aliquot to a prepared NMR tube and flash freeze in liquid nitrogen to quench the reaction. Allow the sample to thaw just before analysis.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum for each time point. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate integration.
-
Data Analysis: For each spectrum, normalize the integrals of all reactant and product peaks to the integral of the internal standard. Plot the calculated concentrations versus time.
Visualization: NMR Monitoring Workflow
Caption: Workflow for quantitative NMR reaction monitoring.
Method Selection Guide
Choosing the appropriate analytical method depends on the specific requirements of the study, such as the need for real-time data, the complexity of the reaction mixture, and available instrumentation.
| Method | Primary Advantage | Best For | Considerations |
| GC | High resolution for volatile compounds | Final product purity analysis; Impurity profiling | Requires derivatization; Destructive |
| HPLC | High versatility for a wide range of compounds | General reaction monitoring; Analysis of non-volatile products | Requires derivatization; Destructive |
| FTIR | Real-time, non-invasive data | Kinetic studies; Determining reaction endpoints | Less effective for complex mixtures with overlapping peaks |
| NMR | Quantitative, high structural detail, no derivatization | Detailed kinetic analysis; Intermediate identification | Lower sensitivity; Requires deuterated solvents and offline analysis |
Safety Precautions
This compound is a corrosive and lachrymatory compound that reacts violently with water.[2][3] All handling must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Ensure that all glassware is scrupulously dry to prevent unwanted hydrolysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Magritek [magritek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of 2-Chlorobenzoyl Chloride Hydrolysis
Welcome to the technical support center for handling 2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its hydrolysis during chemical reactions, ensuring the integrity and success of your synthesis.
Understanding the Challenge: The High Reactivity of this compound
This compound (C₇H₄Cl₂O) is a valuable acylating agent in organic synthesis, serving as a key building block for numerous pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the high electrophilicity of the carbonyl carbon, a result of the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3][4] This inherent reactivity, however, also makes it exceptionally susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[3][5][6][7]
This unwanted side reaction converts the acyl chloride into the less reactive 2-chlorobenzoic acid, consuming your starting material, reducing product yields, and introducing impurities that can complicate purification.[8] Therefore, maintaining anhydrous (water-free) conditions is paramount for any reaction involving this compound.[3][9]
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, forming 2-chlorobenzoic acid and hydrochloric acid (HCl).[5][10]
Caption: Mechanism of this compound Hydrolysis.
Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during reactions with this compound.
FAQ 1: My reaction yield is unexpectedly low, and I suspect hydrolysis. How can I confirm this?
Answer:
The most common byproduct of hydrolysis is 2-chlorobenzoic acid.[8] You can detect its presence using several standard analytical techniques:
-
Infrared (IR) Spectroscopy: The appearance of a broad absorption band in the 2500-3300 cm⁻¹ range is a clear indicator of the O-H bond in the carboxylic acid. Concurrently, the sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 2-chlorobenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.[8]
-
Thin-Layer Chromatography (TLC): 2-Chlorobenzoic acid is more polar than this compound and will consequently have a lower Rf value on a silica gel plate.[8]
FAQ 2: What are the essential preventative measures to avoid hydrolysis?
Answer:
The cornerstone of preventing hydrolysis is the rigorous exclusion of water from your reaction system. This involves a multi-faceted approach encompassing your reagents, solvents, glassware, and atmosphere.
1. Meticulous Solvent and Reagent Preparation
Solvents are a primary source of moisture contamination.[11] It is crucial to use anhydrous solvents, which can be achieved through several methods:
-
Purchase of Anhydrous Solvents: Many suppliers offer high-purity, anhydrous solvents packaged under an inert atmosphere. While more expensive, this is often the most convenient and reliable option.[12]
-
Solvent Purification Systems: These systems pass solvents through columns of drying agents like activated alumina and copper-based oxygen scavengers, effectively removing water and oxygen to parts-per-million (ppm) levels.[11][12]
-
Distillation from a Drying Agent: A traditional and effective method involves distilling the solvent from a suitable drying agent.[11] The choice of drying agent depends on the solvent.
| Solvent Type | Recommended Drying Agent(s) |
| Ethers (THF, Diethyl Ether) | Sodium/Benzophenone |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone |
| Chlorinated Solvents (DCM, Chloroform) | Calcium Hydride (CaH₂) |
| Aprotic Polar Solvents (DMF, Acetonitrile) | Calcium Hydride (CaH₂), Molecular Sieves |
Important Note: Distillation from reactive drying agents like sodium carries significant safety hazards and should only be performed by experienced personnel with appropriate safety precautions.[11][12]
-
Use of Molecular Sieves: For storing and maintaining the dryness of solvents, activated molecular sieves (typically 3Å or 4Å) are highly effective.[13]
2. Rigorous Glassware Preparation
Water can adhere to the surface of glassware. Therefore, all glassware must be thoroughly dried before use.
-
Oven Drying: Place glassware in an oven at >100°C for several hours.
-
Flame Drying: For immediate use, glassware can be flame-dried under a stream of inert gas. This should be done with caution by trained individuals.[14]
After drying, assemble the apparatus while still hot and immediately place it under a positive pressure of an inert gas to prevent atmospheric moisture from entering as it cools.[8]
3. Maintaining an Inert Atmosphere
Excluding atmospheric moisture and oxygen is critical. This is achieved by working under an inert atmosphere, typically using nitrogen or argon gas.[15][16]
-
Schlenk Line Technique: A Schlenk line is a standard piece of equipment that allows for the manipulation of air-sensitive reagents using a dual manifold for vacuum and inert gas.[11] By performing several cycles of evacuating the flask and backfilling with inert gas, you can effectively remove atmospheric contaminants.[11][16]
-
Glove Box: For highly sensitive reactions, a glove box provides a completely inert environment for all manipulations.[15]
-
Inert Gas Balloon: For less stringent requirements, a balloon filled with nitrogen or argon can be attached to the reaction flask to maintain a positive pressure of inert gas.[14][17]
Caption: Basic Inert Atmosphere Reaction Setup.
FAQ 3: How should I add this compound and other reagents to the reaction?
Answer:
Proper addition technique is crucial to prevent exposure to atmospheric moisture.
-
Liquid Reagents: Use dry syringes and needles to transfer anhydrous solvents and liquid reagents through a rubber septum.[8]
-
Solid Reagents: Add solid reagents under a positive flow of inert gas.
-
This compound Addition: This reagent should be added slowly and dropwise to the stirred reaction mixture, especially if the reaction is exothermic.[8] Rapid addition can lead to localized heating and promote side reactions. Cooling the reaction mixture (e.g., in an ice bath) is often recommended.
FAQ 4: Can the choice of base contribute to hydrolysis?
Answer:
Yes, the choice and handling of the base are critical. Many reactions involving acyl chlorides, such as ester or amide formation, require a base to neutralize the HCl byproduct.[5][18]
-
Aqueous Bases: Avoid aqueous bases like sodium hydroxide or potassium hydroxide solutions during the primary reaction, as they will readily hydrolyze the this compound.[10]
-
Non-Nucleophilic Organic Bases: Use anhydrous, non-nucleophilic organic bases such as triethylamine (Et₃N) or pyridine. Ensure these bases are themselves dry before use.
-
Hydrolysis during Workup: During the aqueous workup phase, any unreacted this compound will be rapidly hydrolyzed. To remove the resulting 2-chlorobenzoic acid, you can wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[8]
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to prevent hydrolysis.
-
Glassware Preparation: Dry all necessary glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 120°C overnight.
-
Assembly: Quickly assemble the glassware while still hot and immediately connect it to a Schlenk line or an inert gas source.
-
Inerting the System: Evacuate the assembled apparatus using the vacuum line and then backfill with dry nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[11][16]
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe.
-
Reagent Addition: Add other reactants (e.g., your nucleophile and a non-nucleophilic base) via syringe. If adding a solid, do so under a positive flow of inert gas.
-
Cooling: If the reaction is exothermic, cool the flask to the desired temperature (e.g., 0°C with an ice bath).
-
This compound Addition: Slowly add the this compound dropwise to the stirred reaction mixture using a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate techniques like TLC or LC-MS.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps.
Protocol 2: Purification of a Chlorinated Solvent (Dichloromethane - DCM)
-
Pre-drying: Shake the DCM with anhydrous calcium chloride and allow it to stand for 24 hours.
-
Distillation: Decant the pre-dried DCM into a distillation flask containing calcium hydride (CaH₂).
-
Reflux: Reflux the DCM over CaH₂ for at least one hour under a nitrogen atmosphere.
-
Collection: Distill the purified, anhydrous DCM directly into a receiver flask that has been purged with inert gas.
-
Storage: Store the freshly distilled anhydrous DCM over activated molecular sieves under a nitrogen atmosphere.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemrevise.org [chemrevise.org]
- 7. chemrevise.org [chemrevise.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 17. youtube.com [youtube.com]
- 18. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of Crude 2-Chlorobenzoyl Chloride
Welcome to the technical support center for the purification of 2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical synthetic intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Understanding the Impurity Profile of Crude this compound
The first step in any successful purification is to understand the potential impurities in your crude product. The impurity profile is directly linked to the synthetic route employed. The two most common methods for synthesizing this compound are the chlorination of 2-chlorobenzoic acid and the chlorination of 2-chlorobenzaldehyde.
-
From 2-Chlorobenzoic Acid: The most prevalent method involves reacting 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1][2].
-
From 2-Chlorobenzaldehyde: This route involves the reaction of 2-chlorobenzaldehyde with chlorine, often in the presence of a catalyst like phosphorus pentachloride[5][6][7].
-
Key Impurities:
-
Unreacted 2-chlorobenzaldehyde
-
Partially chlorinated intermediates
-
Catalyst residues
-
-
A common impurity regardless of the synthetic route is 2-chlorobenzoic acid resulting from the hydrolysis of the product upon exposure to atmospheric moisture. This compound is highly moisture-sensitive and will readily decompose in water[1][2][8].
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you may encounter during the purification of this compound in a practical, question-and-answer format.
Low Yield After Purification
Question: My final yield of pure this compound is significantly lower than expected after distillation. What are the likely causes and how can I mitigate this?
Answer: Low yield is a common problem and can often be attributed to one or more of the following factors:
-
Hydrolysis: this compound's high reactivity with water is a primary culprit for yield loss.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents if a solvent-based workup is performed.
-
Minimize the exposure of the crude and purified product to the atmosphere.
-
-
-
Product Decomposition: Although relatively stable, prolonged heating during distillation can lead to decomposition.
-
Incomplete Reaction: A low yield might originate from an incomplete initial reaction.
-
Troubleshooting:
-
Before purification, consider analyzing a small aliquot of the crude product (e.g., by ¹H NMR after careful quenching) to assess the conversion of the starting material.
-
If the reaction is incomplete, optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) before scaling up.
-
-
Product Discoloration
Question: My purified this compound has a yellow or brown tint. Is this acceptable, and what causes it?
Answer: While a faint yellow color can sometimes be present in the crude product, purified this compound should ideally be a colorless liquid[2][10]. Discoloration often indicates the presence of impurities that could affect downstream reactions.
-
Causality:
-
High-Boiling Impurities: The presence of colored, high-boiling point impurities can lead to a tinted distillate if the distillation is not carefully fractionated.
-
Thermal Decomposition: Overheating during distillation can cause decomposition and the formation of colored byproducts.
-
Reaction with Catalyst Residues: In syntheses using catalysts, residual catalyst can sometimes lead to colored impurities.
-
-
Corrective Actions:
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to improve the separation of this compound from both lower and higher boiling point impurities. Collect the fraction that distills at the correct temperature and pressure.
-
Temperature Control: Maintain a stable and appropriate distillation temperature.
-
Pre-treatment: In some cases, allowing the crude product to stand with a small amount of a decolorizing agent (like activated carbon) followed by filtration before distillation can help, but this should be done with caution due to the reactivity of the acid chloride.
-
Persistent Impurities Detected by Analytical Methods
Question: My analytical data (e.g., GC, NMR) shows the presence of starting material (2-chlorobenzoic acid) even after distillation. How can I remove it?
Answer: The co-distillation of impurities with similar boiling points to the product can be a challenge. 2-chlorobenzoic acid has a higher boiling point than this compound, but its presence can still be detected in the distillate.
-
Underlying Cause: This is often due to an equilibrium being established at high temperatures between the acid chloride, any residual HCl, and the anhydride, which can then partially revert to the starting acid.
-
Enhanced Purification Strategies:
-
Azeotropic Removal of HCl: Before the final distillation, adding a dry, inert solvent like toluene and removing it under reduced pressure can help to azeotropically remove residual HCl, which can contribute to side reactions at high temperatures[11].
-
Careful Fractional Distillation: As mentioned previously, a good fractionating column is essential for separating components with close boiling points.
-
Chemical Treatment (with caution): For some less reactive acid chlorides, a wash with a dilute base can remove acidic impurities[12]. However, this is generally not recommended for highly reactive compounds like this compound due to the high risk of hydrolysis.
-
Section 3: Experimental Protocols
Safety Precautions
This compound is a corrosive, lachrymatory, and moisture-sensitive compound[8][13][14]. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn[13][14].
Protocol for Purification by Fractional Vacuum Distillation
This is the most effective and widely used method for purifying crude this compound.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap and a pressure gauge
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.
-
Charging the Flask: Charge the crude this compound into the distillation flask containing a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors[4].
-
Heating and Distillation: Gently heat the flask using an oil bath while stirring.
-
Fraction Collection:
-
Discard the initial low-boiling fraction, which may contain residual solvents or volatile byproducts like thionyl chloride.
-
Collect the main fraction of this compound at its characteristic boiling point under the applied pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling residues.
-
-
Storage: Store the purified, colorless this compound in a tightly sealed container under an inert atmosphere and protected from moisture[1].
Protocol for Azeotropic Removal of Excess Thionyl Chloride
This procedure is useful for removing excess thionyl chloride from the crude product before final purification by distillation.
Procedure:
-
Initial Evaporation: After the reaction is deemed complete, remove the bulk of the excess thionyl chloride using a rotary evaporator. A base trap (e.g., with NaOH or KOH solution) should be used to neutralize the acidic and corrosive vapors[3][4].
-
Toluene Addition: Add anhydrous toluene to the flask containing the crude product.
-
Second Evaporation: Remove the toluene under reduced pressure using the rotary evaporator.
-
Repeat: Repeat the addition and evaporation of anhydrous toluene one to two more times to ensure the complete removal of residual thionyl chloride[11].
-
Further Purification: The resulting crude product can then be purified by fractional vacuum distillation as described in Protocol 3.2.
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O | [5][8] |
| Molecular Weight | 175.01 g/mol | [5][8] |
| Boiling Point | 238 °C (lit.) | |
| 135-140 °C at 16 mmHg | [5][6] | |
| 93-95 °C at 10 mmHg | [9] | |
| Density | 1.382 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.572 (lit.) |
Experimental Workflow Diagram
Caption: A logical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting purification challenges.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography to purify this compound? A: While technically possible under strictly anhydrous conditions, column chromatography is generally not recommended for purifying highly reactive acyl chlorides like this compound[15]. The risk of hydrolysis on the silica gel or alumina stationary phase is very high, which would lead to significant product loss. Fractional distillation is a more practical and efficient method.
Q2: How should I properly quench and dispose of this compound residues and waste fractions? A: Residues and waste fractions should be quenched slowly and carefully by adding them to a stirred, cold solution of sodium bicarbonate or another weak base[4]. This should be done in a fume hood as the reaction will release CO₂ and HCl gas. Once the quenching is complete, the resulting aqueous solution can be neutralized and disposed of according to your institution's hazardous waste guidelines.
Q3: What analytical techniques are best for assessing the purity of this compound? A: Gas Chromatography (GC) is an excellent method for determining purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also very effective for structural confirmation and purity assessment, but samples must be prepared in an anhydrous NMR solvent (e.g., CDCl₃) to prevent hydrolysis[11]. For detecting carboxylic acid impurities, derivatization followed by GC analysis can be employed[16].
Q4: My crude product is a solid. What should I do? A: If the crude product has solidified, it likely contains a significant amount of unreacted 2-chlorobenzoic acid or 2-chlorobenzoic anhydride, which have higher melting points. The mixture can be gently warmed to melt it before charging it to the distillation flask. The presence of a large amount of solid material suggests that the initial reaction may not have gone to completion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. GB2061257A - Method for the preparation of this compound, and its uses - Google Patents [patents.google.com]
- 8. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. echemi.com [echemi.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 2-Chlorobenzoyl Chloride
Welcome to the technical support center for 2-Chlorobenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As a senior application scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.
This compound is a highly reactive acylating agent, prized for its role in synthesizing a wide array of pharmaceuticals, agrochemicals, and dyes.[1] However, its reactivity, particularly the interplay between the electrophilic acyl chloride and the ortho-positioned chlorine atom, can lead to several side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the most common causes?
Low yields in reactions involving this compound can typically be attributed to one of three primary issues: hydrolysis of the starting material, steric hindrance, or competing side reactions with your nucleophile. A systematic approach to troubleshooting is crucial.
-
Hydrolysis: this compound readily reacts with moisture to form the unreactive 2-chlorobenzoic acid.[1][2] This is the most frequent cause of low yields.
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of bulky nucleophiles to the electrophilic carbonyl carbon, slowing down the desired reaction.[3][4]
-
Side Reactions: Depending on your nucleophile, side reactions such as diacylation of primary amines can occur, consuming your starting materials and generating impurities.[5]
Q2: I suspect my this compound has degraded. How can I confirm this?
The primary degradation product is 2-chlorobenzoic acid.[2] Its presence can be confirmed by several analytical techniques:
-
Thin-Layer Chromatography (TLC): 2-chlorobenzoic acid is more polar than this compound and will have a lower Rf value on a silica gel plate.
-
Infrared (IR) Spectroscopy: The most telling sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H bond in the carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will be diminished or absent, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[2]
-
¹H NMR Spectroscopy: The carboxylic acid proton of 2-chlorobenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.[2]
Q3: How can I remove the 2-chlorobenzoic acid impurity from my final product?
If your reaction is complete but contaminated with 2-chlorobenzoic acid, an acidic workup is effective. During the workup, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2][6] The 2-chlorobenzoic acid will be deprotonated to form the water-soluble sodium 2-chlorobenzoate, which will partition into the aqueous layer.
Troubleshooting Guide: Side Reactions with Nucleophiles
This section provides a detailed breakdown of common problems encountered during reactions of this compound with specific nucleophiles, along with step-by-step troubleshooting protocols.
Issue 1: Low Yield in Amidation Reactions with Primary Amines
Visual Cue: TLC analysis shows a significant amount of unreacted amine and a polar byproduct with a low Rf value (likely 2-chlorobenzoic acid).
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amidation reactions.
Detailed Troubleshooting Steps:
-
Suspect Hydrolysis:
-
Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle this compound in a fume hood to minimize exposure to atmospheric moisture.[2]
-
Rationale: Preventing the formation of 2-chlorobenzoic acid is the first and most critical step to improving your yield.
-
-
Investigate Diacylation:
-
Action: Slowly add the this compound (1.0 eq.) to a solution of the primary amine (≥ 2.0 eq.) at a low temperature (e.g., 0 °C). The excess amine acts as a scavenger for the HCl byproduct.[7]
-
Rationale: Slow addition and controlled stoichiometry prevent the initially formed amide from being deprotonated and reacting with a second molecule of the acyl chloride.
-
-
Address Steric Hindrance:
-
Action: If the amine is sterically bulky, consider increasing the reaction temperature or adding a catalyst such as 4-dimethylaminopyridine (DMAP).[3]
-
Rationale: Increased kinetic energy can help overcome the activation barrier imposed by steric repulsion. DMAP is a highly effective acylation catalyst that can accelerate the reaction even with hindered substrates.
-
Table 1: Effect of Reaction Conditions on Amidation of a Hindered Amine
| Entry | Base (eq.) | Temperature (°C) | Addition Time (min) | Desired Amide Yield (%) | Diacyl Product (%) |
| 1 | Triethylamine (1.1) | 25 | 5 | 45 | 15 |
| 2 | Triethylamine (1.1) | 0 | 30 | 75 | <5 |
| 3 | Amine (2.2) | 0 | 30 | 85 | <2 |
| 4 | Triethylamine (1.1) + DMAP (0.1) | 25 | 30 | 90 | <2 |
Issue 2: Incomplete Esterification with Alcohols
Visual Cue: TLC shows unreacted alcohol and the presence of 2-chlorobenzoic acid.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete esterification.
Detailed Troubleshooting Steps:
-
Eliminate Water:
-
Action: As with amidation, rigorous exclusion of moisture is paramount. Use anhydrous solvents and oven-dried glassware.
-
Rationale: Hydrolysis is a fast, competing reaction that consumes the acyl chloride.
-
-
Enhance Nucleophilicity:
-
Action: Use a non-nucleophilic base like pyridine or triethylamine to deprotonate the alcohol, forming a more reactive alkoxide in situ.[8]
-
Rationale: Tertiary and some secondary alcohols can be poor nucleophiles. A base is required to facilitate the reaction.
-
-
Overcome Steric Hindrance:
-
Action: For sterically hindered alcohols, heating the reaction mixture (e.g., to reflux in a suitable solvent) and/or adding a catalytic amount of DMAP is often necessary.[9]
-
Rationale: These conditions help to overcome the steric barrier presented by both the alcohol and the ortho-chloro group on the benzoyl chloride.
-
Reaction Mechanisms
Understanding the underlying mechanisms of the desired reaction and potential side reactions is key to effective troubleshooting.
Desired Acylation Reaction (Amidation Example):
Caption: Mechanism of amide formation.
Side Reaction: Hydrolysis of this compound:
Caption: Mechanism of hydrolysis side reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl-2-chlorobenzamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl amine (10 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (1.54 mL, 11 mmol, 1.1 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.27 mL, 10 mmol, 1.0 eq.) in anhydrous DCM (10 mL) dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.
Protocol 2: Purification of a Reaction Mixture Containing 2-Chlorobenzoic Acid
This protocol details the removal of the hydrolysis byproduct.
-
Extraction: Following the completion of the reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times the volume of the organic layer).
-
Phase Separation: Separate the organic layer. The aqueous layer, now containing sodium 2-chlorobenzoate, can be discarded.
-
Final Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the purified product.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2-Chlorobenzoyl Chloride
Welcome to the technical support guide for 2-Chlorobenzoyl chloride (2-CBCl). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. The focus of this guide is to provide expert-driven, practical advice on managing its inherent reactivity, with a specific emphasis on preventing and controlling exothermic events. Our protocols are designed to be self-validating, ensuring that safety and experimental success are systematically integrated.
Section 1: Foundational Safety & Reactivity Profile
Understanding the fundamental properties of this compound is the first line of defense against uncontrolled reactions.
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound (CAS No. 609-65-4) is a highly reactive aromatic acyl chloride.[1] Its principal hazards stem from its corrosivity and vigorous reactivity with nucleophiles. Key hazards include:
-
Severe Corrosivity : It causes severe skin burns and serious eye damage, potentially leading to blindness.[2][3][4] It is also corrosive to the respiratory tract upon inhalation.[3]
-
Violent Exothermic Reactions : It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2][3] Similar rapid, heat-generating reactions occur with alcohols, amines, and strong bases.[4]
-
Lachrymator : The vapors are highly irritating to the eyes and mucous membranes, causing tearing.[4]
-
Hazardous Decomposition : Under fire conditions or high heat, it can decompose to release toxic gases like hydrogen chloride and phosgene.[2]
Q2: Why is this compound so reactive and prone to exothermic behavior?
A2: The reactivity is rooted in the chemical structure of the acyl chloride functional group (–COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack.[5][6] When a nucleophile (like water or an alcohol) attacks this carbon, a substitution reaction occurs, replacing the chloride leaving group. This process is thermodynamically very favorable and thus highly exothermic. The reaction rate can be extremely fast, leading to a rapid release of thermal energy that can quickly overwhelm a system's cooling capacity if not properly controlled.[7][8]
Q3: What specific reagents and materials must be kept away from this compound?
A3: To prevent dangerous reactions, strict segregation from incompatible materials is mandatory. The following table summarizes key incompatibilities.[2][4][9]
| Incompatible Material | Consequence of Contact | Causality |
| Water / Moisture | Violent reaction, rapid gas evolution (HCl), and heat generation.[2][3] | Rapid hydrolysis to 2-chlorobenzoic acid and HCl. The reaction is highly exothermic. |
| Alcohols (e.g., Methanol, Ethanol) | Vigorous, exothermic reaction to form esters and HCl gas.[4][10] | Nucleophilic acyl substitution (esterification) is rapid and releases significant heat. |
| Amines (Primary, Secondary) | Very rapid, highly exothermic reaction to form amides and HCl gas.[10] | Amines are strong nucleophiles, leading to a very fast amidation reaction. |
| Strong Bases (e.g., NaOH, KOH) | Violent hydrolysis and neutralization reaction. | The base catalyzes rapid hydrolysis, and the subsequent acid-base neutralization is also highly exothermic. |
| Metals | Potential for corrosion and reaction, especially in the presence of moisture.[2] | Hydrolysis produces HCl, which is corrosive to many metals, potentially generating flammable hydrogen gas. |
| Oxidizing Agents | Potential for vigorous or explosive reaction.[4] | Acyl chlorides can be oxidized, leading to instability. |
Section 2: Proactive Exotherm Management & Control
The key to safety is proactive control. A properly designed experimental setup is the most effective tool for managing exothermic reactions.
Q4: I am planning an acylation reaction. How can I design my experiment to prevent a thermal runaway?
A4: Preventing thermal runaway hinges on ensuring the rate of heat removal always exceeds the rate of heat generation.[8] This is achieved through meticulous control of reaction conditions.
Protocol: Standard Operating Procedure for a Controlled Acylation
-
Glassware Preparation : Ensure all glassware (reactor, dropping funnel, condenser) is thoroughly oven-dried (>100°C) or flame-dried to remove all traces of moisture. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).[11]
-
Inert Atmosphere : Maintain a positive pressure of inert gas throughout the entire experiment. This prevents atmospheric moisture from entering the system and initiating hydrolysis.
-
Solvent and Reagent Purity : Use anhydrous solvents. Ensure your nucleophilic substrate (e.g., alcohol or amine) is also dry.
-
Cooling is Critical : Place the reaction vessel in a cooling bath (e.g., ice-water bath for 0°C, or a cryo-cooler for lower temperatures) before adding any 2-CBCl.[11] Ensure the bath has sufficient volume to absorb a significant amount of heat.
-
Controlled Reagent Addition : The single most critical step is the slow, dropwise addition of this compound to the solution of the nucleophile.[10][11] Never add the nucleophile to the 2-CBCl. A pressure-equalizing dropping funnel is ideal for this purpose.
-
Continuous Monitoring : Monitor the internal reaction temperature continuously with a calibrated thermometer. The temperature should remain stable and near the target setpoint. A slight, controlled increase is expected, but a rapid, accelerating rise indicates a loss of control.
-
Stirring : Ensure efficient and continuous stirring to promote even heat distribution and prevent the formation of localized "hot spots."
Visualization: Proactive Reaction Setup Workflow
The following workflow diagram illustrates the essential steps for safely setting up a reaction involving 2-CBCl.
Caption: Workflow for proactive management of 2-CBCl reactions.
Section 3: Troubleshooting Guide: Responding to Unexpected Events
Even with careful planning, unexpected events can occur. A rapid and correct response is vital.
Q5: My reaction temperature is rising rapidly and is not responding to the cooling bath. What is the emergency procedure?
A5: This is the beginning of a thermal runaway. Act immediately and decisively.
-
Stop Reagent Addition : Immediately cease the addition of this compound.
-
Alert Personnel : Alert colleagues and your supervisor immediately. Do not handle the situation alone.
-
Enhance Cooling : If possible and safe, add more ice, dry ice, or acetone to your cooling bath to increase its capacity. Prepare a larger, secondary cooling bath in case the primary one is overwhelmed.
-
Do NOT Seal the System : Never create a closed system. Ensure the path to the bubbler or pressure relief device is unobstructed. A runaway reaction can generate a large volume of gas, leading to a catastrophic pressure increase and vessel rupture.[12]
-
Prepare for Emergency Quench : If the temperature continues to accelerate, a controlled quench may be necessary. This is a last resort and should only be performed if you can do so safely. Adding a large volume of a cold, inert solvent (like toluene) can help absorb heat.
-
Evacuate : If the reaction cannot be brought under control, evacuate the area and contact emergency response.
Visualization: Emergency Exotherm Response Logic
Caption: Decision-making flowchart for an unexpected exothermic event.
Q6: My reaction yield was very low, and I isolated a white solid that I suspect is 2-chlorobenzoic acid. What happened?
A6: This is a classic sign of premature hydrolysis of your this compound.[11] The acyl chloride reacted with water instead of your intended nucleophile.
-
Possible Cause : The most likely culprit is moisture. This could have come from insufficiently dried glassware, wet solvents, a wet starting material, or exposure to atmospheric humidity.[11]
-
Troubleshooting Steps :
-
Verify Reagent Quality : Before your next attempt, check the integrity of your 2-CBCl. A simple test is to carefully add a drop to anhydrous methanol; vigorous bubbling (HCl) and heat should be observed. If it is sluggish, it may have already hydrolyzed.
-
Rigorously Dry Equipment : Re-evaluate your drying procedures. Ensure glassware is hot to the touch when assembling under your inert gas line.
-
Use Fresh Anhydrous Solvents : Use freshly opened bottles of anhydrous solvent or solvent from a purification system.
-
Workup Contamination : Hydrolysis can also occur during the aqueous workup. To remove the 2-chlorobenzoic acid byproduct, wash the organic layer with a weak base like saturated sodium bicarbonate solution. The acid will be converted to its water-soluble salt and partition into the aqueous layer.[11]
-
Section 4: Safe Quenching and Disposal Protocols
Properly neutralizing excess reagent is a critical final step for safety and environmental responsibility.
Q7: How do I safely quench unreacted this compound at the end of my experiment or dispose of an old bottle?
A7: Quenching is itself a planned exothermic reaction and must be done with the same level of care as the primary experiment. The goal is to convert the reactive acyl chloride into a more stable derivative like an ester or acid.[10][13]
Protocol: Controlled Quenching of this compound
This procedure should be performed in a chemical fume hood.[14]
-
Prepare the Quenching Solution : In a separate flask appropriately sized for the volume of material to be quenched, prepare a quenching solution. A common and effective choice is a 1:1 mixture of methanol and toluene. The toluene acts as a thermal buffer.[13]
-
Cool the Quenching Solution : Chill the quenching solution in an ice bath.
-
Slow Addition : Using a syringe or dropping funnel, slowly and dropwise add the this compound to the cold, stirred quenching solution.[10] Do not add the quenching solution to the acyl chloride.
-
Monitor : Observe for gas evolution (HCl) and monitor the temperature of the quenching flask. Maintain cooling until the addition is complete and the exotherm has subsided.
-
Neutralization for Disposal : Once the reaction is complete (no more gas evolution or heat), the resulting acidic solution must be neutralized before disposal. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while stirring and cooling until the pH is neutral.[13]
-
Waste Disposal : The final, neutralized solution can now be transferred to an appropriate hazardous waste container for organic materials.[4][10]
Section 5: Frequently Asked Questions (FAQs)
Q8: What are the non-negotiable personal protective equipment (PPE) requirements? A8: Due to the severe hazards, the minimum required PPE is:
-
Eye Protection : Tightly fitting chemical safety goggles combined with a full-face shield.[4][14]
-
Hand Protection : Chemical-resistant gloves (inspect before use). Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[14]
-
Respiratory Protection : All work must be done in a certified chemical fume hood.[15] For spills or emergencies, a full-face respirator with an appropriate cartridge may be necessary.[14]
Q9: How should I store this compound to ensure its stability and safety? A9: Store the container tightly closed in a dry, cool, and well-ventilated place, specifically in a corrosives-compatible cabinet.[2][4] It must be stored away from moisture and the incompatible materials listed in the table above.[11] Storing under an inert atmosphere is highly recommended to prolong shelf life by preventing hydrolysis.
Q10: Is it safe to use a rotary evaporator to remove excess this compound from my reaction mixture? A10: This is not recommended and can be dangerous. This compound has a high boiling point (238 °C), but heating a crude reaction mixture containing this reactive reagent under vacuum can be hazardous. Any residual nucleophiles (e.g., amines, alcohols) or moisture could react violently at elevated temperatures. It is far safer to quench the excess 2-CBCl as described in the quenching protocol before proceeding with purification.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 609-65-4 | [2][16] |
| Molecular Formula | C₇H₄Cl₂O | [3][4] |
| Molecular Weight | 175.01 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][17] |
| Boiling Point | 238 °C (at 760 mmHg) | |
| Melting Point | -4 to -3 °C | |
| Density | 1.382 g/mL at 25 °C | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4][16] |
References
- 1. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. cedrec.com [cedrec.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Enhancing 2-Chlorobenzoyl Chloride Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chlorobenzoyl Chloride applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst selection for enhancing the reactivity of this versatile intermediate. As a highly reactive acylating agent, this compound is fundamental in synthesizing a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] However, its effectiveness is critically dependent on choosing the appropriate catalytic system for the desired transformation.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions.
Section 1: General Handling & Safety FAQs
Before initiating any experiment, it is crucial to understand the inherent reactivity and handling requirements of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a corrosive and lachrymatory compound.[3] It reacts vigorously with moisture, including humidity in the air and on the skin, to release hydrochloric acid (HCl) gas.[4][5] Therefore, all manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure all glassware is scrupulously dried before use to prevent unwanted hydrolysis and pressure buildup from HCl evolution.[5]
Q2: How does the moisture sensitivity of this compound affect my reactions?
A2: Its high sensitivity to moisture is a critical experimental parameter.[6][7] Water will rapidly hydrolyze the acyl chloride back to the less reactive 2-chlorobenzoic acid, consuming your starting material and generating corrosive HCl.[4] This necessitates the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially when using moisture-sensitive catalysts like Aluminum Chloride (AlCl₃).[8]
Section 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds by introducing the 2-chlorobenzoyl group onto an aromatic ring. The choice of catalyst is paramount for success.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid catalyst essential for Friedel-Crafts acylation?
A1: The acyl chloride itself is not electrophilic enough to react with an aromatic ring. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial because it coordinates to the carbonyl oxygen and abstracts the chloride atom, generating a highly reactive, resonance-stabilized acylium ion.[9] This acylium ion is a potent electrophile that readily attacks the electron-rich aromatic ring, initiating the electrophilic aromatic substitution.[10]
Q2: How do I select the right Lewis acid for my substrate?
A2: The choice depends on the reactivity of your aromatic substrate.
-
Strong Lewis Acids (e.g., Aluminum Chloride, AlCl₃): These are the most common and effective catalysts, especially for less reactive aromatic rings.[8][11] However, they are highly sensitive to moisture and can sometimes lead to side reactions.[8] For Friedel-Crafts acylation, the catalyst is often required in stoichiometric amounts because the product ketone can form a stable complex with the Lewis acid, effectively deactivating it.[12]
-
Milder Lewis Acids (e.g., Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), TiCl₄): These are preferred for highly activated aromatic substrates (like phenols or anilines) where a strong catalyst might cause polymerization or other side reactions.[8][11] They may offer better selectivity but often require higher temperatures or longer reaction times.[8] Solid acid catalysts, such as Zeolite H-Beta, are also an option for greener chemistry, though they typically demand high temperatures.[13]
Q3: My aromatic ring has a deactivating group. Can I still perform a Friedel-Crafts acylation?
A3: This is a significant limitation. Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings, such as those bearing nitro (-NO₂), cyano (-CN), or other carbonyl groups.[10][12][14] The reaction also does not work well with aromatic amines (-NH₂) because the Lewis acid catalyst complexes with the basic amine lone pair, creating a strongly deactivating ammonium salt.[14]
Troubleshooting & Optimization Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Catalyst deactivation by water.[8][12] 2. Insufficient Catalyst: The product ketone complexes with the Lewis acid, taking it out of the catalytic cycle.[12] 3. Deactivated Substrate: The aromatic ring is too electron-poor to react.[12] | 1. Flame-dry all glassware. Use anhydrous solvents and fresh, high-purity Lewis acid. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use at least a stoichiometric amount of the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃). 3. If possible, choose a different synthetic route. The reaction is unlikely to proceed. |
| Formation of Isomers / Poor Regioselectivity | 1. Steric and Electronic Effects: The chloro-substituent on the benzoyl chloride and substituents on the aromatic substrate direct the acylation. 2. Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. | 1. The ortho-chloro group on the acyl chloride can sterically hinder certain positions. For substituted benzenes, acylation is directed by the existing group (e.g., para-position is favored for alkylbenzenes).[13] 2. Attempt the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition phase. |
Data Presentation: Catalyst Performance in Dichlorobenzophenone Synthesis
The following table summarizes data for the acylation of chlorobenzene, providing insight into expected yields and selectivity.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Selectivity (p-isomer, %) | Reference |
| AlCl₃ | Stoichiometric | 20 | 1 | Chlorobenzene | 97 (total ketones) | 88.3 | [13] |
| Zeolite H-Beta | Catalytic | 180 | 4 | None | 19.8 (conversion) | >88 | [13] |
Mandatory Visualization: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established procedures and should be performed with all necessary safety precautions.[13]
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl). Allow the apparatus to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Charging Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous chlorobenzene (acting as both reactant and solvent, 5-10 eq.). Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition: Add this compound (1.0 eq.) dropwise via the dropping funnel to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and maintain for 1-3 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 3: Esterification and Amidation
These reactions proceed via nucleophilic acyl substitution, where this compound's high reactivity allows for the formation of esters and amides, often under mild conditions.[4]
Frequently Asked Questions (FAQs)
Q1: Do I need a Lewis acid for esterification or amidation reactions?
A1: Generally, no. For these reactions, the nucleophiles (alcohols, amines) are typically strong enough to attack the electrophilic carbonyl carbon of the acyl chloride directly.[2] The primary role of a "catalyst" here is to act as a base to neutralize the HCl byproduct that is formed.[15] Common bases include tertiary amines like triethylamine (TEA) or pyridine. For less reactive nucleophiles or sterically hindered substrates, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used in small amounts to accelerate the reaction.[16]
Q2: What are Schotten-Baumann conditions and when are they useful for amidation?
A2: The Schotten-Baumann reaction refers to the acylation of an amine (or alcohol) with an acyl chloride using an aqueous base (like NaOH or KOH) as the acid scavenger.[4][15] It is particularly useful because it is a simple, rapid, and often high-yielding procedure. The reaction is typically run in a two-phase system (e.g., dichloromethane/water), where the product remains in the organic phase while the HCl byproduct is neutralized in the aqueous phase.
Q3: How can I acylate a sensitive alcohol without side reactions?
A3: For sensitive alcohols, especially tertiary alcohols, milder catalysts and conditions are preferable. While strong bases can cause elimination side reactions, using a milder Lewis acid catalyst can be very effective. For example, Copper(II) triflate (Cu(OTf)₂) has been shown to be a highly efficient and mild catalyst for the acylation of alcohols, including tertiary ones, under anhydrous conditions in solvents like dichloromethane (CH₂Cl₂).[16][17]
Troubleshooting & Optimization Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion / Slow Reaction | 1. Poor Nucleophile: The alcohol or amine is not sufficiently reactive. 2. Steric Hindrance: Bulky groups on either the nucleophile or the acyl chloride are slowing the reaction. 3. Insufficient Base: The HCl byproduct is protonating the nucleophile, rendering it inactive. | 1. Add a catalytic amount of a nucleophilic catalyst like DMAP. 2. Increase the reaction temperature or extend the reaction time. For very hindered systems, a more specialized coupling agent may be needed. 3. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present. |
| Product Hydrolysis | 1. Presence of Water: The product ester or amide is hydrolyzing back to the carboxylic acid. | 1. Ensure all reagents and solvents are anhydrous. If using Schotten-Baumann conditions, ensure the reaction is sufficiently fast to outcompete hydrolysis of the acyl chloride. |
| N- vs. O-Acylation in Amino Alcohols | 1. Competitive Reaction: Both the amine and alcohol groups can react. | 1. The amine group is generally more nucleophilic and will react preferentially. To ensure selectivity, consider protecting the alcohol group before amidation. The choice of base and solvent can also influence selectivity. |
Data Presentation: Lewis Acid Catalysts for Acylation of Alcohols
The following table highlights the efficiency of various Lewis acids in catalyzing the acylation of alcohols, demonstrating that options beyond traditional bases exist.
| Catalyst | Solvent | Conditions | Key Advantage | Reference |
| Cu(OTf)₂ | CH₂Cl₂ | Mild | Efficient for primary, secondary, and tertiary alcohols; low cost. | [16][17] |
| Sn(OTf)₂ | CH₂Cl₂ | Mild | Very efficient, but higher cost than Cu(OTf)₂. | [16] |
| BF₃·OEt₂ | CH₂Cl₂ | Varies | Effective, but can be harsh for sensitive substrates. | [17] |
Mandatory Visualization: General Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocol: Synthesis of N-benzyl-2-chlorobenzamide
This protocol describes a standard amidation procedure and should be performed with all necessary safety precautions.[15]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction & Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
- 1. bromchemlaboratories.in [bromchemlaboratories.in]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Technical Support Center: Anhydrous Reactions with 2-Chlorobenzoyl Chloride
Welcome to the technical support center for handling 2-Chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. As a moisture-sensitive acyl chloride, successful experiments with this compound hinge on the rigorous exclusion of atmospheric water. This document provides in-depth, field-proven insights into setting up, troubleshooting, and safely managing anhydrous reactions involving this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are anhydrous conditions so critical for its use?
A1: this compound (C₇H₄Cl₂O) is an aromatic acyl chloride featuring a highly electrophilic carbonyl carbon.[1] This reactivity makes it an invaluable intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.[2][3] However, this reactivity is also the source of its primary handling challenge: extreme sensitivity to moisture. Acyl chlorides react vigorously and exothermically with water in a process called hydrolysis.[4][5][6] This reaction consumes the this compound to form the corresponding 2-chlorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[5][6] Even trace amounts of water, such as atmospheric humidity or residual moisture in solvents or on glassware, can significantly lower your yield and introduce impurities.[7][8] Therefore, maintaining a strictly anhydrous (water-free) environment is non-negotiable for success.
Q2: How should I properly store and handle this compound to maintain its integrity?
A2: Proper storage is the first line of defense against degradation. This compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[3][9] For laboratory-scale use, bottles with Sure/Seal™ septa are ideal, as they allow for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[10] When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Plan your experiment to minimize the time the reagent bottle is open. If you do not have a Sure/Seal™ bottle, consider transferring a working quantity to a smaller, dedicated flask that can be sealed under an inert atmosphere for immediate use.[13]
Q3: What are the immediate signs that my this compound has been compromised by moisture?
A3: The most obvious sign is the evolution of white, misty fumes when the bottle is opened or the liquid is exposed to air.[5][8] These fumes are a result of the reaction with atmospheric water vapor, producing microscopic droplets of hydrochloric acid.[5] You may also notice a strong, acrid smell of HCl mixed with the pungent odor of the acyl chloride.[5] If the liquid appears cloudy or contains a white precipitate, it is likely that significant hydrolysis has already occurred, forming the less soluble 2-chlorobenzoic acid.
Q4: Which solvents are compatible with this compound, and how should they be dried?
A4: Compatible solvents are typically aprotic and non-nucleophilic. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and acetonitrile (MeCN).[3][14] It is critical that these solvents are rigorously dried before use. Using a commercially available solvent purification system (often called a solvent still) is best practice. Alternatively, solvents can be dried using appropriate desiccants and distilled.[15] Never use solvents like methanol or ethanol, as they will react with the acyl chloride to form esters.[6][9][16]
| Solvent | Recommended Drying Method | Water Content Goal |
| Dichloromethane (DCM) | Distill from calcium hydride (CaH₂).[15][17] | < 20 ppm |
| Toluene | Distill from sodium-benzophenone ketyl or CaH₂. | < 30 ppm |
| Tetrahydrofuran (THF) | Distill from sodium-benzophenone ketyl (indicated by a deep blue/purple color).[15] | < 50 ppm |
| Acetonitrile (MeCN) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[15] | < 30 ppm |
Q5: What is the most reliable way to set up glassware for a reaction with this compound?
A5: All glassware must be scrupulously dried to remove adsorbed water from its surface. The most effective method is to oven-dry all flasks, condensers, and addition funnels at >120°C for several hours (ideally overnight) and then allow them to cool in a desiccator or under a stream of dry inert gas.[18][19] Immediately before use, flame-drying the assembled apparatus under vacuum and then refilling with an inert gas (like nitrogen or argon) is a highly effective technique to remove the last traces of water.[18][19] This process, often called "purging" or "cycling," should be repeated three times to ensure a truly inert atmosphere.[18] The reaction should then be maintained under a positive pressure of inert gas throughout the experiment, often accomplished using a Schlenk line or a balloon filled with nitrogen or argon.[7][20][21]
Troubleshooting Guide
Problem: My reaction yield is extremely low or zero, and I've isolated mostly starting material or a white solid.
This is the most common issue and almost always points to the unintentional introduction of water.
-
Question 1: Were your reaction conditions truly anhydrous?
-
Expert Insight: Simply using an "anhydrous" solvent from a bottle is often not sufficient. Once opened, a bottle of solvent can quickly absorb atmospheric moisture. The causality is direct: any water present will preferentially and rapidly react with the highly electrophilic this compound, converting it to the unreactive carboxylic acid before it has a chance to react with your desired nucleophile.[4][6]
-
Self-Validation Protocol:
-
Glassware: Was all glassware oven-dried for at least 4 hours at >120°C and assembled hot, or was it flame-dried under vacuum immediately before use?[19]
-
Solvents: Was the solvent freshly distilled from an appropriate drying agent or dispensed from a solvent purification system?[15]
-
Inert Atmosphere: Was the entire apparatus purged with an inert gas (nitrogen or argon) for several minutes before adding reagents?[21] Was a positive pressure of inert gas maintained throughout the entire reaction, including during reagent addition and stirring? A simple balloon or a bubbler outlet is essential.[20][21]
-
-
-
Question 2: How was the this compound and other reagents transferred?
-
Expert Insight: Every transfer is an opportunity for moisture to enter the system. Pouring the reagent is highly discouraged. The best practice is to use gas-tight syringes or a cannula to transfer this compound and other liquid reagents.[18] This minimizes atmospheric exposure.
-
Self-Validation Protocol:
-
Liquid Transfers: Were liquids transferred through rubber septa using a dry syringe that was first flushed with inert gas?[10][21]
-
Solid Transfers: If adding a solid reagent, was it dried in a vacuum oven? Was it added quickly against a counterflow of inert gas to prevent moist air from entering the flask?[18] For highly sensitive solids, addition in a glovebox is the gold standard.[7]
-
-
-
Question 3: Could the this compound itself have been degraded?
-
Expert Insight: If the reagent was stored improperly or is very old, it may have already hydrolyzed in the bottle. As mentioned in the FAQ, the presence of white fumes upon opening or a cloudy appearance are clear indicators of degradation.[5][8]
-
Self-Validation Protocol:
-
Visual Inspection: Check the liquid for clarity. Is it a clear, colorless to pale yellow liquid?[1][3]
-
Purity Check: If in doubt, a simple quality check can be performed. Carefully quench a small drop in methanol and analyze by GC-MS. You should see the methyl ester as the major product. The presence of a large peak corresponding to 2-chlorobenzoic acid confirms significant hydrolysis.
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup (Schlenk Line)
This protocol describes a standard setup for a reaction requiring strictly anhydrous conditions.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask), stir bar, condenser, and rubber septa.
-
Schlenk line with dual vacuum and inert gas manifolds.[20]
-
Gas-tight syringes and needles.
-
This compound and other reagents.
-
Freshly distilled anhydrous solvent.
Procedure:
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) at 130°C overnight.
-
Assembly: Quickly assemble the hot glassware. Place a magnetic stir bar in the flask and fit the condenser on top. Seal all openings with rubber septa.
-
Purging the System: Connect the flask's sidearm to the Schlenk line via thick-walled tubing.
-
Carefully open the tap to the vacuum manifold to evacuate the air from the flask. You may gently warm the outside of the flask with a heat gun to help drive off adsorbed moisture.[18][19]
-
Close the vacuum tap and slowly open the tap to the inert gas manifold to backfill the flask. You should see the balloon on the bubbler inflate slightly.
-
Repeat this vacuum/inert gas cycle at least three times to ensure a robustly inert atmosphere.[18]
-
-
Solvent Addition: With the flask under a positive pressure of inert gas, add the anhydrous solvent via a dry, inert-gas-flushed syringe through the septum.
-
Reagent Addition:
-
Add any solid reagents under a strong counterflow of inert gas.
-
Add liquid reagents, including the this compound, dropwise via a dry syringe. If the reaction is exothermic, perform the addition with the flask in a cooling bath (e.g., ice-water).
-
-
Reaction: Allow the reaction to stir for the required time at the desired temperature. Ensure the inert gas flow from the bubbler is maintained throughout.
Anhydrous Reaction Setup Diagram
Caption: A schematic of a standard Schlenk line setup.
Protocol 2: Safe Quenching and Aqueous Workup
Acyl chlorides must be neutralized (quenched) safely before disposal or workup.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath. This will help control the exotherm of the quench.
-
Prepare Quenching Solution: In a separate flask, prepare your quenching solution. A dilute solution of sodium bicarbonate or a slow addition of isopropanol followed by water is common.[22]
-
Slow Addition: While maintaining vigorous stirring and cooling, slowly add the quenching solution to the reaction mixture dropwise via an addition funnel or syringe. CAUTION: The quench is often highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.[9][22]
-
Separation: Once the quench is complete (no more gas evolution or heat), transfer the mixture to a separatory funnel.
-
Extraction: Extract your product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with dilute aqueous acid (if a base like pyridine was used), water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your crude product, which can then be purified.
References
- 1. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. echemi.com [echemi.com]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Air-free technique - Wikipedia [en.wikipedia.org]
- 19. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Workup Procedure for Quenching 2-Chlorobenzoyl Chloride Reactions
Welcome to the Technical Support Center for handling reactions involving 2-chlorobenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to ensure the safety, efficiency, and success of your experimental work. This guide is structured to address common and complex issues encountered during the quenching and workup of reactions utilizing this highly reactive acylating agent.[1][2]
Core Principles of Quenching Acyl Chloride Reactions
Quenching is a critical step in any reaction involving acyl chlorides. Its primary purpose is to neutralize any unreacted acyl chloride, a highly reactive and corrosive species.[1][3][4][5] The choice of quenching agent and the procedure are dictated by the stability of your desired product and the nature of the reaction mixture. A successful quench passivates the reactive species, facilitates purification, and ensures the safety of the researcher.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound reactions?
The selection of a quenching agent is contingent on the desired outcome and the stability of the product. Common choices include:
-
Water: Reacts with this compound to form 2-chlorobenzoic acid and hydrochloric acid (HCl).[6] This is a vigorous, exothermic reaction and must be performed with cooling.[7]
-
Alcohols (e.g., methanol, ethanol): These react to form the corresponding ester (e.g., methyl 2-chlorobenzoate) and HCl. This method is often less vigorous than water quenching.[8][9]
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): These will neutralize both the unreacted this compound and the HCl byproduct. Caution is advised as the reaction with bicarbonate will produce CO2 gas, and a strong base like NaOH can potentially hydrolyze ester products.[10]
-
Amines (e.g., diethylamine, pyridine): These will react to form the corresponding amide.[5][8] This is typically used when the desired product is stable to amines and the resulting amide is easily separable.
Q2: Why is slow, controlled addition of the quenching agent so critical?
The hydrolysis of benzoyl chlorides is rapid and highly exothermic.[11] Adding the quenching agent, especially water or aqueous solutions, too quickly can lead to a dangerous and uncontrolled exotherm, potentially causing the solvent to boil and creating a risk of splashing corrosive materials.[12][13] Always add the quenching agent slowly, with efficient stirring and external cooling (e.g., an ice bath).
Q3: What are the signs of an incomplete quench?
An incomplete quench can lead to issues in subsequent steps. Signs include:
-
A persistent pungent, irritating odor of this compound.
-
The continued evolution of HCl gas (can be tested with a damp pH strip held over the reaction).
-
Unexpected reactivity or decomposition during workup or concentration steps.
Q4: How does the ortho-chloro substituent affect the reactivity and workup of this compound compared to benzoyl chloride?
The chlorine atom at the ortho position exerts both an electron-withdrawing inductive effect and a steric hindrance effect. The inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] However, the steric bulk of the ortho-chloro group can hinder the approach of nucleophiles, potentially slowing the reaction rate compared to the unsubstituted benzoyl chloride.[14][15] During workup, this steric hindrance generally does not significantly alter the standard quenching procedures, but it's a factor to consider when designing the primary reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of your this compound reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction During Quenching | - Insufficient cooling of the reaction mixture.- Quenching agent added too rapidly. | - Ensure the reaction is cooled to 0°C or below in an ice/salt bath before quenching.- Add the quenching agent dropwise with vigorous stirring. |
| Formation of an Emulsion During Aqueous Workup | - Presence of insoluble byproducts.- High concentration of salts. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite before extraction.- If possible, use a different solvent for extraction. |
| Low Yield of Desired Product | - Hydrolysis or degradation of the product during quenching or workup.- Incomplete reaction prior to quenching. | - If the product is base-sensitive, quench with cold water or a mild acid (e.g., saturated NH4Cl) instead of a base.[5]- Ensure the primary reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS) before quenching.[16]- Optimize extraction pH to ensure the product is in the organic layer. |
| Difficulty Removing 2-Chlorobenzoic Acid Byproduct | - Insufficient washing with base.- Incorrect pH of the aqueous layer. | - Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Ensure the aqueous layer is basic (pH > 8) to deprotonate the carboxylic acid, making it water-soluble.[10][17]- Perform multiple extractions with the basic solution. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common workup issues.
Experimental Protocols
Safety First: this compound is corrosive, a lachrymator, and reacts with moisture.[1][3][5][18] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][12][19]
Protocol 1: Standard Quenching with Water for Base-Stable Products
This protocol is suitable for reactions where the desired product is stable to acidic conditions and any resulting 2-chlorobenzoic acid can be easily removed.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.
-
Quenching: Slowly and dropwise, add cold deionized water to the stirred reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Stirring: Allow the mixture to stir at 0°C for 15-30 minutes after the addition is complete to ensure all the this compound has been hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you will now have two phases. Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) two to three times.[10][13]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Quenching with Methanol for Base-Sensitive Products
This protocol is advantageous when the desired product may be susceptible to hydrolysis under basic conditions.
-
Cooling: Cool the reaction flask to 0°C in an ice-water bath.
-
Quenching: Slowly add anhydrous methanol to the reaction mixture.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes.
-
Concentration: Remove the excess methanol and reaction solvent under reduced pressure.
-
Workup: Dissolve the residue in a suitable organic solvent. Wash with water and then brine to remove any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Visualizing the General Quenching Workflow
Caption: A typical workflow for quenching and working up a reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. websites.umich.edu [websites.umich.edu]
Validation & Comparative
A Comparative Guide to Acylation Reactions: 2-Chlorobenzoyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall yield of a synthetic pathway. This guide provides an in-depth, objective comparison of two common acylating agents: 2-chlorobenzoyl chloride and its parent compound, benzoyl chloride. By examining their reactivity, and the influence of electronic and steric effects, this document aims to provide the technical insights necessary for informed reagent selection in acylation reactions.
Introduction to Acylation and the Reagents
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly reactive acylium ion.[4]
Benzoyl chloride (C₆H₅COCl) is a widely used acylating agent due to its commercial availability and versatile reactivity. It serves as a benchmark for understanding the acylation of aromatic compounds.
This compound (o-ClC₆H₄COCl) is a derivative of benzoyl chloride featuring a chlorine atom at the ortho position.[5] This substitution significantly influences the molecule's electronic properties and steric profile, thereby altering its reactivity in acylation reactions.
Comparative Reactivity Analysis: Electronic and Steric Effects
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction, such as Friedel-Crafts acylation, is governed by a combination of electronic and steric factors.[6]
Electronic Effects
The chlorine atom in this compound is an electron-withdrawing group due to its inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by the aromatic substrate.[7] In contrast, the hydrogen atom on the unsubstituted benzoyl chloride has a negligible electronic effect. Therefore, from an electronic standpoint, this compound is expected to be more reactive than benzoyl chloride.[7]
Steric Effects
The presence of the chlorine atom in the ortho position to the acyl chloride group in this compound introduces significant steric hindrance.[8] This steric bulk can impede the approach of the aromatic nucleophile to the electrophilic carbonyl carbon.[6] This hindrance can also affect the initial formation of the acylium ion complex with the Lewis acid catalyst. Benzoyl chloride, lacking any ortho substituents, is sterically unhindered. This steric factor would suggest a lower reactivity for this compound compared to benzoyl chloride.
Overall Reactivity
The overall reactivity of this compound is a balance between its enhanced electronic reactivity and the opposing steric hindrance. In many cases, the activating inductive effect of the chlorine atom outweighs the steric hindrance, leading to a higher overall reactivity compared to benzoyl chloride. However, the extent of this enhanced reactivity is highly dependent on the specific reaction conditions and the nature of the aromatic substrate. For very bulky substrates, the steric hindrance of the ortho-chloro group may become the dominant factor, potentially slowing the reaction rate.
Quantitative Data Summary
| Feature | This compound | Benzoyl Chloride | Rationale |
| Electronic Effect | More reactive | Less reactive | The electron-withdrawing inductive effect of the ortho-chloro group increases the electrophilicity of the carbonyl carbon.[7] |
| Steric Effect | Less reactive | More reactive | The ortho-chloro group presents steric hindrance to the approaching nucleophile.[6][8] |
| Overall Expected Reactivity | Generally more reactive | Generally less reactive | The activating electronic effect often overcomes the steric hindrance, though this is substrate-dependent. |
| Potential Yield | Potentially higher | Baseline | Higher reactivity can lead to higher yields under optimized conditions.[7] |
Experimental Protocols: A Comparative Friedel-Crafts Acylation of Anisole
To provide a practical comparison, the following detailed protocols describe the Friedel-Crafts acylation of anisole with both this compound and benzoyl chloride. These protocols are designed to be conducted side-by-side for a direct and objective assessment of their performance.
Materials and Equipment
-
Anisole
-
This compound
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC)
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.[3]
-
This compound and benzoyl chloride are lachrymators and corrosive.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Detailed Step-by-Step Methodology
Reaction Setup (Identical for both reactions):
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add 20 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.
Acylation with this compound:
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.0 equivalent) in 10 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
Acylation with Benzoyl Chloride:
-
In a separate, identical setup, prepare a solution of benzoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in 10 mL of anhydrous dichloromethane in the addition funnel.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
Work-up and Purification (Identical for both reactions):
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl.[9]
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Conclusion
For most applications, this compound can be expected to be a more reactive alternative to benzoyl chloride, potentially leading to higher yields or allowing for milder reaction conditions. However, for sterically demanding substrates, benzoyl chloride may prove to be the more efficient reagent. The choice between these two acylating agents should, therefore, be made on a case-by-case basis, considering the specific steric and electronic demands of the synthetic target. The provided experimental protocols offer a framework for making an empirical determination of the optimal reagent for a given transformation.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Chlorobenzoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of 2-chlorobenzoic acid to its highly reactive acyl chloride derivative, 2-chlorobenzoyl chloride, is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The choice of chlorinating agent is paramount, directly influencing reaction efficiency, product purity, and scalability. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2]
This guide provides an in-depth comparison of these two reagents, moving beyond simple procedural outlines to explore the underlying reaction mechanisms, experimental nuances, and safety imperatives. While thionyl chloride is an economical and effective choice for large-scale synthesis, its often harsh reaction conditions (typically reflux) can be detrimental to sensitive substrates.[3][4] In contrast, oxalyl chloride, particularly when used with a catalytic amount of N,N-dimethylformamide (DMF), offers a much milder and more selective method, proceeding at or below room temperature.[3][5] This makes it the reagent of choice for complex, multi-functional molecules where substrate integrity is critical. The key trade-off lies in cost, with oxalyl chloride being significantly more expensive.[5] This analysis will equip researchers to make an informed, data-driven decision based on the specific requirements of their synthetic goals, whether prioritizing yield and cost for a robust intermediate or selectivity and mildness for a delicate advanced precursor.
Mechanistic Showdown: Understanding the "Why"
The efficacy and selectivity of each reagent are rooted in their distinct reaction mechanisms. While both achieve the same transformation, their pathways, intermediates, and byproducts differ significantly.
Thionyl Chloride (SOCl₂): The SNi Pathway and Vilsmeier Activation
In the absence of a catalyst, thionyl chloride reacts with a carboxylic acid via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom, forming an acyl chlorosulfite intermediate. This intermediate then collapses in an intramolecular nucleophilic substitution (SNi) mechanism, yielding the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6][7]
However, the reactivity of uncatalyzed thionyl chloride is often limited, requiring elevated temperatures (reflux) to drive the reaction to completion.[3][8] The addition of a catalytic amount of DMF dramatically accelerates the reaction by forming a highly electrophilic Vilsmeier-type reagent (N,N-dimethylchloroiminium ion).[9][10] This reagent readily reacts with the carboxylate, providing a more efficient pathway to the acyl chloride.
Oxalyl Chloride ((COCl)₂): A Cleaner, Catalytic Route
Oxalyl chloride is almost exclusively used with catalytic DMF. The reaction does not proceed efficiently without it. The mechanism hinges on the initial formation of the same Vilsmeier reagent as in the thionyl chloride-DMF system.[9][10] DMF attacks one of the carbonyl carbons of oxalyl chloride, which then decomposes, losing carbon monoxide (CO) and carbon dioxide (CO₂) to form the electrophilic iminium species.[11]
This Vilsmeier reagent is the active chlorinating agent. The carboxylic acid attacks it, forming an intermediate that collapses to release the desired this compound, regenerating the DMF catalyst in the process.[11] The key advantage is that all byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification immensely.[12][13]
Experimental Considerations & Performance
The choice between thionyl and oxalyl chloride has profound practical implications in the laboratory, from reaction setup to product isolation.
Reaction Conditions
-
Thionyl Chloride: Reactions are typically conducted at elevated temperatures, often at reflux (SOCl₂ boiling point: 76 °C) either using thionyl chloride as the solvent or in a high-boiling inert solvent like toluene.[4][14] Reaction times can range from 2 to 24 hours.[4] The generation of copious amounts of acidic gases (SO₂ and HCl) requires an efficient scrubbing system.
-
Oxalyl Chloride: This method's primary advantage is its mild conditions. The reaction is usually performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.[15][16] The reaction is often rapid, completing within a few hours.
Yield and Purity
Both methods can achieve high yields, often quantitative, for the synthesis of this compound.[4] The key difference lies in the purity of the crude product.
-
Thionyl Chloride: While the main byproducts are gaseous, older or excess thionyl chloride can introduce non-volatile, sulfur-containing impurities.[8] These impurities can be difficult to remove and may poison catalysts in subsequent steps (e.g., catalytic hydrogenation).[8]
-
Oxalyl Chloride: The reaction is exceptionally clean because all byproducts are gaseous (CO, CO₂, HCl).[17] This means that after the reaction is complete, simple removal of the solvent and excess reagent under vacuum often yields a product of very high purity, sometimes eliminating the need for distillation.[12][17]
Byproducts and Purification
-
Thionyl Chloride: The workup involves removing excess thionyl chloride, which has a relatively high boiling point (76 °C), often requiring vacuum distillation. The presence of acidic byproducts necessitates careful handling during workup.
-
Oxalyl Chloride: With a boiling point of 62 °C and gaseous byproducts, workup is significantly simpler.[12] However, a potential, often overlooked, byproduct from the DMF-catalyzed reaction is dimethylcarbamoyl chloride, a potent carcinogen.[13] This highlights the importance of using only a catalytic amount of DMF and handling the reaction mixture with appropriate precautions.
Substrate Compatibility & Selectivity
This is where oxalyl chloride demonstrates its clear superiority for complex syntheses.
-
Thionyl Chloride: The high temperatures and strongly acidic (HCl) conditions generated can lead to side reactions or degradation of sensitive functional groups, such as acid-labile protecting groups (e.g., Boc).[3]
-
Oxalyl Chloride: The mild, near-neutral conditions are compatible with a wide range of functional groups, minimizing the risk of racemization, rearrangement, or byproduct formation.[3][17] This makes it the preferred reagent for preparing acyl chlorides from substrates with delicate stereocenters or acid-sensitive moieties.[17]
Comparative Summary of Performance Data
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Conditions | Neat or in toluene, reflux (75-110 °C)[4][14] | DCM or THF, cat. DMF, 0 °C to RT[15][16] |
| Reaction Time | 2 - 24 hours[4] | 1 - 4 hours |
| Byproducts | SO₂(g), HCl(g), non-volatile sulfur impurities[8] | CO(g), CO₂(g), HCl(g)[12][13] |
| Workup/Purification | Often requires vacuum distillation[1] | Simple evaporation of solvent/excess reagent[12] |
| Selectivity | Lower; harsh conditions can affect sensitive groups[3] | High; mild conditions preserve sensitive groups[3][17] |
| Relative Cost | Lower; suitable for bulk production[3] | Higher; preferred for fine chemical/lab scale[5] |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. All operations must be conducted in a well-ventilated chemical fume hood.
Protocol 1: Using Thionyl Chloride
This protocol is adapted from established industrial methods.[4][14]
-
Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.[18]
-
Charging: To the flask, add 2-chlorobenzoic acid (20 g, 127.8 mmol) and toluene (150 mL).[14]
-
Reagent Addition: While stirring, carefully add thionyl chloride (16 g, 134.5 mmol, ~1.05 equiv) to the mixture.[14]
-
Reaction: Heat the mixture in an oil bath to 75 °C and allow it to stir overnight.[14] The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After cooling the mixture to room temperature, concentrate it under vacuum using a rotary evaporator to remove the toluene and any excess thionyl chloride.[4]
-
Purification: The resulting crude yellow oil can be purified by vacuum distillation (b.p. 93-95 °C at 10 mmHg) to yield pure this compound.[19] A typical yield is >95%.[4][14]
Protocol 2: Using Oxalyl Chloride and Catalytic DMF
This protocol is a standard, mild procedure for converting carboxylic acids to acyl chlorides.[16]
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Charging: Add 2-chlorobenzoic acid (10 g, 63.9 mmol) and dry dichloromethane (DCM, 100 mL) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add 3-5 drops of dry DMF to the stirred suspension.
-
Reagent Addition: Slowly add oxalyl chloride (6.8 mL, 76.7 mmol, 1.2 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Workup: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting product is often of sufficient purity (>98%) for subsequent use without further purification.
Safety & Handling: A Critical Comparison
Both thionyl chloride and oxalyl chloride are hazardous materials that demand stringent safety protocols. They are corrosive, toxic, and react violently with water.[20][21]
| Hazard Category | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Primary Hazards | Toxic if inhaled, causes severe skin burns and eye damage.[22] Reacts violently with water to release toxic SO₂ and HCl gas.[23] | Highly toxic, corrosive, causes severe burns.[21][24] Reacts violently with water.[21] Extremely sensitive to moisture during storage.[12][25] |
| Exposure Control | Must be handled in a chemical fume hood.[20] | Must be handled in a chemical fume hood. |
| Required PPE | Chemical safety goggles, face shield, acid-resistant gloves (neoprene or rubber), lab coat.[20][22][26] | Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing.[21][25][27] |
| Storage | Store in a cool, dry, well-ventilated area away from water and incompatible materials.[20][22] | Store refrigerated (2-8 °C) under an inert atmosphere (N₂ or Ar) and strictly protected from moisture.[21][24] |
| Spill & Disposal | Absorb with dry sand or vermiculite. DO NOT use water.[28] Dispose of as hazardous waste.[20] | Absorb with dry sand or vermiculite.[12] Quench carefully by diluting in an inert solvent and slowly adding to a basic solution (e.g., soda ash) in an ice bath. Dispose of as hazardous waste. |
Key Safety Causality: The primary danger for both reagents is their reactivity with water (including atmospheric moisture). This hydrolysis reaction is highly exothermic and releases large volumes of corrosive gas (HCl for both, plus SO₂ for thionyl chloride), which can cause both thermal and chemical burns and rapidly pressurize containers.[20][21][23] Therefore, ensuring all glassware is scrupulously dried and reactions are run under an inert atmosphere is not just for reaction efficiency, but is a critical safety measure.
Conclusion & Recommendations
The selection of a chlorinating agent for the synthesis of this compound is a decision guided by a balance of reaction scale, substrate sensitivity, cost, and safety considerations.
-
Choose Thionyl Chloride (SOCl₂) when:
-
Scale is large: Its lower cost makes it the economically viable option for industrial or pilot-plant scale production.[3]
-
The substrate is robust: 2-chlorobenzoic acid itself is relatively stable and can withstand the required reflux temperatures.
-
Downstream processes are insensitive to trace sulfur impurities: If subsequent steps do not involve sensitive catalysts, the potential for minor impurities is less of a concern.
-
-
Choose Oxalyl Chloride ((COCl)₂) when:
-
Substrate integrity is paramount: For complex derivatives of 2-chlorobenzoic acid bearing sensitive functional groups, stereocenters, or protecting groups, the mild, room-temperature conditions are essential.[3][17]
-
High purity is required without distillation: The clean reaction profile and gaseous byproducts simplify workup, providing a high-purity product directly, which is ideal for research and development or multi-step synthesis where purity is critical at each stage.[5]
-
Reaction time is a factor: The DMF-catalyzed reaction is typically faster than the heated thionyl chloride method.
-
For the modern research and drug development laboratory, where molecular complexity is high and material is precious, oxalyl chloride with catalytic DMF is generally the superior choice , offering unparalleled mildness, selectivity, and ease of purification. For bulk manufacturing of this compound as a commodity intermediate, thionyl chloride remains the industry standard due to its significant cost advantage.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 17. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. drexel.edu [drexel.edu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. westliberty.edu [westliberty.edu]
- 23. lanxess.com [lanxess.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. westliberty.edu [westliberty.edu]
- 26. nj.gov [nj.gov]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Purity Analysis of 2-Chlorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. It is a critical parameter that directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chlorobenzoyl chloride, a key building block in the synthesis of numerous pharmaceuticals, presents a significant analytical challenge due to its inherent reactivity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this vital intermediate. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.
The Analytical Challenge: The Reactive Nature of this compound
This compound (C₇H₄Cl₂O) is an acyl chloride that is highly susceptible to hydrolysis, readily reacting with water—even atmospheric moisture—to form 2-chlorobenzoic acid.[1] This reactivity, while beneficial in synthesis, is a major hurdle for analytical chemists.[1] Furthermore, its thermal lability means that improper analytical conditions can lead to degradation, generating misleading results about the true purity of the sample.[2] Therefore, the choice of analytical technique is not merely a matter of preference but a critical decision that dictates the accuracy and reliability of the purity assessment.
High-Performance Liquid Chromatography (HPLC): A Robust Workhorse for Routine Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[3] However, the direct analysis of highly reactive acyl chlorides like this compound by HPLC is often not feasible due to their instability in common reversed-phase mobile phases containing water. The most robust and widely accepted approach is pre-column derivatization, which converts the reactive analyte into a stable, easily detectable derivative.[4]
The Rationale for Derivatization in HPLC
The primary goal of derivatization in this context is to quench the reactivity of the acyl chloride moiety. By converting it to a more stable functional group, such as an ester or an amide, we can prevent on-column degradation and hydrolysis.[2] A common and effective strategy is the rapid conversion of the acyl chloride to its corresponding methyl ester by quenching the sample in anhydrous methanol.[2] This resulting methyl 2-chlorobenzoate is significantly more stable and amenable to reversed-phase chromatography.
Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol outlines a validated approach for the purity analysis of this compound using a pre-column derivatization technique.
1. Sample Preparation and Derivatization:
-
Carefully prepare a stock solution of the this compound sample in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Withdraw a precise aliquot of the stock solution and immediately quench it in a known volume of anhydrous methanol.
-
Vortex the mixture for approximately 30 seconds to ensure the complete and rapid conversion of this compound to methyl 2-chlorobenzoate.
-
Dilute the derivatized sample to a suitable concentration for HPLC analysis with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV/Vis Diode Array Detector (DAD) at 230 nm |
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] It is the preferred method for analyzing volatile and semi-volatile compounds. However, direct injection of a thermally labile and reactive compound like this compound into a hot GC inlet is strongly discouraged as it can lead to degradation and the formation of artifacts, compromising the accuracy of the analysis.[2]
The Imperative of Derivatization for GC-MS
As with HPLC, derivatization is a critical step for reliable GC-MS analysis of this compound. The goal is to create a derivative that is both more volatile and more thermally stable than the parent compound. The same methanol quenching strategy used for HPLC sample preparation is highly effective here, converting the acyl chloride into the more volatile and stable methyl 2-chlorobenzoate.[2]
Experimental Protocol: GC-MS with Derivatization
This protocol provides a robust method for the purity analysis of this compound using GC-MS following derivatization.
1. Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as outlined for the HPLC method to convert this compound to methyl 2-chlorobenzoate.
-
After derivatization, the sample can be directly injected if the concentration is appropriate. For trace analysis, an extraction into a more volatile solvent like dichloromethane may be performed to concentrate the sample.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS Purity Assessment of this compound.
Comparative Performance Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the specific analytical requirements, such as the need for routine quality control versus in-depth impurity identification.
| Feature | HPLC with Derivatization | GC-MS with Derivatization |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Instrumentation Cost | Generally lower initial investment. | Higher initial investment. |
| Sample Preparation | Derivatization to a stable ester or amide is essential. | Derivatization to a volatile and stable ester is crucial. |
| Specificity | Good specificity with UV detection. Potential for co-elution of impurities with similar chromophores. | Very high specificity due to mass spectrometric detection, providing structural information for definitive peak identification. |
| Sensitivity | High sensitivity, with LODs for similar derivatized acyl chlorides in the range of 0.01-0.03 µg/mL.[6] | Excellent sensitivity, ideal for trace-level analysis. |
| Impurity Profiling | Excellent for analyzing a wide range of polar and non-polar byproducts, including the primary degradant, 2-chlorobenzoic acid. | Best suited for volatile and thermally stable byproducts and impurities. |
| Throughput | Moderate. | Moderate. |
Conclusion: A Complementary Approach for Comprehensive Quality Control
Both HPLC and GC-MS, when coupled with a strategic derivatization step, are powerful and reliable techniques for assessing the purity of this compound.
HPLC stands out as a robust and versatile method, particularly well-suited for routine quality control applications. Its ability to analyze a broad range of potential impurities, including the non-volatile hydrolysis product (2-chlorobenzoic acid), makes it an invaluable tool for monitoring process consistency and product stability.
GC-MS , on the other hand, offers unparalleled specificity and sensitivity. The wealth of structural information provided by the mass spectrometer is indispensable for the definitive identification of unknown impurities and for conducting thorough investigations into potential side reactions or degradation pathways.
In a comprehensive quality control strategy, these two techniques should be viewed as complementary. For routine purity checks and release testing where the potential impurities are known, HPLC is often the more practical and cost-effective choice. For in-depth impurity profiling, method development, and situations requiring unambiguous identification of trace components, the specificity of GC-MS is a significant advantage. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their synthetic processes and the safety of the resulting pharmaceutical products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chlorobenzoyl Chloride and 4-Chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Isomers
Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for constructing esters, amides, and ketones.[1] The reactivity of these compounds is dictated by the electrophilicity of the carbonyl carbon, which is finely tuned by the electronic and steric nature of substituents on the aromatic ring.[1][2] This guide provides an in-depth comparison of two common, yet distinct, isomers: 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride.
While both molecules feature an electron-withdrawing chlorine atom, their positions lead to a significant divergence in reactivity. Through a combination of theoretical principles and supporting experimental evidence, this guide establishes that 4-chlorobenzoyl chloride is the more reactive of the two isomers in nucleophilic acyl substitution reactions. This difference is primarily attributed to the "ortho effect," where the steric hindrance imposed by the chlorine atom in the 2-position overrides its electronic influence.
The Theoretical Framework: Electronic vs. Steric Effects
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is governed by the rate of attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate.[3] The stability of this intermediate and the magnitude of the partial positive charge on the carbonyl carbon are the primary determinants of the reaction rate.
Electronic Effects
The chlorine atom exhibits a dual electronic nature:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which slightly reduces the electrophilicity of the carbonyl carbon.
For halogens, the electron-withdrawing inductive effect (-I) is generally considered to be more influential than the electron-donating resonance effect (+R).[2]
-
In 4-chlorobenzoyl chloride , the net effect is electron withdrawal, which increases its reactivity compared to unsubstituted benzoyl chloride.
-
In This compound , the inductive effect is stronger due to the chlorine's proximity to the reaction center. From an electronic standpoint alone, this would suggest that the 2-chloro isomer should be more reactive. However, this is not the case.
Steric Effects: The Dominant "Ortho Effect"
The crucial difference between the two isomers lies in steric hindrance. The presence of a substituent in the ortho position can physically block the incoming nucleophile's trajectory to the carbonyl carbon.[1][2][4]
In This compound , the chlorine atom is positioned directly adjacent to the acyl chloride group. This proximity creates a sterically congested environment that raises the activation energy for the formation of the tetrahedral intermediate. In contrast, the chlorine atom in 4-chlorobenzoyl chloride is remote from the reaction site and poses no steric impediment. This phenomenon, often termed the "ortho effect," is the dominant factor responsible for the reduced reactivity of the 2-chloro isomer.[2] It is for this reason that standard linear free-energy relationships like the Hammett equation, which correlate substituent electronic effects with reactivity, are not applicable to ortho-substituted compounds.[5][6]
Caption: Steric hindrance in this compound vs. 4-chlorobenzoyl chloride.
Experimental Support and Data
While direct, side-by-side kinetic studies comparing these two specific isomers are not abundant in readily available literature, the principle of ortho-hindrance is well-established. Studies on analogous systems consistently show that ortho-substituted benzoyl chlorides react more slowly than their para-substituted counterparts.[2]
Kinetic data for the solvolysis of 4-chlorobenzoyl chloride in various solvents have been reported. This data can serve as a benchmark for the reactivity of the para isomer.
Table 1: Solvolysis Rate Constant for 4-Chlorobenzoyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Source |
| 97% Hexafluoroisopropanol-Water | 25.0 | 4.54 x 10⁻⁵ | [5][7] |
| Acetic Acid | 25.0 | 1.12 x 10⁻⁶ | [5] |
| Formic Acid | 25.0 | 2.56 x 10⁻⁵ | [5] |
Based on the principles discussed, the rate constants for this compound under identical conditions would be significantly lower than the values reported for the 4-chloro isomer.
Protocol for Comparative Reactivity Analysis: Hydrolysis Kinetics
To empirically validate the reactivity difference, a comparative kinetic study can be performed. The hydrolysis of acyl chlorides in an aqueous organic solvent produces hydrochloric acid, and the reaction rate can be monitored by measuring the change in conductivity over time.
Objective
To determine and compare the pseudo-first-order rate constants (k') for the hydrolysis of this compound and 4-chlorobenzoyl chloride.
Materials
-
This compound (≥98%)
-
4-Chlorobenzoyl chloride (≥98%)
-
Acetone (ACS grade, anhydrous)
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
Caption: Experimental workflow for determining hydrolysis rate constants.
Step-by-Step Procedure
-
Solvent Preparation: Prepare a 90:10 (v/v) acetone-water mixture in a volumetric flask. This solvent provides a medium where the acyl chlorides are soluble and the hydrolysis occurs at a measurable rate.
-
System Equilibration: Place a known volume (e.g., 50.0 mL) of the solvent mixture into the reaction vessel. Submerge the vessel in the thermostated water bath set to 25.0 ± 0.1 °C. Place the conductivity probe in the solution and allow the system to reach thermal equilibrium.
-
Reaction Initiation: Prepare a dilute stock solution of one of the acyl chlorides (e.g., 0.1 M in anhydrous acetone). Using a microliter syringe, inject a small, precise volume (e.g., 100 µL) of the stock solution into the stirring solvent. This ensures the concentration of water is in large excess, establishing pseudo-first-order conditions. Start the stopwatch immediately.
-
Data Acquisition: Record the conductivity of the solution at regular intervals (e.g., every 30 seconds) until the reading becomes constant, indicating the reaction is complete. This final reading is G∞. The reading at time t is Gt.
-
Data Analysis:
-
The rate of reaction is proportional to the rate of HCl production, which is in turn proportional to the change in conductivity (G).
-
Calculate ln(G∞ - Gt) for each time point.
-
Plot ln(G∞ - Gt) on the y-axis against time (s) on the x-axis.
-
The plot should yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-k').
-
-
Comparison: Repeat steps 2-5 under identical conditions for the other isomer. A direct comparison of the k' values will provide a quantitative measure of their relative reactivity. The isomer with the larger k' value is more reactive.
Conclusion and Practical Implications
The comparative analysis unequivocally indicates that 4-chlorobenzoyl chloride is a more reactive acylating agent than this compound . This outcome is a classic example of steric hindrance overriding electronic effects in aromatic chemistry.
-
Dominant Factor: The steric bulk of the ortho-chloro group in this compound significantly impedes the approach of nucleophiles to the carbonyl carbon, thereby reducing its rate of reaction.[2]
-
Practical Choice of Reagent:
-
For synthetic applications requiring high reactivity and rapid conversion , such as in large-scale manufacturing or when using weakly nucleophilic substrates, 4-chlorobenzoyl chloride is the superior choice .
-
This compound may be preferred in situations that demand a slower, more controlled reaction . More importantly, it is the required reagent when the 2-chloro-substituted benzoyl moiety is a necessary structural component of the final target molecule, such as in the synthesis of certain pharmaceuticals and agrochemicals.[8]
-
This fundamental understanding of how substituent position governs reactivity allows chemists to make informed decisions in experimental design, optimizing reaction conditions and ultimately achieving higher yields and purity in their synthetic endeavors.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-Chlorobenzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Quantifying 2-Chlorobenzoyl Chloride
This compound (2-CBC) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Its role as a building block necessitates stringent quality control, as residual amounts or related impurities can impact the safety, stability, and efficacy of the final product. The inherent reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[3][4] Therefore, the development and validation of robust, accurate, and reliable analytical methods for its quantification are not merely procedural formalities but cornerstones of regulatory compliance and product quality assurance.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying 2-CBC. We will explore the causality behind experimental choices, present detailed validation protocols, and offer supporting data to empower you, the researcher, to select and implement the most appropriate method for your specific application. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8]
Pillar 1: A Comparative Overview of Analytical Methodologies
The choice of an analytical method for a reactive compound like 2-CBC is a critical decision driven by factors such as sample matrix, required sensitivity, and available instrumentation. The two most powerful and commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is intrinsically well-suited for the analysis of volatile and thermally stable compounds like 2-CBC. The technique separates components of a mixture in the gas phase. When coupled with a Mass Spectrometry (MS) detector, it provides exceptional selectivity and sensitivity.
-
Principle of Causality: The direct analysis by GC avoids the complexities of aqueous mobile phases and derivatization reactions, minimizing sample preparation and potential sources of error. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, making it a highly specific and authoritative technique.[9] A patent for the preparation of 2-CBC mentions the use of gas chromatography to monitor reaction conversion, indicating its utility for this compound.[1][10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct analysis of 2-CBC by reversed-phase HPLC is challenging. The acyl chloride group reacts readily with protic solvents (like water and methanol) commonly used in mobile phases, leading to on-column degradation and inaccurate quantification. To overcome this, a pre-column derivatization strategy is employed.
-
Principle of Causality: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For acyl chlorides, derivatization with a reagent like 2-nitrophenylhydrazine converts the highly reactive 2-CBC into a stable, less reactive derivative.[3][4][11] This process serves a dual purpose: it stabilizes the molecule for chromatographic analysis and introduces a strong chromophore, significantly enhancing its detectability by a UV detector at a wavelength where matrix interference is minimal.[3]
Pillar 2: The Framework of Method Validation
Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] This process ensures the reliability and accuracy of analytical data. The core validation parameters, as stipulated by ICH Q2(R1) and USP <1225>, are essential for demonstrating a method is "fit for purpose".[5][7][8]
The general workflow for validating an analytical procedure is a systematic process.
Caption: General workflow for analytical method validation per ICH Q2(R1).
Quantitative Performance Comparison
The choice between GC-MS and Derivatization-HPLC often depends on the specific analytical requirements. The following table provides a comparative summary of expected performance characteristics.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization-HPLC with UV Detection | Causality & Rationale |
| Specificity/Selectivity | Excellent | Very Good | GC-MS provides structural confirmation from mass fragmentation patterns, offering the highest degree of selectivity. HPLC selectivity is achieved via chromatographic separation and selecting a specific UV wavelength post-derivatization to minimize interference.[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL | GC-MS is often inherently more sensitive. However, derivatization in HPLC is specifically designed to create a derivative with strong UV absorbance, which can yield very low detection limits, in the range of 0.01-0.03 µg/mL for some acyl chlorides.[3][4] |
| Limit of Quantitation (LOQ) | Low ng/mL | Low µg/mL | The LOQ is typically 3-10 times the LOD and follows the same sensitivity trend. |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Both methods are expected to produce a linear response over a defined concentration range when properly optimized. |
| Accuracy/Recovery (%) | 90-110% | 85-115% | GC-MS avoids the derivatization step, potentially leading to higher and more consistent recovery. The multi-step derivatization process in HPLC can introduce variability, though good accuracy (87.8-114.1%) has been demonstrated for acyl chlorides.[11] |
| Precision (%RSD) | < 5% | < 10% | The direct injection and automated nature of GC-MS can lead to higher precision. The additional manual steps in derivatization for HPLC can increase variability. |
| Throughput | Moderate to High | Moderate | The derivatization step (e.g., 30-minute incubation) for HPLC adds to the overall analysis time per sample compared to the direct injection approach of GC.[4] |
| Robustness | Good | Good | Robustness for both methods must be evaluated by intentionally varying parameters like temperature, flow rate, and mobile phase/carrier gas composition. |
Pillar 3: Field-Proven Experimental Protocols
The following protocols are detailed, self-validating systems. Each begins with a System Suitability Test (SST) to ensure the analytical system is performing correctly before any samples are analyzed.
Method 1: Quantification of this compound by GC-MS
This method is ideal for analyzing 2-CBC in non-aqueous, volatile organic matrices.
1. System Suitability Test (SST):
-
Prepare a standard solution of 2-CBC in a dry, aprotic solvent (e.g., Hexane or Dichloromethane) at a concentration of approximately 10 µg/mL.
-
Inject the standard solution six consecutive times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 5.0%. The signal-to-noise ratio (S/N) must be ≥ 10.
2. Step-by-Step Protocol:
-
Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: A low-to-mid polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for its versatility.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.
-
Injection Mode: Splitless (1 µL injection volume). Rationale: Maximizes the transfer of analyte to the column for trace-level analysis.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: This gradient ensures good separation from potential impurities and solvent fronts while eluting 2-CBC as a sharp peak.
-
-
Mass Spectrometric Conditions:
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-CBC (e.g., m/z 174 (M+), 139 (M-Cl), 111 (M-COCl)). Rationale: SIM mode significantly increases sensitivity and selectivity compared to a full scan.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the sample containing 2-CBC in a suitable dry, aprotic solvent to achieve a concentration within the calibrated range.
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) from a certified stock solution in the same solvent.
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution and determine its concentration from the calibration curve using the peak area of the primary monitored ion.
-
Method 2: Quantification by Derivatization-HPLC with UV Detection
This method is suitable for determining trace levels of 2-CBC, especially in complex or lipophilic drug substances where matrix effects could be a concern.[3][4]
1. System Suitability Test (SST):
-
Prepare a derivatized standard solution of 2-CBC (as described below) at a mid-range concentration.
-
Inject the solution six consecutive times.
-
Acceptance Criteria: %RSD of the peak area ≤ 2.0%; USP tailing factor ≤ 2.0; theoretical plates > 2000.
2. Step-by-Step Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Approximately 395 nm for the 2-nitrophenylhydrazine derivative.[3] Rationale: This wavelength maximizes the absorbance of the derivative while minimizing interference from the drug substance matrix.
-
Injection Volume: 20 µL.
-
-
Derivatization and Sample Preparation:
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in methanol.[4]
-
Sample/Standard Preparation: Accurately prepare a solution of the sample or standard in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction: In a reaction vial, mix 100 µL of the sample/standard solution with 100 µL of the derivatization reagent.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.[4] Rationale: This allows the derivatization reaction to go to completion, ensuring consistent results.
-
Dilution: Dilute the reaction mixture with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Prepare a series of derivatized calibration standards and construct a calibration curve.
-
Inject the derivatized sample and determine the concentration from the calibration curve.
-
Decision Framework for Method Selection
Choosing the optimal method requires balancing analytical needs with practical constraints.
Caption: Decision tree for selecting between GC-MS and HPLC methods.
Conclusion
Both GC-MS and derivatization-HPLC are robust and reliable techniques for the quantification of this compound when properly validated. GC-MS offers unparalleled specificity and a more straightforward sample preparation process, making it ideal for purity testing and analysis in simple matrices. Conversely, derivatization-HPLC provides a powerful alternative for achieving very low detection limits in complex sample matrices where volatility is a concern.
The ultimate choice of method must be guided by a thorough understanding of the analytical problem and validated against internationally recognized guidelines like ICH Q2(R1).[7][12] By grounding your methodology in sound scientific principles and rigorous validation, you can ensure the generation of trustworthy and defensible data, which is paramount in the fields of research and drug development.
References
- 1. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. starodub.nl [starodub.nl]
Comparative Yield Analysis of 2-Chlorobenzoyl Chloride Synthesis Routes: A Technical Guide for Researchers
Abstract
2-Chlorobenzoyl chloride is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The efficiency of its production is therefore of critical importance to these industries. This guide provides a comprehensive comparative analysis of the primary industrial synthesis routes for this compound, with a focus on reaction yields, process parameters, and mechanistic considerations. Detailed experimental protocols and supporting data are presented to assist researchers and chemical engineers in selecting the optimal synthesis strategy for their specific applications.
Introduction: The Significance of this compound
This compound (C₇H₄Cl₂O) is a highly reactive acyl chloride characterized by a benzoyl chloride core with a chlorine substituent at the ortho-position.[2][3] Its utility as a chemical intermediate is extensive, notably in the production of the antifungal agent Clotrimazole and various insecticides and herbicides.[1][4] The selection of a synthesis route is a critical decision in the chemical development process, directly impacting yield, purity, cost-effectiveness, and safety. This guide will explore and compare the most prevalent manufacturing processes.
Major Synthesis Routes: A Comparative Overview
The industrial production of this compound is primarily achieved through three main pathways:
-
Route 1: Chlorination of 2-Chlorobenzoic Acid
-
Route 2: Catalytic Chlorination of 2-Chlorobenzaldehyde
-
Route 3: Catalyzed Hydrolysis of o-Chlorobenzotrichloride
Each of these routes offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency. The following sections will delve into the specifics of each pathway.
Route 1: Chlorination of 2-Chlorobenzoic Acid
This is a classical and widely employed method for the synthesis of acyl chlorides. The reaction involves the conversion of the carboxylic acid group of 2-chlorobenzoic acid into an acyl chloride using a suitable chlorinating agent.
2.1.1. Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. Common chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are highly effective.[1]
With thionyl chloride , the reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion.[5][6][7]
Phosphorus pentachloride reacts with the carboxylic acid to form an intermediate that subsequently breaks down into the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.
2.1.2. Experimental Data & Yield Analysis
| Chlorinating Agent | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Purity (%) | Reference(s) |
| Thionyl Chloride (SOCl₂) | Toluene | 75 | Overnight | ~100 | Not Specified | [8] |
| Phosphorus Pentachloride (PCl₅) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Causality Behind Experimental Choices: The use of toluene as a solvent in the thionyl chloride method provides a suitable reaction medium and facilitates temperature control.[8] The reaction is often run overnight to ensure complete conversion.[8] The high yield reported with thionyl chloride is attributed to the irreversible nature of the reaction due to the evolution of gaseous byproducts.[5][7][8]
Route 2: Catalytic Chlorination of 2-Chlorobenzaldehyde
This route offers an alternative starting from the corresponding aldehyde. The direct chlorination of 2-chlorobenzaldehyde can be sluggish, but the use of a catalyst significantly improves the reaction rate and yield.
2.2.1. Mechanistic Insights
The reaction involves the direct substitution of the aldehydic hydrogen with a chlorine atom. It has been found that a catalytic amount of phosphorus pentachloride can considerably reduce the reaction time and improve yields to over 90%.[9][10] The reaction is typically carried out by bubbling chlorine gas through the heated aldehyde in the presence of the catalyst.
2.2.2. Experimental Data & Yield Analysis
| Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity (%) | Reference(s) |
| Phosphorus Pentachloride (PCl₅) | 160 | 6 | 93 | 98.5 | [8][9] |
| Phosphorus Pentachloride (PCl₅) | 162 | 7.3 | 98.6 | Not Specified | [10] |
| None | 150-160 | 15 | 81 | Not Specified | [9][10] |
Causality Behind Experimental Choices: The elevated temperatures (140-170°C is preferred) are necessary to achieve a reasonable reaction rate.[9][10] The catalytic amount of PCl₅ is crucial for the high yields and shorter reaction times observed.[9][10] Without a catalyst, the reaction is significantly slower and less efficient.[10]
Route 3: Catalyzed Hydrolysis of o-Chlorobenzotrichloride
This method utilizes o-chlorobenzotrichloride as the starting material and involves a catalyzed hydrolysis reaction.
2.3.1. Underlying Principles
The synthesis proceeds via the reaction of o-chlorobenzotrichloride with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4] This process facilitates the conversion of the trichloromethyl group into a carboxylic acid chloride.[4]
2.3.2. Experimental Data & Yield Analysis
| Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity (%) | Reference(s) |
| Ferric Chloride (FeCl₃) | 40-80 | 0.25-5 | ~93 | >98 | [4] |
Causality Behind Experimental Choices: The use of a Lewis acid catalyst like FeCl₃ is essential for this transformation. The reaction is efficient at moderate temperatures, offering a balance between reaction rate and energy consumption.[4] The high purity of the product is a notable advantage of this route.[4]
Experimental Protocols
Protocol for Route 1: Synthesis from 2-Chlorobenzoic Acid with Thionyl Chloride
Materials:
-
2-Chlorobenzoic acid (1 eq)
-
Thionyl chloride (1.05 eq)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, dissolve 2-chlorobenzoic acid (e.g., 20 g, 127.8 mmol) in toluene (e.g., 150 mL).[8]
-
Slowly add thionyl chloride (e.g., 16 g, 134.45 mmol) to the solution.[8]
-
Heat the reaction mixture to 75°C and maintain it at this temperature with stirring overnight.[8]
-
After the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove excess thionyl chloride and toluene.[8]
-
The resulting yellow oil is this compound. The reported yield for this specific protocol is 100% (22.3 g).[8]
Protocol for Route 2: Catalytic Chlorination of 2-Chlorobenzaldehyde
Materials:
-
2-Chlorobenzaldehyde (1 eq)
-
Phosphorus pentachloride (0.1 eq)
-
Chlorine gas
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and a gas sparge tube, add 2-chlorobenzaldehyde (e.g., 289.7 g, 2.0 mol, 97% purity).[9]
-
Add phosphorus pentachloride (e.g., 41.5 g, 0.2 mol).[9]
-
After the initial exothermic reaction subsides, heat the resulting solution to 160°C.[9]
-
Introduce a stream of chlorine gas through the sparge tube for approximately 6 hours.[9]
-
Monitor the reaction progress by gas chromatography.
-
Upon completion (e.g., 96.5% conversion), cool the solution.[9]
-
Purify the product by distillation under reduced pressure. The product, this compound, boils at 135-140°C at 16 mmHg.[9] The reported yield is 93% with 98.5% purity.[9]
Protocol for Route 3: Catalyzed Hydrolysis of o-Chlorobenzotrichloride
Materials:
-
o-Chlorobenzotrichloride (1 eq)
-
Water (0.8 - 1.2 eq)
-
Ferric chloride (FeCl₃) (0.05 - 5 mol-%)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber, charge o-chlorobenzotrichloride and ferric chloride.[4]
-
Heat the mixture to 45-65°C.[4]
-
Slowly add water over 1-2 hours.[4]
-
Maintain the temperature and stir for 0.5-3 hours, monitoring the reaction by gas chromatography.[4]
-
Once the reaction is complete, purify the product by vacuum distillation.[4]
Visualization of Synthesis Pathways
Route 1: From 2-Chlorobenzoic Acid
Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.
Route 2: From 2-Chlorobenzaldehyde
Caption: Catalytic Chlorination of 2-Chlorobenzaldehyde.
Route 3: From o-Chlorobenzotrichloride
Caption: Catalyzed Hydrolysis of o-Chlorobenzotrichloride.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on several factors including the availability and cost of starting materials, desired product purity, and the scale of production.
-
Route 1 (from 2-Chlorobenzoic Acid) is a very high-yielding and straightforward method, particularly when using thionyl chloride. It is a reliable choice for laboratory-scale and industrial production, especially if 2-chlorobenzoic acid is readily available.
-
Route 2 (from 2-Chlorobenzaldehyde) offers a high-yield alternative, significantly improved by the use of a phosphorus pentachloride catalyst. This route is advantageous when 2-chlorobenzaldehyde is a more economical starting material.
-
Route 3 (from o-Chlorobenzotrichloride) is a highly efficient and high-purity process. This method is particularly attractive for large-scale industrial synthesis where high purity is a critical requirement.
Ultimately, a thorough cost-benefit analysis, considering raw material prices, energy consumption, and waste disposal, should be conducted to determine the most economically viable and environmentally sustainable option for a given manufacturing scenario.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. GB2061257A - Method for the preparation of this compound, and its uses - Google Patents [patents.google.com]
A Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzoyl Chloride Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The ortho-, meta-, and para-chlorobenzoyl chloride isomers, while structurally similar, exhibit distinct physical and chemical properties that can be effectively differentiated using a suite of spectroscopic techniques. This guide provides a comparative analysis of their spectroscopic signatures, supported by experimental data, to facilitate their unambiguous identification.
The differentiation of these isomers is rooted in the unique electronic and steric environments created by the relative positions of the chloro and benzoyl chloride groups on the aromatic ring. These differences manifest as distinct patterns in Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for distinguishing between the ortho, meta, and para isomers of chlorobenzoyl chloride. The chemical shifts and coupling patterns of the aromatic protons and the number of unique carbon signals provide clear, unambiguous fingerprints for each isomer.
Proton NMR provides a rapid and powerful means of differentiation based on the splitting patterns of the aromatic protons.
-
Ortho-Chlorobenzoyl Chloride: The four aromatic protons are chemically non-equivalent, leading to a complex multiplet pattern in the aromatic region of the spectrum.
-
Meta-Chlorobenzoyl Chloride: Similar to the ortho isomer, the meta-substituted ring also displays a complex multiplet for its four distinct aromatic protons. However, the specific chemical shifts and coupling constants will differ from the ortho isomer upon closer inspection.
-
Para-Chlorobenzoyl Chloride: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs. This results in a characteristic and easily identifiable AA'BB' system, which typically appears as two distinct doublets.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chlorobenzoyl chloride isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to determine the substitution pattern.
Carbon-13 NMR spectroscopy further solidifies the identification by revealing the number of unique carbon environments in each isomer.
-
Ortho- and Meta-Chlorobenzoyl Chloride: Both isomers are asymmetrical, resulting in six distinct signals for the aromatic carbons and one for the carbonyl carbon.[2][3]
-
Para-Chlorobenzoyl Chloride: The symmetry of the para isomer reduces the number of unique carbon signals. It will exhibit only four signals in the aromatic region (two for substituted and two for unsubstituted carbons) plus the carbonyl carbon signal.[4][5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR. A slightly higher concentration may be beneficial.
-
Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Analysis: Count the number of signals in the aromatic region to differentiate the para isomer from the ortho and meta isomers.
| Isomer | ¹H NMR Aromatic Pattern | ¹³C NMR Aromatic Signals |
| Ortho | Complex Multiplet | 6 |
| Meta | Complex Multiplet | 6 |
| Para | AA'BB' System (Two Doublets) | 4 |
Vibrational Spectroscopy: A Rapid and Complementary Approach
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. The substitution pattern on the benzene ring directly influences these modes, offering a rapid method for differentiation.
The key diagnostic region in the IR spectrum for distinguishing these isomers is the C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the aromatic substitution.
-
Ortho-Disubstituted: A strong band is typically observed between 770-735 cm⁻¹.
-
Meta-Disubstituted: Two characteristic bands are usually present: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
Para-Disubstituted: A single strong band is expected in the 833-810 cm⁻¹ range.
The C=O stretching frequency, typically around 1770 cm⁻¹, is also present in all isomers but is less useful for differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Examine the C-H out-of-plane bending region for the characteristic absorption patterns of ortho, meta, and para substitution.
Raman spectroscopy provides complementary information to IR. The ring breathing mode is particularly sensitive to the substitution pattern and can be a key diagnostic feature.
-
Ortho-Chlorobenzoyl Chloride: Look for characteristic Raman shifts.
-
Meta-Chlorobenzoyl Chloride: Will exhibit a different set of Raman active modes.
-
Para-Chlorobenzoyl Chloride: The high symmetry of the para isomer often leads to a simpler Raman spectrum with some unique and intense bands.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass vial or capillary tube.
-
Instrument Setup: Use a Raman spectrometer with an appropriate laser excitation wavelength.
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Analysis: Compare the observed Raman shifts, particularly the ring breathing modes, to reference spectra for each isomer.
| Spectroscopic Technique | Ortho-Chlorobenzoyl Chloride | Meta-Chlorobenzoyl Chloride | Para-Chlorobenzoyl Chloride |
| IR (C-H out-of-plane) | ~770-735 cm⁻¹ (strong) | ~810-750 cm⁻¹ & 725-680 cm⁻¹ | ~833-810 cm⁻¹ (strong) |
| Raman (Ring Breathing) | Unique Shift | Unique Shift | Unique Shift |
Visualizing the Workflow
The following diagram illustrates the logical workflow for differentiating the chlorobenzoyl chloride isomers using the described spectroscopic techniques.
Caption: Workflow for Isomer Differentiation
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-chlorobenzoyl chloride is readily achievable through a combination of techniques.[6] ¹H and ¹³C NMR spectroscopy are particularly definitive, with the aromatic region of the ¹H spectrum and the number of signals in the ¹³C spectrum providing clear fingerprints for each isomer.[7] IR spectroscopy offers a rapid and effective method, especially when analyzing the C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern. Raman spectroscopy complements the IR data, with the ring breathing mode being a key diagnostic feature. By employing this multi-technique approach, researchers can confidently and accurately identify the specific isomer of chlorobenzoyl chloride, ensuring the integrity of their research and development processes.
References
- 1. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]
- 2. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chlorobenzoyl chloride(122-01-0) 13C NMR [m.chemicalbook.com]
- 5. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Chlorobenzoyl Chloride in Benzodiazepine Synthesis: A Comparative Guide
In the intricate landscape of drug discovery, the selection of starting materials is a critical decision that dictates the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). For researchers engaged in the synthesis of 1,4-benzodiazepines, a cornerstone class of therapeutics for anxiety, seizures, and other neurological conditions, the acylation of 2-aminobenzophenone precursors is a pivotal step. This guide provides an in-depth technical comparison of 2-Chlorobenzoyl chloride against its common alternatives, demonstrating its strategic advantages in this specific synthetic pathway through a synthesis of established chemical principles and supporting data.
The Central Role of Acylation in Benzodiazepine Synthesis
The classical pathway to many benzodiazepines, such as nordiazepam (a precursor to diazepam), involves the N-acylation of a 2-aminobenzophenone, followed by cyclization. The choice of the acylating agent is not merely incidental; it is fundamental to the successful formation of the critical amide intermediate. Here, we will focus on the acylation of 2-amino-5-chlorobenzophenone, a common industrial precursor.
The overall transformation is illustrated below:
Caption: General synthetic pathway for benzodiazepines via N-acylation and cyclization.
Comparative Analysis of Benzoylating Agents
The primary function of the benzoyl chloride derivative in this pathway is to introduce the C-5 phenyl group and the C-2 carbonyl of the final diazepine ring. While unsubstituted benzoyl chloride or its para-substituted isomer might seem like viable alternatives, this compound offers distinct advantages rooted in electronic and steric effects.
The Electronic Advantage: Enhanced Reactivity
The reactivity of a benzoyl chloride in a nucleophilic acyl substitution reaction is governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the carbonyl group, making it more electron-deficient and thus more susceptible to attack by the nucleophilic amino group of the benzophenone.
The chlorine atom is a potent EWG due to its inductive effect (-I). This effect significantly enhances the reactivity of the acyl chloride compared to the unsubstituted benzoyl chloride.
Comparative Performance Data
While direct, peer-reviewed comparative yield data for the acylation of 2-amino-5-chlorobenzophenone with various benzoyl chlorides is sparse, a well-documented analogue reaction—the Schotten-Baumann N-benzoylation of aniline—provides compelling evidence for this electronic effect.
| Acylating Agent | Substituent (p-position) | Electronic Effect | Yield (%) of N-Benzoyl Aniline |
| p-Nitrobenzoyl chloride | -NO₂ | Strong Electron-Withdrawing | ~95% |
| p-Chlorobenzoyl chloride | -Cl | Electron-Withdrawing | 92% [1] |
| Benzoyl chloride | -H | Neutral | 85-90%[1] |
| p-Methylbenzoyl chloride | -CH₃ | Electron-Donating | 88%[1] |
| p-Methoxybenzoyl chloride | -OCH₃ | Strong Electron-Donating | 85%[1] |
Table 1: Comparison of yields for the N-benzoylation of aniline with various para-substituted benzoyl chlorides. Data demonstrates that electron-withdrawing groups like -Cl enhance reaction yield.[1]
As shown, p-chlorobenzoyl chloride provides a higher yield than unsubstituted benzoyl chloride.[1] This principle of enhanced electrophilicity applies directly to the ortho-isomer, suggesting that this compound will also facilitate a more efficient and higher-yielding acylation than benzoyl chloride in the synthesis of the benzodiazepine intermediate.
The Steric and Structural Advantage: The "Ortho Effect"
The defining feature of this compound is the ortho position of the chloro group. This placement is not arbitrary; it is a structural necessity for the final API. However, it also introduces a phenomenon known as the "ortho effect," a combination of steric and electronic factors that can influence reaction outcomes.
-
Prevention of Diacylation: The steric bulk of the ortho-chloro group can hinder the approach of the already-acylated intermediate to a second molecule of the acyl chloride. This can lead to a cleaner reaction by minimizing the formation of N,N-diacylated byproducts, thereby simplifying purification and improving the yield of the desired mono-acylated product.
-
Conformational Control: The presence of the ortho-substituent can influence the rotational conformation of the newly formed amide bond. This may pre-organize the molecule in a conformation that is favorable for the subsequent, crucial intramolecular cyclization step, potentially improving the kinetics and yield of the ring-closure.
-
Structural Inevitability: Most importantly, the 2-chloro substituent on the benzoyl chloride becomes the 5-phenyl group in the final benzodiazepine structure. Therefore, its use is essential for creating the target molecule. The advantage lies in its ability to fulfill this structural role while simultaneously providing the electronic benefits that lead to a more efficient synthesis compared to a hypothetical two-step process (e.g., acylation with benzoyl chloride followed by a separate chlorination step), which would be less atom-economical and likely result in lower overall yields and complex isomeric mixtures.
Caption: Steric hindrance from the ortho-chloro group can prevent unwanted side reactions.
Experimental Protocol: Synthesis of a Benzodiazepine Precursor
The following protocol details the N-acylation of 2-amino-5-chlorobenzophenone. It is a representative procedure adapted from established methods for benzodiazepine synthesis.
Synthesis of 2-(2-Chlorobenzamido)-5-chlorobenzophenone
Materials and Equipment:
-
2-Amino-5-chlorobenzophenone
-
This compound
-
Anhydrous Pyridine (or another suitable base like triethylamine)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the acylation of 2-amino-5-chlorobenzophenone.
Step-by-Step Procedure:
-
Reaction Setup: In a dry, inerted round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in anhydrous toluene.
-
Base Addition: Add 1.1 equivalents of anhydrous pyridine to the solution and stir to combine.
-
Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add 1.05 equivalents of this compound dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-amino-5-chlorobenzophenone spot is no longer visible.
-
Workup: Upon completion, carefully pour the reaction mixture into water. Transfer to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent, such as ethanol, to yield the pure 2-(2-Chlorobenzamido)-5-chlorobenzophenone product.
Conclusion
For the synthesis of 1,4-benzodiazepines via the acylation of 2-aminobenzophenones, this compound stands out as the superior reagent compared to unsubstituted or para-substituted analogues. Its advantages are twofold:
-
Electronic Activation: The inductive electron-withdrawing effect of the chloro group enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields compared to benzoyl chloride.
-
Structural and Steric Control: The ortho-positioning of the chloro group is a structural prerequisite for the final API and provides the added benefit of sterically hindering potential side reactions like diacylation, resulting in a cleaner product profile.
By leveraging these intrinsic properties, researchers and drug development professionals can achieve a more efficient, reliable, and economical synthesis of these vital therapeutic agents.
References
Stability comparison of amide derivatives from different benzoyl chlorides
<A Comprehensive Guide to the Stability of Amide Derivatives: A Comparative Analysis Based on Benzoyl Chloride Precursors
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stability of the amide bond is a cornerstone of peptide chemistry, polymer science, and pharmaceutical development. This guide provides an in-depth comparison of the stability of amide derivatives synthesized from various substituted benzoyl chlorides. By examining the electronic effects of substituents on the benzoyl ring, we elucidate the underlying mechanisms governing amide bond lability under hydrolytic, thermal, and photolytic stress. This document serves as a practical resource, offering both theoretical insights and detailed experimental protocols to aid researchers in predicting and enhancing the stability of amide-containing molecules.
Introduction: The Critical Role of Amide Bond Stability
The amide bond, a deceptively simple linkage, is fundamental to the structure and function of a vast array of molecules, from life-sustaining proteins to high-performance polymers and life-saving pharmaceuticals. Its inherent stability is a key determinant of molecular integrity and, consequently, biological activity and material performance.[1][2] The resonance stabilization of the amide group, where the lone pair of electrons on the nitrogen atom delocalizes with the carbonyl group, imparts a significant double-bond character to the C-N bond, rendering it less susceptible to nucleophilic attack compared to other carbonyl derivatives.[1] However, this stability is not absolute and can be modulated by the electronic nature of the substituents attached to both the carbonyl carbon and the nitrogen atom.[1][3]
In the context of drug development, understanding and controlling amide bond stability is paramount. The metabolic fate of many small-molecule drugs containing an amide linkage is often dictated by their susceptibility to enzymatic or chemical hydrolysis. A labile amide bond can lead to premature degradation and loss of therapeutic efficacy, while an overly stable bond might hinder prodrug activation or necessary metabolic clearance. Therefore, the ability to rationally design molecules with tailored amide bond stability is a crucial skill for medicinal chemists.
This guide focuses on a systematic comparison of the stability of a series of N-benzyl benzamides derived from benzoyl chlorides bearing electron-donating, electron-withdrawing, and neutral substituents. By analyzing their behavior under controlled stress conditions, we aim to provide a clear framework for predicting how substituents on the benzoyl moiety influence the resilience of the resulting amide bond.
Mechanisms of Amide Degradation
The primary pathway for the degradation of amides in aqueous environments is hydrolysis, which can be catalyzed by either acid or base.[4][5][6][7][8]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen.[4][5][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual departure of the amine as a protonated leaving group, which is a key difference from ester hydrolysis and renders the reaction essentially irreversible.[4]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uregina.ca [uregina.ca]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking 2-Chlorobenzoyl Chloride Derivatization Against Established Methods for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of amines is a cornerstone of research and development, from metabolomics to pharmaceutical quality control. The inherent physicochemical properties of many amines—high polarity and the absence of a strong chromophore—often necessitate a derivatization step to enhance their detectability and improve chromatographic separation. This guide provides an in-depth technical comparison of derivatization using 2-Chlorobenzoyl chloride against established methodologies, including dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), as well as direct analysis techniques.
While direct comparative experimental data for this compound is not extensively published, this guide will leverage the well-documented performance of its close analog, benzoyl chloride, and extrapolate the anticipated characteristics of this compound based on fundamental principles of chemical reactivity. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for selecting the optimal derivatization strategy for your analytical needs.
The Rationale for Derivatization: Enhancing Amine Analysis
The primary challenges in the analysis of many biologically significant amines are their poor retention on reversed-phase chromatography columns and their low ionization efficiency in mass spectrometry. Derivatization addresses these issues by chemically modifying the amine functional group to:
-
Increase hydrophobicity: This improves retention on reversed-phase columns, leading to better separation from polar interferences.
-
Introduce a chromophore or fluorophore: This enables sensitive detection by UV-Vis or fluorescence detectors.
-
Enhance ionization efficiency: The addition of a readily ionizable moiety can significantly improve signal intensity in mass spectrometry.
-
Stabilize the analyte: Derivatization can protect unstable amines from degradation during sample preparation and analysis.
This compound: A Critical Evaluation
This compound, an acyl chloride, reacts with primary and secondary amines via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, to form stable amide derivatives.[1] While direct performance data as a derivatization reagent for analytical purposes is sparse, we can infer its properties from the well-characterized benzoyl chloride.[1][2]
The presence of a chlorine atom at the ortho position on the benzene ring is expected to influence its reactivity. The electron-withdrawing nature of the chlorine atom should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine compared to the unsubstituted benzoyl chloride.[3] This suggests that derivatization with this compound could be faster or proceed under milder conditions. However, the ortho position of the chlorine atom may also introduce some steric hindrance, potentially slowing the reaction with bulky amines.[3]
Anticipated Advantages of this compound Derivatization:
-
Rapid Reaction: Similar to benzoyl chloride, the derivatization is expected to be fast, often completed in minutes at room temperature.[1]
-
Stable Derivatives: The resulting N-(2-chlorobenzoyl) amides are anticipated to be highly stable, suitable for autosampler queues and potential re-analysis.[1]
-
Enhanced Chromatographic Retention: The addition of the 2-chlorobenzoyl group significantly increases the hydrophobicity of polar amines, leading to improved retention on reversed-phase columns.[1]
-
Improved Mass Spectrometric Detection: The derivative is expected to enhance ionization efficiency in mass spectrometry.[4]
Potential Considerations:
-
Lack of a Strong Fluorophore: Unlike dansyl chloride or FMOC-Cl, the 2-chlorobenzoyl group is not fluorescent, limiting detection to UV-Vis or mass spectrometry.
-
Reagent Stability: As an acyl chloride, this compound is moisture-sensitive and will hydrolyze in the presence of water.[5]
-
Potential for Side Products: Excess reagent will need to be quenched or removed to prevent interference in the analysis.
Comparative Analysis of Derivatization Reagents
The selection of a derivatization reagent is a critical decision that depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the available instrumentation.
| Reagent | Target Amines | Detection Method(s) | Key Advantages | Key Disadvantages |
| This compound (Inferred) | Primary & Secondary | UV, MS | Rapid reaction, stable derivatives, improved chromatographic retention. | Not fluorescent, reagent is moisture sensitive. |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV, MS | High sensitivity, well-established methods.[6] | Slower reaction times, light-sensitive derivatives.[2] |
| Dabsyl Chloride | Primary & Secondary | Visible, UV | Stable derivatives, detection in the visible range minimizes interference.[3] | Requires heating for derivatization. |
| FMOC-Cl | Primary & Secondary | Fluorescence, UV | High sensitivity, stable derivatives.[7] | Hydrolysis product can interfere with chromatography.[7] |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Very fast reaction, well-suited for automation.[7] | Derivatives are relatively unstable.[7] |
Experimental Workflows and Protocols
A well-defined experimental workflow is crucial for reproducible and accurate results. The following diagrams and protocols outline the key steps for each derivatization method.
This compound Derivatization Workflow (Proposed)
Caption: Proposed workflow for amine derivatization with this compound.
Detailed Protocol: this compound Derivatization (Based on Benzoyl Chloride Protocol[8])
-
Sample Preparation: To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate to achieve a pH of 9-10.
-
Derivatization: Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture and incubate at room temperature for 5 minutes.
-
Quenching: Add 10 µL of 1% formic acid in water to stop the reaction.
-
Analysis: The sample is now ready for injection into the HPLC-UV or LC-MS system.
Dansyl Chloride Derivatization Workflow
Caption: Workflow for amine derivatization with Dansyl chloride.
Detailed Protocol: Dansyl Chloride Derivatization[9]
-
Sample Preparation: To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Derivatization: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide in water to quench the reaction.
-
Analysis: The derivatized sample can be directly injected into the HPLC or LC-MS system.
Dabsyl Chloride Derivatization Workflow
Caption: Workflow for amine derivatization with Dabsyl chloride.
Detailed Protocol: Dabsyl Chloride Derivatization
-
Sample Preparation: Mix the amine-containing sample with a 100 mM sodium bicarbonate buffer (pH 9.0).
-
Derivatization: Add a solution of 15 mM Dabsyl chloride in acetone or acetonitrile.
-
Reaction: Incubate the mixture at 70°C for 15-30 minutes.
-
Analysis: The derivatized sample can be directly injected into the HPLC system for analysis in the visible range (around 465 nm).
FMOC-Cl Derivatization Workflow
Caption: Workflow for amine derivatization with FMOC-Cl.
Detailed Protocol: FMOC-Cl Derivatization
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent and add borate buffer to achieve a pH of approximately 10.
-
Derivatization: Add a solution of FMOC-Cl in acetonitrile and vortex. The reaction is typically complete within a few minutes at room temperature.
-
Reaction Quenching: Add a dilute acid (e.g., HCl) to stop the reaction and stabilize the derivatives.
-
Analysis: The reaction mixture can be directly injected for HPLC analysis.
Direct Analysis Methods: When to Avoid Derivatization
While derivatization is a powerful tool, direct analysis methods can be advantageous in certain scenarios, particularly with the advancements in analytical instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile amines can be analyzed directly by GC-MS. However, for non-volatile amines, derivatization is often required to increase their volatility and improve their chromatographic properties.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS systems, especially with hydrophilic interaction liquid chromatography (HILIC) columns, can directly analyze some polar amines without derivatization. However, challenges with retention time reproducibility and matrix effects can still be prevalent.
Performance Comparison of Analytical Approaches
| Parameter | This compound Derivatization | Dansyl/Dabsyl/FMOC-Cl Derivatization | Direct GC-MS Analysis | Direct LC-MS Analysis |
| Sensitivity | Good to Excellent (MS) | Excellent (Fluorescence, MS) | Variable, often requires derivatization for trace analysis | Moderate to Good, matrix dependent |
| Selectivity | Good | Good | Good (with MS) | Good (with MS/MS) |
| Throughput | High | Moderate to High | Moderate | High |
| Cost per Sample | Low | Low to Moderate | Low | Moderate |
| Applicability | Broad (Primary/Secondary Amines) | Broad (Primary/Secondary Amines) | Limited to volatile or derivatized amines | Broad, but can be challenging for very polar amines |
Conclusion and Recommendations
The choice of an analytical method for amine quantification is a multifaceted decision that requires careful consideration of the specific research question, the nature of the sample, and the available instrumentation.
This compound derivatization emerges as a promising, yet under-documented, alternative for the analysis of primary and secondary amines, particularly for laboratories equipped with HPLC-UV or LC-MS. Based on the performance of its parent compound, benzoyl chloride, it is anticipated to offer rapid reaction kinetics and produce stable derivatives, leading to high-throughput and robust analytical methods. The increased hydrophobicity of the derivatives is a significant advantage for reversed-phase chromatography.
For applications requiring the highest sensitivity, fluorescence-based derivatization with dansyl chloride or FMOC-Cl remains the gold standard.[6][7] Dabsyl chloride offers a unique advantage with its detection in the visible spectrum, which can circumvent interference from UV-absorbing matrix components.
Direct analysis methods are valuable for specific applications. GC-MS is well-suited for volatile amines, while direct LC-MS analysis can be effective for some polar amines, though it may require more extensive method development to address retention and matrix effect challenges.
Ultimately, for researchers and drug development professionals, a thorough evaluation of these methods against their specific analytical needs is paramount. While this guide provides a comprehensive comparison based on available data and chemical principles, empirical validation with the analytes and matrices of interest is essential for achieving optimal results. The inferred performance of this compound suggests it is a worthy candidate for further investigation and validation as a robust and efficient derivatization reagent for amine analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 609-65-4 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorobenzoyl Chloride
This document provides essential, field-proven guidance for the safe handling and disposal of 2-Chlorobenzoyl chloride (CAS No. 609-65-4). As a highly reactive and corrosive acid chloride, improper disposal can lead to violent reactions, the release of toxic gases, and significant safety hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols to ensure the well-being of laboratory personnel and environmental integrity.
Core Hazard Assessment and Safety Imperatives
This compound is a corrosive substance that causes severe skin burns and eye damage.[1][2] Its primary danger stems from its violent reaction with water and other nucleophilic compounds, such as alcohols and bases, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][3] Thermal decomposition can also produce other hazardous gases, including phosgene and carbon monoxide.[1] Understanding these intrinsic hazards is fundamental to appreciating the causality behind the stringent disposal protocols outlined below.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage.[2][4] | GHS |
| Acute Toxicity | Harmful if swallowed; causes burns of the mouth, throat, and stomach.[1] | GHS |
| Reactivity | Reacts violently with water, strong bases, alcohols, and metals.[1] Moisture-sensitive. | SDS |
| Inhalation Hazard | Vapors can cause corrosive injuries to the upper respiratory tract and lungs.[3] | SDS |
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield (8-inch minimum).[2] | Protects against splashes of corrosive liquid and irritating vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves before use.[2][4] | Prevents severe skin burns upon contact. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[1] A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required for emergencies.[1][4] | Prevents inhalation of corrosive and toxic vapors. |
Disposal Decision Workflow
The correct disposal path depends on the situation: a sudden spill or the planned disposal of excess reagent. This workflow provides a logical decision-making process to ensure safety is prioritized at every step.
Caption: Decision workflow for this compound disposal.
Emergency Procedures for Spills
Protocol for Small, Contained Spills (<100 mL)
This procedure applies only to spills that are small, well-contained within a chemical fume hood, and can be managed without risk of inhalation or splash.
-
Alert Personnel: Immediately notify others in the laboratory.[5]
-
Ensure Containment: Confirm the fume hood sash is lowered to the appropriate height.
-
Don PPE: Wear all PPE listed in Table 2, including a face shield and appropriate gloves.
-
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[2] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [1][6] Work from the outside of the spill inward to prevent spreading.[5]
-
Collect Waste: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, properly labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., toluene or xylene), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Seal the hazardous waste container and label it clearly.[8] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Protocol for Large or Uncontained Spills (>100 mL)
Any spill larger than 100 mL, or any spill that occurs outside a fume hood, is a major emergency.
-
EVACUATE: Immediately alert all personnel and evacuate the area.[7][9]
-
ISOLATE: If safe to do so, close the doors to the affected area to contain vapors.
-
CALL FOR HELP: From a safe location, call emergency services (911) and your institution's EHS department.[5][8]
-
REPORT: Provide the dispatcher with the chemical name, quantity spilled, exact location, and any known injuries.[8] Do not re-enter the area until cleared by emergency responders.
Protocol for Routine Disposal of Unused Reagent
Unused this compound must never be poured down the drain or disposed of in regular trash.[1] It must be chemically neutralized to a less reactive state before being collected as hazardous waste. The following protocol utilizes methanol to convert the acid chloride into a more stable methyl ester.
Principle of Neutralization (Alcoholysis)
This procedure is based on the reaction of the acid chloride with an alcohol (methanol) to form a methyl ester and HCl. The resulting acidic solution is then neutralized with a base. This two-step process is far more controllable than direct hydrolysis with water.[10][11]
Step-by-Step Neutralization Protocol
This procedure must be performed in a certified chemical fume hood while wearing all required PPE.
-
Prepare a Quenching Solution: In a flask of appropriate size (at least 10x the volume of the acid chloride to be destroyed), prepare a solution of methanol. A general rule is to use at least 10 mL of methanol for every 1 mL of this compound. Place the flask in an ice/water bath to control the reaction temperature.[11]
-
Slow Addition: Using a dropping funnel or by slowly pipetting, add the this compound dropwise to the cold, stirring methanol.[10][11] The reaction is exothermic and will generate HCl gas; slow addition is critical to prevent a runaway reaction.
-
Allow Reaction to Complete: Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it warm to room temperature while stirring for at least one hour to ensure the reaction is complete.
-
Neutralize the Byproduct: Slowly add a 5% sodium hydroxide solution or a saturated sodium bicarbonate solution to the flask.[10] Be cautious, as this will generate heat and, in the case of bicarbonate, carbon dioxide gas (effervescence).[12]
-
Verify Neutrality: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH is between 6 and 8.[12]
-
Collect for Disposal: Transfer the final, neutralized solution into a properly labeled hazardous waste container.
Waste Classification and Final Disposition
All materials generated from the disposal process are considered hazardous waste.[1][2] This includes the neutralized liquid from the routine disposal protocol and any contaminated solids (absorbent material, gloves, paper towels) from spill cleanup.
-
Labeling: All waste containers must be sealed and affixed with a hazardous waste tag.[13][14] The label must clearly state all chemical contents by full name (e.g., "Methanol, Water, Sodium Chloride, Methyl 2-chlorobenzoate") and their approximate percentages.[14]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14] Ensure secondary containment is used for all liquid waste.[14]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste at a licensed facility, in accordance with all local, state, and federal regulations.[1][15]
Decontamination and Empty Container Disposal
Empty containers of this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of an appropriate solvent, such as methanol or acetone.[14]
-
Collect Rinsate: The first rinse, and for a chemical this hazardous, all three rinses, must be collected and disposed of as hazardous waste.[14] Add the rinsate to your liquid hazardous waste container.
-
Final Disposal: Once triple-rinsed and fully dry, the container can often be disposed of in the regular trash or recycled, depending on institutional policy. The label should be defaced or removed.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. laballey.com [laballey.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Mastering the Handling of 2-Chlorobenzoyl Chloride: A Guide to Personal Protective Equipment and Safe Disposal
For the vanguard of research and development, the precise and safe handling of reactive chemical intermediates is paramount. This guide serves as an essential resource for laboratory professionals engaged in work with 2-Chlorobenzoyl chloride (C₇H₄Cl₂O), a versatile yet hazardous acyl chloride. As your dedicated partner in scientific advancement, we move beyond mere product provision to empower you with the critical knowledge for safe and efficient laboratory operations.
This compound is a corrosive, lachrymatory, and moisture-sensitive compound. Its reactivity, while valuable in synthesis, demands a comprehensive understanding of appropriate personal protective equipment (PPE), emergency protocols, and disposal procedures to mitigate risks of chemical burns, respiratory irritation, and violent reactions. This document provides an in-depth, procedural framework for the safe management of this reagent, from initial handling to final waste neutralization.
The Chemical Threat: Understanding the Reactivity of this compound
The primary hazards associated with this compound stem from its high reactivity, particularly with nucleophiles such as water. Upon contact with moisture, it readily hydrolyzes to form 2-chlorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is exothermic and can lead to a dangerous build-up of pressure in sealed containers. Furthermore, its classification as a corrosive substance means it can cause severe skin burns and eye damage upon direct contact.[3] As a lachrymator, its vapors are intensely irritating to the eyes, causing tearing and discomfort.[4]
All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure.[4] An emergency eyewash station and safety shower must be immediately accessible.
A Multi-Layered Defense: Selecting the Appropriate Personal Protective Equipment
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate gear is not a one-size-fits-all approach but rather a risk-based assessment of the specific laboratory procedures being undertaken.
Eye and Face Protection: The First Line of Defense
Given the severe corrosivity and lachrymatory nature of this compound, comprehensive eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for all work with this compound. They must form a complete seal around the eyes to protect against splashes and vapors.
-
Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, such as transfers or reaction quenching.
Hand Protection: A Critical Barrier
Choosing the correct gloves is critical to prevent skin contact and chemical burns. The selection should be based on chemical compatibility and breakthrough time. While specific data for this compound is limited, data for the closely related 2-Chlorobenzyl chloride provides a strong basis for selection.
| Glove Material | Breakthrough Time (minutes) for 2-Chlorobenzyl Chloride | Degradation Rating | Recommendation |
| Butyl Rubber | >480 | Excellent | Highly Recommended for prolonged contact or immersion. Offers excellent resistance to corrosive chemicals. |
| Viton™ | >480 | Excellent | Highly Recommended for prolonged contact. Viton™ offers broad chemical resistance. |
| Neoprene | 120 | Excellent | Recommended for tasks with moderate splash potential. Provides a good balance of chemical resistance and dexterity. |
| Nitrile Rubber | 35 | Fair | Suitable for incidental splash contact only. Nitrile gloves should be changed immediately upon any known contact with this compound. Not for immersion. |
| Natural Rubber (Latex) | Not Recommended | Poor | Not Recommended. Offers poor resistance to this class of chemicals. |
Source: Ansell Chemical Resistance Guide[5][6][7]
Procedural Note: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use. Double-gloving, with a lighter nitrile glove underneath a more robust butyl or Viton™ glove, can provide an additional layer of protection and an early warning of a breach in the outer glove.
Body Protection: Shielding Against the Unforeseen
-
Chemical-Resistant Laboratory Coat: A lab coat made of a non-porous material, such as rubberized fabric or a coated synthetic, is essential. Standard cotton lab coats are not sufficient as they can absorb the chemical, prolonging skin contact.
-
Acid-Resistant Apron: For procedures involving larger volumes, an acid-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toe Shoes: Fully enclosed shoes made of a non-porous material are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: A Necessary Precaution
While all work should be conducted in a chemical fume hood, respiratory protection may be necessary in the event of a large spill or a failure of engineering controls.
-
Air-Purifying Respirator (APR): A full-face APR equipped with an organic vapor/acid gas cartridge is the minimum requirement for emergency response.
-
Self-Contained Breathing Apparatus (SCBA): For major spills or situations with unknown atmospheric concentrations, an SCBA is required.
Operational Blueprint: A Step-by-Step Guide to Safe Handling and Disposal
A clear and well-rehearsed plan for both routine handling and emergency situations is critical.
Standard Operating Procedure for Handling
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned and that the chemical fume hood is functioning properly. Have all necessary reagents and equipment within the hood to minimize movement in and out.
-
Dispensing: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and vapor release. If pouring is necessary, do so slowly and carefully.
-
Reaction Quenching: When quenching a reaction containing this compound, do so slowly and in a controlled manner, preferably by adding the reaction mixture to the quenching solution. An ice bath is recommended to manage the exothermic reaction.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Spill Management Protocol
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with a non-reactive absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a dilute solution of sodium bicarbonate, followed by a water rinse.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: Neutralization of this compound Waste
The primary method for the safe disposal of this compound is through controlled neutralization, converting it into the less reactive 2-chlorobenzoic acid or its salt.[8][9]
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker (at least four times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. Place the beaker in an ice bath and begin stirring.
-
Slow Addition of Waste: Slowly and carefully add the waste this compound to the cold, stirring basic solution. The addition should be dropwise to control the exothermic reaction and the evolution of carbon dioxide gas.
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure full neutralization.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more of the basic solution.
-
Waste Collection: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department. Do not pour the neutralized solution down the drain unless permitted by local regulations.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. research.usu.edu [research.usu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
